(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXXNVTJTYKRH-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58168-81-3 | |
| Record name | 4-ETHOXY-3-METHOXYCINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Predictive Guide to the Spectral Analysis of 4-Ethoxy-3-Methoxycinnamic Acid
Introduction: The Imperative for Structural Verification
In the fields of natural product chemistry, pharmacology, and materials science, 4-ethoxy-3-methoxycinnamic acid, an ether derivative of the widely studied ferulic acid, represents a molecule of significant interest. Its structure suggests potential antioxidant, anti-inflammatory, and UV-protective properties. As with any compound intended for advanced research or development, unambiguous structural verification is not merely a procedural step but the bedrock of scientific integrity. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity and purity.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the precise connectivity of atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides a quantitative count of the different types of non-equivalent protons and reveals their neighboring environments. For 4-ethoxy-3-methoxycinnamic acid, we anticipate a spectrum revealing eight distinct proton signals. The predictions are based on known values for cinnamic acid derivatives and standard substituent effects.[2][4]
Table 1: Predicted ¹H NMR Data for 4-Ethoxy-3-Methoxycinnamic Acid (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Causality |
| -COOH | ~12.0 (broad) | Singlet | 1H | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.[2] |
| H-α (vinylic) | ~7.75 | Doublet | 1H | ~15.9 | This proton is deshielded by the adjacent carbonyl group and the aromatic ring. The large coupling constant is characteristic of a trans alkene configuration.[2] |
| Aromatic H | ~7.10 | Doublet | 1H | ~1.9 | This proton is ortho to the acrylic acid group and meta to the methoxy group. It experiences a small coupling from the adjacent aromatic proton. |
| Aromatic H | ~7.05 | Doublet of Doublets | 1H | ~8.2, 1.9 | This proton is ortho to both the acrylic acid and ethoxy groups, leading to splitting by two different neighboring protons. |
| Aromatic H | ~6.90 | Doublet | 1H | ~8.2 | This proton is ortho to the ethoxy group and shows a standard ortho coupling. |
| H-β (vinylic) | ~6.30 | Doublet | 1H | ~15.9 | Coupled to H-α, this proton is less deshielded as it is further from the carbonyl group. The trans coupling constant mirrors that of H-α.[2] |
| -OCH₂CH₃ | ~4.15 | Quartet | 2H | ~7.0 | These methylene protons are adjacent to three methyl protons, resulting in a quartet. The downfield shift is due to the attached oxygen atom. |
| -OCH₃ | ~3.90 | Singlet | 3H | - | Methoxy protons are shielded relative to the ethoxy methylene group and appear as a singlet as they have no adjacent protons.[1] |
| -OCH₂CH₃ | ~1.45 | Triplet | 3H | ~7.0 | These methyl protons are split into a triplet by the adjacent two methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional group identity. We predict 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. Predictions are based on data from 4-methoxycinnamic acid and ferulic acid.[1][2][5]
Table 2: Predicted ¹³C NMR Data for 4-Ethoxy-3-Methoxycinnamic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |
| C=O (Carboxylic Acid) | ~172.0 | The carbonyl carbon of a carboxylic acid is highly deshielded.[2] |
| Aromatic C-O | ~150.5 | Aromatic carbon directly bonded to the ethoxy oxygen. |
| Aromatic C-O | ~148.5 | Aromatic carbon directly bonded to the methoxy oxygen. |
| C-α (Vinylic) | ~146.0 | The vinylic carbon attached to the aromatic ring is significantly downfield. |
| Aromatic C-H | ~127.0 | The ipso-carbon to which the acrylic acid moiety is attached. |
| Aromatic C-H | ~123.0 | Aromatic carbon ortho to the acrylic acid group. |
| C-β (Vinylic) | ~115.5 | The vinylic carbon adjacent to the carbonyl group.[2] |
| Aromatic C-H | ~114.0 | Aromatic carbon ortho to the ethoxy group. |
| Aromatic C-H | ~112.0 | Aromatic carbon ortho to the methoxy group. |
| -OCH₂CH₃ | ~64.5 | The methylene carbon of the ethoxy group, shifted downfield by oxygen. |
| -OCH₃ | ~56.0 | The methoxy carbon, a typical value for this functional group.[1] |
| -OCH₂CH₃ | ~14.8 | The terminal methyl carbon of the ethoxy group is the most shielded. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, though DMSO-d₆ may be required for compounds with poor solubility.
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.
-
Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.[6]
-
If quantitative analysis is required, a precise amount of an internal standard (e.g., tetramethylsilane, TMS) should be added. Otherwise, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.
-
Acquire the ¹H spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the reference signal.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Figure 1: Standard workflow for NMR-based structural elucidation.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
Predicted IR Absorption Bands
The IR spectrum of 4-ethoxy-3-methoxycinnamic acid is expected to show characteristic absorptions for the carboxylic acid, alkene, aromatic ring, and ether linkages. The data from ferulic acid provides a strong comparative basis.[8][9]
Table 3: Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity / Shape | Rationale & Causality |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong / Very Broad | The broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2] |
| ~2980, ~2870 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the methyl and methylene groups in the ethoxy and methoxy substituents. |
| ~1690 | C=O stretch (Carboxylic Acid) | Strong / Sharp | Conjugation with the C=C double bond and the aromatic ring slightly lowers the frequency from a typical saturated carboxylic acid (~1710 cm⁻¹).[8] |
| ~1625 | C=C stretch (Alkene) | Medium / Sharp | This absorption is characteristic of the vinylic double bond, also in conjugation with the aromatic system.[2] |
| ~1590, ~1515 | C=C stretch (Aromatic) | Medium-Strong / Sharp | These two bands are characteristic of the benzene ring stretching vibrations. |
| ~1270 | C-O stretch (Aryl Ether & Acid) | Strong | A strong, complex band resulting from the stretching of the C-O bonds of the aryl ethers and the carboxylic acid.[8] |
| ~1170 | C-O stretch (Aryl Ether) | Strong | Asymmetric C-O-C stretching from the ethoxy and methoxy groups. |
| ~980 | =C-H bend (trans-Alkene) | Strong / Sharp | The out-of-plane bending vibration for a trans-disubstituted alkene is typically strong and sharp, providing key evidence for stereochemistry. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.[10]
-
Background Collection : Ensure the ATR crystal (typically diamond) is clean.[11] Use a soft wipe with a suitable solvent like isopropanol and allow it to evaporate completely. Collect a background spectrum of the clean, empty crystal. This is crucial as it subtracts the absorbance of atmospheric CO₂ and water vapor.
-
Sample Application : Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[12]
-
Pressure Application : Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.
-
Spectrum Collection : Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.
-
Cleaning : After analysis, raise the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[13]
Predicted Mass Spectrum and Fragmentation
For 4-ethoxy-3-methoxycinnamic acid (C₁₂H₁₄O₄), the exact mass is 222.0892 g/mol .
-
Molecular Ion (M⁺˙) : We predict a strong molecular ion peak at m/z = 222. This peak corresponds to the intact molecule with one electron removed. The presence of this peak is the primary confirmation of the molecular weight.
-
Key Fragmentation Pathways : The excess energy from electron ionization causes the molecular ion to break apart in predictable ways.[14] The most stable fragments will be the most abundant.
-
Loss of a Methyl Radical (-•CH₃) : A common fragmentation for methoxy groups, leading to a fragment at m/z = 207 .
-
Loss of an Ethyl Radical (-•CH₂CH₃) : Cleavage of the ethoxy group would produce a fragment at m/z = 193 .
-
Loss of a Hydroxyl Radical (-•OH) : From the carboxylic acid, resulting in an acylium ion at m/z = 205 .
-
Loss of a Carboxyl Radical (-•COOH) : Cleavage of the entire carboxylic acid group, yielding a fragment at m/z = 177 . This is often a prominent peak for cinnamic acids.[15][16]
-
McLafferty Rearrangement : This is not expected to be a major pathway for this structure.
-
Figure 2: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol is typically coupled with Gas Chromatography (GC) or involves a direct insertion probe for pure solid samples.
-
Sample Introduction :
-
For a pure, thermally stable solid, a direct insertion probe is used. A few micrograms of the sample are placed in a capillary tube at the probe's tip.
-
The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
-
-
Ionization :
-
The probe is heated to volatilize the sample into the gas phase within the ion source.[17]
-
A beam of electrons, typically accelerated to 70 eV, bombards the gaseous molecules.[18] This energy is standardized to allow for library matching and reproducible fragmentation.
-
The bombardment ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺˙) and various fragment ions.
-
-
Mass Analysis :
-
The newly formed ions are accelerated out of the ion source by an electric field.
-
They travel through a mass analyzer (e.g., a quadrupole or time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions. The instrument software plots this signal intensity versus the m/z ratio to generate the mass spectrum.
-
Section 4: Comprehensive Structural Elucidation
The true power of spectroscopy lies in the synthesis of data from multiple techniques. For 4-ethoxy-3-methoxycinnamic acid:
-
MS confirms the molecular weight is 222 g/mol , consistent with the formula C₁₂H₁₄O₄.
-
IR confirms the presence of key functional groups : a carboxylic acid (broad O-H, C=O at ~1690 cm⁻¹), an aromatic ring (~1590, 1515 cm⁻¹), and ether linkages (strong C-O stretch ~1270 cm⁻¹).
-
¹³C NMR confirms the carbon count (12 distinct signals) and the types of carbons (carbonyl, aromatic, vinylic, and aliphatic carbons of the ether groups).
-
¹H NMR provides the final, detailed map : It confirms the trans stereochemistry of the alkene (~16 Hz coupling constant), shows the 1,2,4-trisubstituted pattern on the aromatic ring, and definitively identifies the methoxy (singlet, 3H) and ethoxy (quartet, 2H; triplet, 3H) groups, confirming the structure as 4-ethoxy-3-methoxycinnamic acid and not an isomer.
By combining these predicted datasets, we establish a comprehensive and robust analytical profile. This guide serves as a predictive framework, enabling researchers to confidently interpret empirical data and verify the structure of 4-ethoxy-3-methoxycinnamic acid.
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solubility of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid in DMSO
An In-Depth Technical Guide to the Solubility of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid in DMSO
Introduction
This compound, a derivative of the naturally occurring phenolic compound ferulic acid, represents a class of molecules with significant interest in pharmaceutical and materials science research. The substitution of the phenolic hydroxyl group with an ethoxy moiety modifies its physicochemical properties, including its solubility, which is a critical determinant of its utility in various applications. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely employed in drug discovery and high-throughput screening (HTS) due to its exceptional ability to dissolve a broad spectrum of compounds.[1] A thorough understanding of the is therefore paramount for researchers designing in vitro assays, formulating stock solutions, and developing predictive models for compound behavior.
This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data analysis based on structurally related compounds.
Physicochemical Profile and Structural Analysis
The solubility of a compound is intrinsically linked to its structural and physicochemical properties. While experimental data for this compound is not extensively published, we can infer its likely characteristics by examining its structure and comparing it to closely related analogues.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | Ferulic Acid (Parent Compound) | (2E)-3-(4-isopropoxy-3-methoxyphenyl)acrylic acid |
| CAS Number | 144878-40-0[2] | 1135-24-6[3] | 32022-22-3[4] |
| Molecular Formula | C₁₂H₁₄O₄[2] | C₁₀H₁₀O₄[3] | C₁₃H₁₆O₄[4] |
| Molecular Weight | 222.24 g/mol [2] | 194.18 g/mol [3] | 236.26 g/mol [4] |
| Melting Point (°C) | Not reported | ~170 | 152-155[4] |
| pKa | Estimated ~4.5-4.7 | ~4.6 | 4.62 (Predicted)[4] |
| logP | Estimated ~2.5-2.8 | 1.51 | Not reported |
Note: Estimated values are based on chemical trends observed in the analogue series.
The key structural modification from the parent compound, ferulic acid, is the etherification of the 4-hydroxyl group to an ethoxy group. This change has two primary consequences for solubility:
-
Elimination of a Hydrogen Bond Donor: The phenolic hydroxyl group in ferulic acid can act as a hydrogen bond donor, which can contribute to interactions with polar solvents. The ethoxy group in the target compound lacks this capability.
-
Increased Lipophilicity: The addition of the ethyl group increases the molecule's nonpolar surface area, which is expected to increase its lipophilicity (logP).
Caption: Workflow for experimental solubility determination.
Predictive Approaches to DMSO Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of compounds in DMSO. [5][6]These models are trained on large datasets of compounds with experimentally determined solubilities and use calculated molecular descriptors to make predictions. [7][8]While these in silico methods are powerful for screening large libraries of virtual compounds, it is crucial to recognize that they provide estimates, and experimental verification remains the gold standard. [9]
Conclusion
References
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Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved January 14, 2026, from [Link]
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Kregiel, D., et al. (2023). Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of 4-Ethoxy-3-methoxycinnamic Acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
4-Ethoxy-3-methoxycinnamic acid is a cinnamic acid derivative with significant therapeutic potential. While direct experimental data on this specific molecule is emerging, its structural similarity to well-characterized analogs, such as p-methoxycinnamic acid (p-MCA), ethyl p-methoxycinnamate (EPMC), and ferulic acid, allows for the confident postulation of its core mechanisms of action. This guide synthesizes the available evidence from these related compounds to provide a comprehensive technical overview of the probable signaling pathways and molecular targets of 4-ethoxy-3-methoxycinnamic acid. We will delve into its potent anti-inflammatory, anticancer, and antidiabetic properties, providing not just a theoretical framework but also actionable experimental protocols for validation. This document is intended to serve as a foundational resource for researchers seeking to explore and harness the pharmacological activities of this promising compound.
Introduction: The Scientific Landscape of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found extensively in the plant kingdom.[1] They form the structural backbone of numerous complex secondary metabolites and have garnered significant scientific interest due to their broad spectrum of pharmacological activities. The core structure, a phenylpropanoid, lends itself to diverse chemical modifications—such as hydroxylation, methoxylation, and esterification—which profoundly influence their biological effects.
4-Ethoxy-3-methoxycinnamic acid belongs to this versatile family. Its structure suggests a hybrid of features from other well-studied derivatives, positioning it as a molecule with potentially multifaceted mechanisms of action. This guide will extrapolate from the known activities of its closest structural relatives to build a robust hypothesis of its biological functions.
Chemical Structure:
-
IUPAC Name: (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid[2]
-
Molecular Formula: C₁₂H₁₄O₄[2]
-
Molecular Weight: 222.24 g/mol [2]
Postulated Core Mechanism 1: Anti-Inflammatory Activity via COX and NF-κB Inhibition
A primary and well-documented activity of cinnamic acid derivatives is their potent anti-inflammatory effect. This action is largely attributed to the dual inhibition of key inflammatory pathways: the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.
2.1. Direct Inhibition of Cyclooxygenase (COX) Enzymes
The structural analog, ethyl-p-methoxycinnamate (EPMC), has been demonstrated to non-selectively inhibit both COX-1 and COX-2 enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). It is highly probable that 4-ethoxy-3-methoxycinnamic acid shares this inhibitory capability.
| Compound | Target | IC₅₀ Value | Reference |
| Ethyl-p-methoxycinnamate | COX-1 | 1.12 µM | [3] |
| Ethyl-p-methoxycinnamate | COX-2 | 0.83 µM | [3] |
| Indomethacin (Control) | COX-1 | 0.33 µM | [3] |
| Indomethacin (Control) | COX-2 | 0.51 µM | [3] |
2.2. Attenuation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of a host of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.[4][5]
Studies on p-methoxycinnamic acid (p-MCA) and ferulic acid have shown that these compounds can suppress the activation of the NF-κB pathway.[4][6] They achieve this by inhibiting the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB locked in the cytoplasm.[6] This leads to a significant downregulation of downstream inflammatory mediators.
Signaling Pathway: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway.
Postulated Core Mechanism 2: Anticancer Activity
Derivatives of cinnamic acid have demonstrated significant potential as anticancer agents, operating through mechanisms that include the induction of programmed cell death (apoptosis) and the inhibition of signaling pathways that govern cell proliferation and metastasis.
3.1. Induction of Apoptosis via the Intrinsic Pathway
Apoptosis is a crucial process for eliminating damaged or cancerous cells. The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate.[7] An increase in this ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, which execute cell death.[7]
Studies on alpha-cyano-4-hydroxy-3-methoxycinnamic acid (a related compound) have shown it induces apoptosis in breast cancer cells by increasing the expression of Bax and consequently elevating the Bax/Bcl-2 ratio.[6] This suggests that 4-ethoxy-3-methoxycinnamic acid may similarly trigger the mitochondrial apoptotic pathway in cancer cells.
Signaling Pathway: Intrinsic Apoptosis Induction
Caption: Proposed induction of apoptosis via modulation of Bcl-2 family proteins.
3.2. Inhibition of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is frequently overactive in cancer. It plays a pivotal role in cell proliferation, differentiation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. A methoxylated cinnamic acid ester has been shown to exert its antitumor potential by reducing the expression of phosphorylated-ERK, thereby inhibiting the MAPK/ERK signaling pathway.[8] This leads to cell cycle arrest, specifically at the G2/M phase, and a reduction in cancer cell proliferation.[8] Ferulic acid has also been shown to decrease the phosphorylation of JNK and ERK1/2 in response to inflammatory stimuli.[6][9]
Other Potential Mechanisms of Action
Beyond anti-inflammatory and anticancer effects, the chemical structure of 4-ethoxy-3-methoxycinnamic acid suggests other potential therapeutic activities based on its analogs.
-
Antidiabetic Activity: p-MCA and its ethyl ester are effective inhibitors of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine.[10] Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia, a key issue in type 2 diabetes.[10]
-
Neuroprotective Effects: p-MCA has demonstrated the ability to protect neuronal cells from glutamate-induced excitotoxicity, a pathological process implicated in neurodegenerative diseases.[1]
Experimental Validation: Protocols and Methodologies
To empirically validate the postulated mechanisms of action for 4-ethoxy-3-methoxycinnamic acid, a series of well-established in vitro assays are required. The following protocols provide a robust framework for investigation.
5.1. Workflow for Mechanism of Action Studies
Caption: Experimental workflow for validating mechanisms of action.
5.2. Protocol: Western Blot for NF-κB Pathway Activation
This protocol is designed to assess the effect of the test compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages or a similar cell line to 80% confluency.
-
Pre-treat cells with various concentrations of 4-ethoxy-3-methoxycinnamic acid for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes to induce NF-κB activation.
-
-
Protein Extraction:
-
For total protein, lyse cells directly in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation, use a commercial kit following the manufacturer's instructions to separate fractions.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic/loading control).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize target protein levels to the appropriate loading control.
-
5.3. Protocol: In Vitro COX Inhibition Assay
This protocol uses a colorimetric screening kit to measure the peroxidase activity of COX-1 and COX-2.
-
Reagent Preparation:
-
Prepare assay buffer, heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions (e.g., Cayman Chemical, Item No. 701050).
-
Dilute ovine COX-1 and human recombinant COX-2 enzymes to the working concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of various concentrations of 4-ethoxy-3-methoxycinnamic acid (or a known inhibitor like indomethacin as a positive control) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for an additional 2 minutes at 37°C.
-
Stop the reaction and develop the color according to the kit protocol (typically involves measuring the oxidation of a chromogen).
-
-
Data Analysis:
-
Read the absorbance at the recommended wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
5.4. Protocol: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment.[1][12]
-
Cell Seeding:
-
Create a single-cell suspension of a chosen cancer cell line (e.g., A549, MCF-7).
-
Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of 4-ethoxy-3-methoxycinnamic acid for a defined period (e.g., 24 hours).
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
-
Incubation:
-
Fixation and Staining:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution like methanol:acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.[4]
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the cytotoxic effect of the compound.
-
Conclusion and Future Directions
The evidence strongly suggests that 4-ethoxy-3-methoxycinnamic acid is a promising multi-target agent. By extrapolating from its close structural analogs, we can confidently propose that its primary mechanisms of action involve the potent suppression of inflammatory pathways (COX and NF-κB) and the induction of apoptosis in cancer cells through modulation of the Bcl-2 family and inhibition of the MAPK/ERK pathway.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Future research should focus on these in vitro studies, followed by in vivo validation in animal models of inflammation and cancer. Furthermore, exploring its potential as an antidiabetic and neuroprotective agent is warranted. A comprehensive understanding of its mechanism will be crucial for its development as a novel therapeutic agent for a range of human diseases.
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Unveiling the Therapeutic Promise of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid and its Analogs: A Technical Guide to Key Therapeutic Targets
Introduction: Beyond the Structure – A Molecule of Therapeutic Interest
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, a derivative of the well-studied ferulic acid, represents a class of compounds with significant therapeutic potential. While direct research on this specific ethoxy derivative is emerging, extensive investigation into its close analog, ethyl ferulate, provides a robust framework for understanding its likely biological activities and therapeutic targets. This technical guide will delve into the core mechanisms of action and key molecular targets of ethyl ferulate, offering a comprehensive roadmap for researchers and drug development professionals. By synthesizing data from numerous studies, we will explore its multifaceted roles in combating inflammation, oxidative stress, neurodegeneration, and cancer. This document serves as an in-depth resource, providing not only a narrative of its therapeutic potential but also actionable experimental protocols and visual aids to guide future research and development endeavors.
Core Therapeutic Arenas and Underlying Mechanisms
Ethyl ferulate, and by extension its derivatives, exhibits a remarkable breadth of biological activity, primarily centered around its potent anti-inflammatory and antioxidant properties.[1][2][3] These foundational activities underpin its therapeutic potential across a spectrum of diseases. The lipophilic nature of ethyl ferulate, compared to its parent compound ferulic acid, allows for enhanced cellular penetration, leading to more potent biological effects.[2][4]
Anti-Inflammatory Powerhouse: Targeting the NF-κB Signaling Axis
A central mechanism of ethyl ferulate's anti-inflammatory action is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), ethyl ferulate has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1][5] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5] Furthermore, ethyl ferulate reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[1][5]
The inhibitory effect on NF-κB is further substantiated by the observed decrease in the phosphorylation of IκBα, an inhibitor of NF-κB.[1] By preventing IκBα degradation, ethyl ferulate effectively sequesters NF-κB in the cytoplasm, thereby blocking its pro-inflammatory signaling cascade.
Key Therapeutic Targets in the NF-κB Pathway:
-
NF-κB (p65 subunit): Inhibition of nuclear translocation.
-
IκBα: Prevention of phosphorylation and degradation.
-
Downstream effectors: iNOS, COX-2, TNF-α, IL-6, IL-1β.
Diagram of the NF-κB Inhibitory Pathway by Ethyl Ferulate:
Caption: Ethyl ferulate activates the Nrf2/HO-1 antioxidant pathway.
Neuroprotection: A Multifaceted Approach
The neuroprotective effects of ethyl ferulate are a direct consequence of its anti-inflammatory and antioxidant activities. [4][6][7]In the context of neurodegenerative diseases like Alzheimer's disease, ethyl ferulate has been shown to protect neurons from amyloid β-peptide-induced oxidative stress and neurotoxicity. [4][8]This protection is attributed to its ability to reduce the accumulation of reactive oxygen species (ROS) and inhibit lipid peroxidation and protein oxidation. [8] Furthermore, the induction of HO-1 and heat shock protein 72 (Hsp72) by ethyl ferulate plays a pivotal role in its neuroprotective mechanism. [8][9]These proteins act as cellular chaperones and stress-response elements, helping to maintain cellular homeostasis and protect against apoptotic cell death.
Key Therapeutic Targets in Neuroprotection:
-
Amyloid β-peptide: Attenuation of toxicity.
-
Reactive Oxygen Species (ROS): Scavenging and reduction of accumulation.
-
HO-1 and Hsp72: Induction of expression.
Anti-Cancer Potential: Targeting the mTOR Signaling Pathway
Emerging evidence highlights the anti-cancer properties of ethyl ferulate, with the mammalian target of rapamycin (mTOR) signaling pathway identified as a key molecular target. [10][11][12]The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Studies on esophageal squamous cell carcinoma (ESCC) have demonstrated that ethyl ferulate can significantly inhibit cancer cell growth and induce G1 phase cell cycle arrest. [10][11][12]This anti-proliferative effect was shown to be dependent on the inhibition of mTOR activity. [10][11]In vivo studies using patient-derived xenograft models further confirmed the ability of ethyl ferulate to suppress tumor growth. [10][11] In the context of triple-negative breast cancer (TNBC), gold nanoparticles loaded with ethyl ferulate have shown enhanced anti-cancer efficacy, inducing apoptosis through the modulation of survivin, caspase 3, and caspase 9. [13]A mitochondria-targeted derivative of ethyl ferulate also exhibited enhanced cytotoxicity in cancer cells by inducing mitochondrial superoxide-mediated activation of JNK and AKT signaling. [14] Key Therapeutic Targets in Cancer:
-
mTOR: Inhibition of activity.
-
Apoptotic proteins: Modulation of survivin, caspase 3, and caspase 9.
-
JNK and AKT signaling: Activation in mitochondria-targeted derivatives.
Quantitative Data Summary
| Biological Activity | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, IL-1β, iNOS, and COX-2 expression. | [1][5] |
| Acute lung injury in mice | Attenuation of leukocyte infiltration and reduction of MPO activity. | [1] | |
| Antioxidant | Rat astrocytes and neurons | Induction of HO-1 mRNA and protein expression. | [6][15] |
| Primary hippocampal cultures | Attenuation of Aβ(1-42)-induced ROS accumulation. | [8] | |
| Neuroprotective | Primary hippocampal cultures | Protection against Aβ(1-42)-induced neurotoxicity. | [4][8] |
| Anti-cancer | Esophageal squamous cell carcinoma cells | Inhibition of cell growth and G1 phase cell cycle arrest. | [10][11] |
| Triple-negative breast cancer cells | IC50 of 18µg/ml for ethyl ferulate gold nanoparticles. | [13] |
Experimental Protocols
Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound or its analogs on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the test compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Nitric Oxide (NO) Assay (Griess Reagent): Seed cells in a 24-well plate. Pre-treat with the test compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours. Collect the supernatant and measure NO production using the Griess reagent system.
-
Cytokine Measurement (ELISA): Collect the supernatant from LPS-stimulated cells as described above. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the treated cells and determine protein concentration. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, and β-actin, followed by HRP-conjugated secondary antibodies. Visualize bands using an ECL detection system. [1][5] Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory activity.
Evaluation of Nrf2/HO-1 Pathway Activation
Objective: To determine if the test compound induces the activation of the Nrf2/HO-1 antioxidant pathway.
Methodology:
-
Cell Culture: Use a suitable cell line, such as human keratinocytes (HaCaT) or neuronal cells.
-
Western Blot Analysis: Treat cells with the test compound for various time points. Prepare whole-cell lysates and nuclear/cytoplasmic fractions. Perform Western blotting for Nrf2 (in both fractions), Keap1, and HO-1. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively. [1]3. Immunofluorescence: Grow cells on coverslips and treat with the test compound. Fix, permeabilize, and block the cells. Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI and visualize using a fluorescence microscope to observe Nrf2 nuclear translocation. [1]4. Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from treated cells and synthesize cDNA. Perform qRT-PCR using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH) to quantify changes in HO-1 mRNA expression. [1]
Conclusion and Future Directions
The comprehensive body of research on ethyl ferulate strongly suggests that this compound and related analogs are promising candidates for therapeutic development. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, neurodegeneration, and cancer provides a solid foundation for further investigation. The primary therapeutic targets identified—NF-κB, Nrf2/HO-1, and mTOR—are all well-validated in the context of human disease.
Future research should focus on a number of key areas:
-
Direct Evaluation: Conducting head-to-head comparisons of this compound with ethyl ferulate and ferulic acid to determine if the ethoxy modification enhances potency, bioavailability, or target specificity.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to optimize dosing and delivery strategies.
-
In Vivo Efficacy: Expanding pre-clinical studies in relevant animal models of inflammatory diseases, neurodegenerative disorders, and various cancers to validate the in vitro findings.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window and identify any potential adverse effects.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the translation of these promising molecules from the laboratory to the clinic, potentially offering new therapeutic options for a range of debilitating diseases.
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An In-Depth Technical Guide to the Biological Activities of 4-Ethoxy-3-Methoxycinnamic Acid and its Analogs
Abstract
Cinnamic acid and its derivatives, a class of compounds naturally abundant in the plant kingdom, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Their versatile structure, composed of a benzene ring, an alkene double bond, and a carboxylic acid group, allows for extensive modification to enhance biological efficacy.[1] This technical guide provides a comprehensive exploration of the biological activities of 4-ethoxy-3-methoxycinnamic acid and its closely related derivatives. We delve into the core mechanisms underpinning their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This document is structured to serve researchers, scientists, and drug development professionals by synthesizing field-proven insights with detailed, self-validating experimental protocols and mechanistic pathways, thereby providing a foundational resource for advancing the therapeutic potential of this promising class of molecules.
Introduction to Cinnamic Acid Derivatives
Cinnamic acid is a key biosynthetic intermediate in the phenylpropanoid pathway in plants, serving as a precursor to a vast array of secondary metabolites, including lignins, flavonoids, and coumarins.[3] The inherent biological activities of the core cinnamic acid structure, such as antioxidant, antimicrobial, and anti-inflammatory properties, have made its derivatives a focal point of intensive research.[1][2]
1.1 The Structural Significance of the 4-Ethoxy-3-Methoxy Scaffold
The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[1] The 3-methoxy group, combined with a substitution at the 4-position (para), is a common motif found in highly active natural compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid).
The specific 4-ethoxy-3-methoxycinnamic acid structure represents a synthetic modification of these natural templates. The replacement of the 4-hydroxy group with a more lipophilic 4-ethoxy group can significantly alter the compound's physicochemical properties, such as its solubility, membrane permeability, and metabolic stability. These modifications can, in turn, enhance oral bioavailability and modulate the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes.[4]
1.2 General Synthesis Pathway
The synthesis of 4-ethoxy-3-methoxycinnamic acid typically proceeds from a corresponding benzaldehyde via condensation reactions. The Knoevenagel condensation is a common and effective method.
Core Biological Activities & Mechanistic Insights
The therapeutic potential of 4-ethoxy-3-methoxycinnamic acid derivatives stems from their ability to modulate multiple biological pathways implicated in a range of pathologies.
2.1 Antioxidant Activity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in many chronic diseases. Cinnamic acid derivatives are effective antioxidants, primarily acting as radical scavengers that terminate radical chain reactions.[1]
Mechanism of Action: The phenolic hydroxyl group (in analogs) and the methoxy substituents on the phenyl ring are crucial for antioxidant activity. They can donate a hydrogen atom to stabilize free radicals, while the conjugated double bond helps to delocalize the resulting unpaired electron, further stabilizing the antioxidant radical.
This assay is a standard, rapid, and simple method for evaluating the free radical scavenging ability of a compound.[5] It is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a deep violet color, to the pale yellow, non-radical form, DPPH-H.[5] The decrease in absorbance is directly proportional to the antioxidant capacity of the sample.[5]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of a suitable solvent like methanol or ethanol. Store this solution in an amber bottle at 4°C to protect it from light.[5]
-
Test Compound Solutions: Prepare a stock solution of the 4-ethoxy-3-methoxycinnamic acid derivative in the same solvent and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard Solution: Prepare serial dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, for comparison.[5]
-
-
Assay Procedure (Microplate Format):
-
Pipette 100 µL of each test compound dilution (or standard) into the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for any inherent color of the sample.
-
-
Incubation and Measurement:
-
Mix the solutions thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[5]
-
Plot the % inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant capacity.[5]
-
2.2 Anti-inflammatory Activity
Inflammation is a critical biological process that, when dysregulated, contributes to numerous diseases, including cancer and neurodegenerative disorders.[6] Cinnamic acid derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymatic and signaling pathways.[2]
Mechanism of Action:
-
COX and LOX Inhibition: These derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8][9] Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[8]
-
NF-κB Pathway Modulation: A crucial mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][10] By preventing the phosphorylation of IκB, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and IL-6.[2]
This protocol outlines a general method for screening compounds for their ability to inhibit COX enzymes using commercially available kits.[8][9]
-
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Arachidonic Acid (substrate).
-
Heme (cofactor).
-
Reaction Buffer.
-
Test compound and reference NSAID (e.g., Celecoxib for COX-2).
-
Enzyme Immunoassay (EIA) kit for prostaglandin detection.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the reaction buffer, heme, and either the test compound or a reference inhibitor at various concentrations.
-
Initiate the reaction by adding the COX-1 or COX-2 enzyme to the wells.
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Add arachidonic acid to start the prostaglandin synthesis reaction.
-
Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).
-
-
Quantification:
-
The amount of prostaglandin (typically PGE2) produced is quantified using a competitive EIA.
-
The plate is read on a microplate reader at the appropriate wavelength (e.g., 405-420 nm).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, representing the concentration that causes 50% inhibition of the enzyme's activity.
-
2.3 Anticancer Activity
Cinnamic acid derivatives have demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines, including breast, colon, and lung cancer.[1][2]
Mechanism of Action:
-
Induction of Apoptosis: A primary anticancer mechanism is the induction of programmed cell death (apoptosis).[1] This is often achieved by modulating the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[2][11][12] This shift triggers the mitochondrial pathway of apoptosis, activating caspases and leading to cell death.[2][11]
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest, often at the G2/M or G1 phase, preventing cancer cells from proliferating.[13][14]
-
Inhibition of Oncogenic Kinases: Cinnamic acid derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as the MAPK/ERK pathway.[14][15][16]
Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Cinnamic Acid-Progenone Hybrids | A549 (Lung) | Varies (e.g., 53f: 1.54) | [1] |
| Cinnamic Acid-Progenone Hybrids | HL-60 (Leukemia) | Varies (e.g., 53g: 0.95) | [1] |
| 4-Methylcinnamic Acid Derivative | HeLa (Cervical) | 1.35 (for 44o) | [1] |
| 3,4,5-Trihydroxycinnamate Decyl Ester | MCF-7 (Breast) | ~3.2 | [2] |
| General Cinnamic Acid Esters/Amides | Various | 42 - 166 | [13] |
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[17][19][20]
-
Cell Seeding:
-
Trypsinize and count cells (e.g., A549 lung cancer cells).
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adhesion.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-ethoxy-3-methoxycinnamic acid derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-cell background control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][20]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[19]
-
Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[19][21]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
2.4 Antimicrobial Activity
Cinnamic acid and its derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[3][22]
Mechanism of Action: A primary mechanism of antimicrobial action is the disruption of the microbial cell envelope, including the cell membrane.[22] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. Other proposed mechanisms include the inhibition of essential enzymes like ATPase and the prevention of biofilm formation.[2]
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Culture the target microorganism (e.g., E. coli or S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well microplate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The last well serves as a growth control (no compound). Include a sterility control (broth only).
-
Inoculate each well (except the sterility control) with 50 µL of the adjusted bacterial suspension.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Structure-Activity Relationships (SAR)
The biological potency of cinnamic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Ring Substituents: The presence of electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH), generally enhances antioxidant and anticancer activity. The position of these groups is also critical; para-substitution often leads to higher activity.[4]
-
Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group can increase lipophilicity, potentially improving cell membrane penetration and enhancing cytotoxic effects.[1]
-
α,β-Unsaturated System: The presence of the α,β-unsaturated ketone carbonyl substituent is often beneficial for cytotoxicity.[1]
Future Directions and Therapeutic Potential
Derivatives of 4-ethoxy-3-methoxycinnamic acid represent a promising class of multi-target therapeutic agents. Their ability to simultaneously combat oxidative stress, inflammation, and cancer cell proliferation makes them attractive candidates for further development, particularly for diseases where these pathological processes are intertwined.[6] Future research should focus on:
-
In Vivo Efficacy: Translating the potent in vitro activities into animal models of disease.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Target Identification: Elucidating the specific molecular targets and downstream signaling pathways with greater precision.
-
Synergistic Combinations: Exploring the potential of these derivatives in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.
By leveraging the versatile cinnamic acid scaffold, researchers can continue to develop novel derivatives with superior potency, selectivity, and drug-like properties, paving the way for new treatments for a range of human diseases.
References
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).
- Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays - Benchchem. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- De P, et al. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
- MTT assay protocol | Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects# | Bentham Science Publishers. (2016).
- Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds - SciELO. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.).
- Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed. (n.d.).
- Exploring LOX and COX Analysis in Anti-Inflammatory Research - Athmic Biotech Solutions. (2023).
- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (n.d.).
- Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - NIH. (2023).
- COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum - The Journal of Phytopharmacology. (n.d.).
- The Multifaceted Biological Activities of Methyl 4-Methoxycinnamate and Its Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC - NIH. (n.d.).
- The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives - Atlas of Science. (2021).
- The Antimicrobial Potential of 4-Methoxycinnamic Acid: A Technical Guide - Benchchem. (n.d.).
- 4-METHOXYCINNAMIC ACID synthesis - ChemicalBook. (n.d.).
- In Vitro Biological Activities of 4-Methoxycinnamic Acid: A Technical Guide - Benchchem. (n.d.).
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - NIH. (2021).
- Application of 4-Methoxycinnamic Acid in the Development of Novel Therapeutic Agents - Benchchem. (n.d.).
- Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells - PubMed. (2013).
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - NIH. (n.d.).
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physical and chemical properties of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
An In-depth Technical Guide to (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the , a cinnamic acid derivative of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and providing actionable experimental protocols.
Compound Identification and Structure
This compound is a synthetic organic compound. Its structure features a central phenyl ring substituted with methoxy and ethoxy groups, and an acrylic acid moiety. The "(2E)" designation specifies the trans configuration of the carbon-carbon double bond, which is the more stable isomer.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid |
| Synonyms | (E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid, 4-Ethoxy-3-methoxycinnamic acid[1] |
| CAS Number | 144878-40-0[1][2][3] |
| Molecular Formula | C₁₂H₁₄O₄[1][2][4] |
| Molecular Weight | 222.24 g/mol [1][2][4] |
The molecule's functionality—a carboxylic acid, an α,β-unsaturated system, an aromatic ether, and a guaiacol-like substitution pattern—dictates its chemical reactivity and potential biological activity.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption in biological systems.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white solid/powder. | [5] |
| Melting Point | Data for the specific compound is not consistently available; related compounds like (E)-3-(4-Methoxyphenyl)acrylic acid melt at ~173.5°C. The exact melting point should be determined experimentally. | [6] |
| Solubility | Soluble in DMSO, methanol, and ethanol.[5] Sparingly soluble in water. | [5] |
| pKa | The predicted pKa is approximately 4.62, similar to other acrylic acids, indicating it is a weak acid. | |
| Storage | Should be stored sealed in a dry, room-temperature environment, preferably in a cool and dark place.[1] |
Insight: The limited aqueous solubility is expected due to the predominantly nonpolar aromatic structure. For biological assays, stock solutions are typically prepared in organic solvents like DMSO.[5] The carboxylic acid group provides a handle for forming more soluble salts (e.g., sodium or potassium salts) if required for formulation.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While a comprehensive public database for this specific molecule is sparse, the expected spectral features can be reliably predicted based on its constituent functional groups.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methoxy group, distinct signals for the aromatic protons, and two doublets for the vinylic protons of the acrylic acid moiety. The large coupling constant (typically >15 Hz) between the vinylic protons would confirm the (E)-isomer configuration. A broad singlet corresponding to the carboxylic acid proton would also be present.
-
¹³C NMR (Carbon NMR): The ¹³C spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 170 ppm), carbons of the double bond, aromatic carbons (with those attached to oxygen appearing further downfield), and the carbons of the methoxy and ethoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A strong C=O (carbonyl) stretch from the carboxylic acid (~1680-1710 cm⁻¹).[7]
-
A C=C stretch from the alkene and aromatic ring (~1600-1640 cm⁻¹).
-
C-O stretches from the ether linkages (~1000-1300 cm⁻¹).
-
Chemical Synthesis and Reactivity
The compound's reactivity is governed by its acrylic acid and substituted phenyl functionalities.
Synthesis Pathway
A standard and efficient method for synthesizing this class of compounds is the Knoevenagel condensation .[8][9] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as malonic acid.[8][9]
The logical synthetic route for this compound is the reaction of 4-ethoxy-3-methoxybenzaldehyde with malonic acid , using a weak base like pyridine as both the catalyst and solvent. The reaction proceeds via a nucleophilic addition followed by dehydration and decarboxylation to yield the final α,β-unsaturated acid.[9]
Caption: Knoevenagel condensation workflow for synthesis.
Key Chemical Reactions
-
Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This is a crucial reaction for creating derivatives with modified solubility and pharmacokinetic properties.
-
Salt Formation: As a carboxylic acid, it reacts with bases to form carboxylate salts, which often exhibit enhanced water solubility.
-
Reactions of the Alkene: The α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition) and can be reduced (e.g., via catalytic hydrogenation) to the corresponding propionic acid derivative.
-
Aromatic Ring Substitution: The electron-donating ethoxy and methoxy groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the activating groups.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and characterization of the title compound and its derivatives.
Protocol 1: Synthesis via Knoevenagel Condensation
Objective: To synthesize this compound from 4-ethoxy-3-methoxybenzaldehyde.
Materials:
-
4-ethoxy-3-methoxybenzaldehyde (1.0 eq)
-
Malonic acid (1.1 eq)[8]
-
Pyridine (as solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Hydrochloric acid (2M)
-
Ethanol (for recrystallization)
-
Standard filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine 4-ethoxy-3-methoxybenzaldehyde (e.g., 10 mmol, 1.80 g) and malonic acid (11 mmol, 1.14 g).
-
Add pyridine (20 mL) to the flask. The pyridine acts as a basic catalyst and solvent.[8]
-
Fit the flask with a reflux condenser and heat the mixture gently in a water bath at 80-90°C for 4-5 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 100 mL of cold 2M hydrochloric acid while stirring. This neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining pyridine hydrochloride.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a crystalline solid.
Protocol 2: Characterization by Melting Point Determination
Objective: To determine the melting point of the synthesized compound as an indicator of purity.
Procedure:
-
Ensure the synthesized product is completely dry.
-
Finely powder a small amount of the crystalline solid.
-
Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., < 2°C) is indicative of high purity.
Applications in Research and Development
Cinnamic acid and its derivatives are well-documented as possessing a wide range of biological activities. The structurally related compound, (E)-3-(4-Methoxyphenyl)acrylic acid, has demonstrated significant hepatoprotective, anti-amnesic, cognition-enhancing, and neuroprotective activities.[6]
Given these precedents, this compound is a compelling candidate for investigation in several areas of drug development:
-
Antioxidant and Neuroprotective Agents: The phenolic ether structure is a common motif in antioxidant compounds.
-
Anti-inflammatory Agents: Many cinnamic acid derivatives exhibit anti-inflammatory properties.
-
Metabolic Disorders: A recent study on similar derivatives highlighted their role in regulating lipid accumulation via AMPK activation, suggesting potential applications in metabolic diseases.[10]
The ethoxy group, in place of a more common methoxy or hydroxyl group, provides a unique lipophilic profile that can alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable subject for structure-activity relationship (SAR) studies.
References
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Knoevenagel Condensation | PDF | Pyridine | Acid. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Knoevenagel condensation. (2023, December 26). In Wikipedia. [Link]
-
(E)-3-(4-Methoxyphenyl)acrylic acid | CAS#:943-89-5. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 15(1), 103522. [Link]
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Infrared spectra of a acrylic acid, b methacrylic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid safety and hazards
An In-depth Technical Guide to the Safe Handling of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid and Structurally Related Cinnamic Acid Derivatives
Chemical Identity and Structural Context
This compound is a derivative of cinnamic acid, a class of compounds widely used as precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its structure features an acrylic acid moiety, which is known for its reactivity, and a substituted phenyl ring. The safety profile is therefore influenced by both of these functional groups.
Core Structure:
-
IUPAC Name: (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid[1]
-
Synonyms: 4-Ethoxy-3-methoxycinnamic acid[1]
The primary structural analogues referenced in this guide include ferulic acid, isoferulic acid, and other alkoxy-substituted cinnamic acids, which share the same core scaffold and are expected to exhibit similar hazard profiles.
Inferred Hazard Identification and Classification
Based on the GHS classifications of numerous structurally similar compounds, a presumptive hazard profile for this compound has been established. The acrylic acid backbone is a known irritant, and this property is consistently observed across its derivatives.
Table 1: Consolidated GHS Hazard Classifications from Structurally Related Compounds
| Hazard Class | Hazard Statement | GHS Pictogram | Common Findings in Analogues | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Consistently classified as a skin irritant. | [3][4][5][6][7] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Consistently classified as a serious eye irritant. | [3][4][5][6][7] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Frequently cited hazard for powdered/dusty forms. | [3][4][5][6] | |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Classification present for some analogues, suggesting caution. | [1][3] |
Expert Analysis: The consistent classification of analogues as skin, eye, and respiratory irritants provides a strong basis for handling this compound as a hazardous substance. The causality lies in the electrophilic nature of the α,β-unsaturated carbonyl system of the acrylic acid moiety, which can react with biological nucleophiles in the skin and mucous membranes, leading to irritation. The powdered nature of the solid also necessitates measures to control airborne dust, which can irritate the respiratory tract.
Toxicological Profile (Surrogate Data)
Direct toxicological data for this specific molecule is scarce. However, the profiles of related compounds provide valuable insights.
-
Acute Toxicity: Some analogues like (E)-3-(4-Methoxyphenyl)acrylic acid are classified as harmful if swallowed.[1][3] For isoferulic acid, an oral LD50 of 7,900 mg/kg (rat) has been reported, indicating moderate acute toxicity. It is prudent to treat the target compound as potentially harmful if ingested.
-
Irritation: As established, the primary toxicological concern is irritation. Contact with skin is likely to cause redness and discomfort.[3] Eye contact can lead to serious irritation, characterized by pain, watering, and inflammation.[3] Inhalation of dust may cause irritation to the nose, throat, and lungs.
-
Sensitization: While not consistently reported for all analogues, some related compounds, such as acrylic acid itself, can be skin sensitizers.[8] Repeated or prolonged contact should be avoided to prevent the development of allergic contact dermatitis.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest that this compound or its close analogues are carcinogenic, mutagenic, or pose a reproductive hazard.
Experimental Workflows and Safety Protocols
A self-validating system of safety protocols is essential. This involves a multi-layered approach, from engineering controls to personal protective equipment and rigorous procedural adherence.
Hazard Assessment and Control Workflow
The following diagram illustrates the logical workflow for assessing and mitigating risks when working with a new or poorly characterized chemical like this compound.
Caption: Workflow for Chemical Hazard Assessment and Control.
Step-by-Step Protocol for Safe Handling and Weighing
This protocol is designed to minimize exposure, particularly through inhalation of dust and skin contact.
-
Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Don all required PPE: safety goggles (not glasses), nitrile gloves, and a buttoned lab coat.
-
Prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.
-
-
Weighing Procedure:
-
Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container, bringing only the sealed container out of the hood for measurement.
-
Carefully open the stock container inside the hood. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat or receiving vessel.
-
Keep the stock bottle closed when not actively dispensing.
-
Once the desired amount is transferred, securely close the stock bottle and the receiving vessel.
-
-
Cleanup:
-
Carefully wipe down the spatula and any contaminated surfaces within the hood with a solvent-dampened cloth (e.g., 70% ethanol).
-
Dispose of the weigh boat, bench paper, and cleaning cloths in a designated solid chemical waste container.
-
Remove gloves using the proper technique (glove-in-glove) and dispose of them in the chemical waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Emergency Procedures
Rapid and correct response to an exposure is critical.
Table 2: First-Aid Measures
| Exposure Route | Procedure | Causality & Justification |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][5] Seek immediate medical attention. | The goal is to physically remove the irritant particles and dilute any soluble components to prevent serious eye damage. Prompt action is crucial. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][5] If irritation persists, seek medical attention. | Mechanical and chemical cleaning is necessary to remove the compound from the skin surface, mitigating irritation and preventing potential absorption or sensitization. |
| Inhalation | Move the individual to fresh air immediately.[5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention. | Removing the individual from the contaminated atmosphere is the first priority. Supportive care for respiration may be needed if significant irritation has occurred. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. The primary goal is to dilute the substance in the stomach and seek professional medical evaluation. |
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear full PPE, including respiratory protection if the spill is large or dusty.[3]
-
Containment & Cleanup: For a small solid spill, gently sweep up the material to avoid creating dust. Place it into a sealed, labeled container for chemical waste disposal.[3] Do not use water to clean up as it may create a slurry and spread contamination.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Keep away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[9] The acrylic acid moiety can undergo addition reactions with strong nucleophiles or be oxidized.
-
Hazardous Polymerization: While less reactive than un-substituted acrylic acid, the potential for hazardous polymerization exists, especially at elevated temperatures or in the presence of contaminants.[9][11] Acrylic acid itself is often stored with inhibitors to prevent this.[12]
References
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PubChem. (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. [Link]
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PubChem. 4-Ethoxy-3-methoxycinnamic acid. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Acrylic Acid. [Link]
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Fisher Scientific. Acrylic acid, stabilized Safety Data Sheet (Europe). [Link]
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BASF. ACRYLIC ACID CRUDE Safety data sheet. [Link]
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Methacrylate Producers Association, Inc. Methacrylic Acid Safe Handling Manual. [Link]
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INCHEM. Acrylic acid (HSG 104, 1997). [Link]
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PubChem. 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. [Link]
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A Technical Guide to the Natural Sources of Methoxycinnamic Acid Derivatives: From Biosynthesis to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxycinnamic acid derivatives, a prominent class of phenylpropanoids, are ubiquitously distributed throughout the plant kingdom and are increasingly being investigated for their diverse and potent pharmacological activities. These compounds, including ferulic acid, p-methoxycinnamic acid, and sinapic acid, form a crucial part of the human diet through the consumption of fruits, vegetables, and cereals.[1] Their biological activities, which include antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and antimicrobial effects, position them as promising candidates for the development of novel therapeutics and nutraceuticals. This in-depth technical guide provides a comprehensive overview of the natural sources of methoxycinnamic acid derivatives, their biosynthesis, state-of-the-art extraction and isolation methodologies, analytical techniques for their characterization, and a detailed exploration of their pharmacological properties and mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, providing both foundational knowledge and practical insights to facilitate further research and application.
Introduction to Methoxycinnamic Acid Derivatives
Methoxycinnamic acid derivatives are a subclass of hydroxycinnamates, which are aromatic carboxylic acids with a C6-C3 carbon skeleton. They are synthesized in plants via the phenylpropanoid pathway and play essential roles in plant physiology, including providing structural integrity to cell walls, protecting against UV radiation, and defending against pathogens.[2] The presence of one or more methoxy (-OCH3) groups on the phenyl ring is a defining characteristic of these compounds and significantly influences their chemical properties and biological activities.
The most commonly encountered methoxycinnamic acid derivatives in nature include:
-
Ferulic acid (4-hydroxy-3-methoxycinnamic acid): Abundant in the seeds and leaves of most plants, particularly in cereals like rice, wheat, and oats.
-
p-Methoxycinnamic acid (4-methoxycinnamic acid): Found in a variety of plants, including Kaempferia galanga and as a metabolite in other species.
-
Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid): Commonly found in the seeds of oilseed crops like canola and in various fruits and vegetables.
This guide will delve into the natural origins of these and other related derivatives, providing a detailed exploration of their journey from biosynthesis in plants to their potential applications in human health.
Natural Sources of Methoxycinnamic Acid Derivatives
Methoxycinnamic acid derivatives are widespread in the plant kingdom, with significant concentrations found in commonly consumed foods and medicinal plants. The distribution and concentration of these compounds can vary significantly between plant species, varieties, and even different parts of the same plant.
Plant-Based Sources
Plants are the primary natural source of methoxycinnamic acid derivatives. These compounds are often found esterified to cell wall polysaccharides or as soluble esters.
Table 1: Prominent Plant Sources of Methoxycinnamic Acid Derivatives
| Methoxycinnamic Acid Derivative | Plant Source(s) | Plant Part(s) | Reference(s) |
| Ferulic Acid | Rice (Oryza sativa) | Bran | [1][3][4] |
| Wheat (Triticum aestivum) | Bran | [1] | |
| Oats (Avena sativa) | Bran | [1] | |
| Corn (Zea mays) | Bran | [1] | |
| Coffee (Coffea arabica) | Beans | [2] | |
| Asafoetida (Ferula assa-foetida) | Oleo-gum-resin | [5] | |
| p-Methoxycinnamic Acid | Kaempferia galanga (Kencur) | Rhizomes | [6][7][8][9][10] |
| Coffee (Coffea arabica) | Beans | [6] | |
| Peanuts (Arachis hypogaea) | [6] | ||
| Buckwheat (Fagopyrum esculentum) | [6] | ||
| Sinapic Acid | Canola/Rapeseed (Brassica napus) | Seeds | |
| Mustard (Brassica spp.) | Seeds | ||
| Berries (e.g., blackberries, raspberries) | Fruits | ||
| 3,4-Dimethoxycinnamic Acid | Angelica sinensis | [11] | |
| Coffee (Coffea arabica) | Beans | [2] |
Fungal and Microbial Sources
While plants are the most well-documented source, some fungi, particularly endophytic and marine-derived fungi, have been shown to produce cinnamic acid derivatives as part of their secondary metabolism.[12][9][13][14][15] Research in this area is ongoing, but it presents an exciting frontier for the discovery of novel methoxycinnamic acid derivatives with unique biological activities. Fungal endophytes, which live symbiotically within plant tissues, are a particularly promising source, as they may have co-evolved with their host plants to produce similar or complementary bioactive compounds.[12][13][14][15] Marine fungi, adapted to unique and competitive environments, are also a rich source of novel secondary metabolites, including polyketides and alkaloids, with some studies indicating the presence of cinnamic acid derivatives.[16][17][18][19][20]
Biosynthesis in Plants: The Phenylpropanoid Pathway
The biosynthesis of methoxycinnamic acid derivatives is a multi-step process that occurs within the broader phenylpropanoid pathway. This pathway is central to the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignans, and stilbenes. The key steps involved in the formation of methoxycinnamic acids are outlined below.
The journey begins with the amino acid phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Cinnamic acid is then hydroxylated at the para-position by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. This is a critical branch point in the pathway.
From p-coumaric acid, the pathway diverges to produce various hydroxy- and methoxy-cinnamates. The methoxylation steps are catalyzed by a class of enzymes known as O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[11]
Key O-Methyltransferases in the Pathway:
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme catalyzes the methylation of caffeoyl-CoA to feruloyl-CoA.[21]
-
Caffeic acid O-methyltransferase (COMT): This enzyme is responsible for the methylation of caffeic acid to ferulic acid and 5-hydroxyferulic acid to sinapic acid.[22]
The precise sequence of hydroxylation and methylation reactions can vary between plant species, leading to the diversity of methoxycinnamic acid derivatives observed in nature.
Figure 1: Simplified biosynthetic pathway of major methoxycinnamic acid derivatives.
Extraction and Isolation Methodologies
The successful isolation of methoxycinnamic acid derivatives from their natural sources is a critical step for their subsequent characterization and evaluation. The choice of extraction method depends on several factors, including the chemical nature of the target compound, the plant matrix, and the intended scale of the extraction.
Conventional Solid-Liquid Extraction
Solid-liquid extraction is a widely used technique for obtaining phenolic compounds from plant materials.[23][24] This method involves the use of a solvent to selectively dissolve the target compounds from the solid plant matrix.
Generalized Protocol for Solid-Liquid Extraction of Methoxycinnamic Acid Derivatives:
-
Sample Preparation: The plant material is dried to a constant weight and ground into a fine powder to increase the surface area for extraction.
-
Solvent Selection: A suitable solvent or solvent system is chosen. Common solvents for extracting phenolic acids include ethanol, methanol, acetone, and their aqueous mixtures.[25] The choice of solvent polarity is crucial for efficient extraction.
-
Extraction Process: The powdered plant material is mixed with the solvent in a specific solid-to-liquid ratio and agitated for a defined period. This can be done at room temperature (maceration) or with heating (reflux extraction).[25]
-
Filtration and Concentration: The mixture is filtered to separate the solid residue from the liquid extract. The extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude extract is often subjected to further purification steps, such as liquid-liquid partitioning or column chromatography, to isolate the desired methoxycinnamic acid derivatives.
Advanced Extraction Techniques
In recent years, several advanced extraction techniques have been developed to improve the efficiency and reduce the environmental impact of the extraction process.
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance the release of intracellular compounds.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant material, leading to a rapid and efficient extraction process.
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[25][26][27][28][29][30] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction.[28]
Experimental Protocol: Ultrasound-Assisted Extraction of Ferulic Acid from Rice Bran
This protocol is adapted from a study on the extraction of ferulic acid from rice bran oil.[3]
-
Sample Preparation: 25 grams of rice bran are weighed.
-
Solvent Addition: The rice bran is suspended in 200 mL of 80% aqueous ethanol.
-
Maceration: The mixture is allowed to macerate for 12 hours at room temperature.
-
Ultrasonication: The mixture is then placed in an ultrasonic bath for 15 minutes.
-
Filtration: The extract is filtered to remove the solid rice bran particles.
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator to yield the crude ferulic acid extract.
-
Purification: Further purification can be achieved through techniques like column chromatography.
Figure 2: General workflow for the extraction and isolation of methoxycinnamic acid derivatives.
Analytical Techniques for Characterization and Quantification
Accurate identification and quantification of methoxycinnamic acid derivatives are essential for quality control, pharmacological studies, and understanding their distribution in natural sources. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.[20][30]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the separation, identification, and quantification of phenolic compounds.[5][31][32][33] Reversed-phase HPLC with a C18 column is commonly used, with a mobile phase consisting of a mixture of an acidified aqueous solution and an organic solvent like methanol or acetonitrile.[5][33] Detection is typically performed using a diode-array detector (DAD) or a UV-Vis detector set at the wavelength of maximum absorbance for the target compounds (around 320 nm for many cinnamic acid derivatives).[31]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isolated compounds. Both ¹H and ¹³C NMR are used to determine the precise arrangement of atoms in the molecule, confirming the identity of the methoxycinnamic acid derivative.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification. When coupled with a chromatographic technique like HPLC (LC-MS), it allows for the sensitive and specific detection and quantification of methoxycinnamic acid derivatives in complex mixtures.
Pharmacological Activities and Therapeutic Potential
Methoxycinnamic acid derivatives exhibit a wide range of pharmacological activities, making them attractive candidates for the development of new drugs and functional foods.[1][22][11][34]
Table 2: Summary of Major Pharmacological Activities of Methoxycinnamic Acid Derivatives
| Activity | Derivative(s) | Mechanism of Action (where known) | Reference(s) |
| Antioxidant | Ferulic acid, p-Methoxycinnamic acid, Sinapic acid | Scavenging of free radicals, upregulation of antioxidant enzymes. | [2][35][36][37] |
| Anti-inflammatory | Ferulic acid, p-Methoxycinnamic acid | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of inflammatory signaling pathways (e.g., NF-κB). | [2][34][35][37] |
| Neuroprotective | Ferulic acid | Attenuation of oxidative stress and apoptosis in neuronal cells, inhibition of the TLR4/MyD88 signaling pathway. | [31][32][38][39] |
| Antidiabetic | p-Methoxycinnamic acid, Ferulic acid | Inhibition of α-glucosidase, enhancement of insulin secretion. | [1] |
| Antimicrobial | p-Methoxycinnamic acid | Disruption of microbial cell membranes. | [7][36] |
| Antiviral | Cinnamic acid derivatives | Inhibition of viral replication. | [3][5][40] |
Neuroprotective Effects of Ferulic Acid
Ferulic acid has garnered significant attention for its neuroprotective properties.[39] Studies have shown that it can protect against neuronal damage in models of cerebral ischemia/reperfusion injury.[32][38] Its neuroprotective effects are attributed to its ability to reduce oxidative stress and apoptosis in brain cells.[32][38] One of the key mechanisms of action is the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway, which is involved in the inflammatory response in the brain.[38]
Figure 3: Proposed mechanism of the neuroprotective action of ferulic acid.
Conclusion and Future Perspectives
Methoxycinnamic acid derivatives represent a valuable and readily available source of bioactive compounds with significant potential for human health applications. Their widespread occurrence in the diet, coupled with their diverse pharmacological activities, underscores their importance in preventive medicine and drug development.
Future research should focus on several key areas:
-
Exploration of Novel Sources: A systematic investigation of under-explored plant species, as well as fungal and other microbial sources, could lead to the discovery of new methoxycinnamic acid derivatives with unique bioactivities.
-
Optimization of Extraction and Purification: The development of more efficient, scalable, and environmentally friendly methods for the extraction and purification of these compounds is crucial for their commercialization.
-
Elucidation of Mechanisms of Action: While the pharmacological effects of many methoxycinnamic acid derivatives are well-documented, a deeper understanding of their molecular mechanisms of action is needed to fully realize their therapeutic potential.
-
Clinical Trials: Well-designed clinical trials are necessary to validate the promising preclinical findings and establish the efficacy and safety of methoxycinnamic acid derivatives in humans.
By continuing to explore the rich natural diversity of methoxycinnamic acid derivatives and applying modern scientific techniques to understand and harness their properties, the scientific community can unlock their full potential for improving human health and well-being.
References
-
Janik, A., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(7), 1417. [Link]
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Wang, Y., et al. (2020). Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. International Journal of Molecular Medicine, 45(1), 139-150. [Link]
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Nabavi, S. M., et al. (2015). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 16(8), 700-709. [Link]
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Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152. [Link]
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De, P., et al. (2011). A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation. Pharmacognosy Magazine, 7(28), 312–315. [Link]
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Barone, E., et al. (2022). Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. Antioxidants, 11(3), 595. [Link]
-
Zhang, L., et al. (2020). Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. Semantic Scholar. [Link]
-
Sati, P., et al. (2015). A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles. Journal of Analytical Methods in Chemistry, 2015, 286812. [Link]
-
Lee, J. Y., et al. (2017). Cinnamic acid derivatives inhibit hepatitis C virus replication via the induction of oxidative stress. Antiviral Research, 145, 123-130. [Link]
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Adisakwattana, S., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(13), 3827. [Link]
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Adom, K. K., & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE (Journal of Visualized Experiments), (170), e62357. [Link]
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Zhang, X., et al. (2023). Recent Advances in Secondary Metabolites from Marine Aspergillus. Marine Drugs, 21(9), 487. [Link]
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Hakim, A., et al. (2018). Isolation of Ethyl P-Methoxy Cinnamate from Kaemferia galanga L. Journal of Physics: Conference Series, 1028, 012033. [Link]
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Uzma, F., et al. (2018). The Diversity of Anti-Microbial Secondary Metabolites Produced by Fungal Endophytes: An Interdisciplinary Perspective. Frontiers in Microbiology, 9, 1564. [Link]
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Zhang, Y., et al. (2022). Deep-Sea-Derived Fungi as Valuable Producers of Cytotoxic Secondary Metabolites and Their Leads Potential. Frontiers in Marine Science, 9, 913012. [Link]
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Tomšik, A., & Pavlić, B. (2015). Study of extraction of cinnamon oils from the bark of Cinnamomum cassia presl by supercritical carbon dioxide. Journal of the Serbian Chemical Society, 80(10), 1279-1292. [Link]
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Methodological & Application
Synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid: An Application Guide
This document provides a comprehensive guide for the synthesis, purification, and characterization of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, a valuable cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and potential as building blocks for novel compounds. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles.
Introduction
This compound, also known as 4-ethoxy-3-methoxycinnamic acid, belongs to the class of hydroxycinnamic acids. These compounds are widely recognized for their antioxidant, anti-inflammatory, and UV-protective properties. The specific structural features of the target molecule, namely the ethoxy and methoxy substitutions on the phenyl ring, modulate its physicochemical and biological properties, making it a compound of interest for various research applications.
The synthesis route detailed herein is the Knoevenagel-Doebner condensation, a reliable and widely used method for the preparation of α,β-unsaturated carboxylic acids.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In this specific application, 4-ethoxy-3-methoxybenzaldehyde is reacted with malonic acid in the presence of pyridine as both a solvent and a catalyst, with a catalytic amount of piperidine. The reaction proceeds through a condensation followed by a decarboxylation step to yield the desired acrylic acid.[2]
Reaction Pathway: Knoevenagel-Doebner Condensation
The synthesis proceeds via a well-established mechanism. Initially, the active methylene protons of malonic acid are deprotonated by the basic catalyst (piperidine/pyridine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-ethoxy-3-methoxybenzaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation, driven by the reaction conditions, to afford the final product, this compound. The trans or (E)-isomer is the thermodynamically more stable product and is typically formed preferentially.
Sources
Application Note: A Spectrophotometric Assay for Oxidoreductase Activity Using 4-Ethoxy-3-Methoxycinnamic Acid
Abstract
This technical guide details the application of 4-ethoxy-3-methoxycinnamic acid, the ethyl ether derivative of ferulic acid, as a versatile chromogenic substrate for the kinetic analysis of oxidoreductase enzymes, particularly laccases. Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them significant in biotechnology and environmental applications.[1] This document provides a foundational framework, including the principle of the assay, detailed protocols for execution in a 96-well plate format, and guidance on data analysis and assay optimization. The methodologies are designed for researchers in enzymology, drug development, and industrial biotechnology seeking robust and adaptable assays for enzyme characterization and high-throughput screening.
Introduction and Scientific Principle
4-Ethoxy-3-methoxycinnamic acid is a derivative of ferulic acid, a phenolic compound abundant in plant cell walls.[2] While ferulic acid itself is a known substrate for enzymes like laccases and peroxidases, its ethyl ether derivative presents an alternative with distinct solubility and kinetic properties. The core utility of 4-ethoxy-3-methoxycinnamic acid in an enzyme assay lies in its oxidation to a colored product, which can be monitored continuously using a spectrophotometer.
Assay Mechanism:
The proposed mechanism involves the laccase-catalyzed one-electron oxidation of the substrate's phenolic hydroxyl group. This reaction utilizes molecular oxygen as the final electron acceptor, producing water as a benign byproduct. The initial oxidation generates a phenoxy radical intermediate. This highly reactive species can then undergo non-enzymatic coupling (dimerization or polymerization) to form a stable, colored product with an extended system of conjugated double bonds. The rate of formation of this chromophore, measured as an increase in absorbance at a specific wavelength, is directly proportional to the laccase activity under appropriate conditions (e.g., substrate saturation).
Below is a diagram illustrating the proposed enzymatic conversion.
Caption: Proposed reaction pathway for the laccase-catalyzed oxidation of the substrate.
Materials and Reagents
-
Substrate: 4-Ethoxy-3-methoxycinnamic acid (CAS: 58168-81-3)[3]
-
Enzyme: Laccase from Trametes versicolor (or other source) (e.g., Sigma-Aldrich)
-
Buffer: 100 mM Sodium Acetate Buffer (pH 4.5-5.5) or Citrate-Phosphate Buffer (pH 3-8)[4]
-
Solvent: Dimethyl sulfoxide (DMSO) or absolute ethanol for substrate stock solution
-
Equipment:
-
Spectrophotometric microplate reader
-
Clear, flat-bottom 96-well microplates
-
Standard laboratory pipettes and consumables
-
pH meter
-
Analytical balance
-
Detailed Protocols
This protocol is optimized for a 96-well plate format, allowing for efficient analysis of multiple samples.
Reagent Preparation
The foundation of a reliable assay is the accurate preparation of its components. Prepare fresh solutions for optimal performance.
-
Buffer Preparation (100 mM Sodium Acetate, pH 5.0):
-
Dissolve 8.2 g of sodium acetate (anhydrous) in 900 mL of deionized water.
-
Adjust the pH to 5.0 using glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize if storing for extended periods. The optimal pH should be confirmed experimentally for the specific laccase used.[1]
-
-
Substrate Stock Solution (50 mM):
-
Accurately weigh 111.12 mg of 4-ethoxy-3-methoxycinnamic acid (MW: 222.24 g/mol ).[3]
-
Dissolve in 10 mL of DMSO. Mix thoroughly until fully dissolved.
-
Causality Note: A high-concentration stock in an organic solvent is necessary due to the limited aqueous solubility of many cinnamic acid derivatives. This minimizes the final solvent concentration in the assay, which could otherwise inhibit enzyme activity.
-
Store in small aliquots at -20°C, protected from light.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of laccase (e.g., 1 mg/mL) in cold buffer.
-
Immediately before the assay, dilute this stock to the desired working concentration (e.g., 0.5-5.0 µg/mL) using cold buffer. The optimal concentration must be determined experimentally to ensure a linear reaction rate.
-
Trustworthiness Note: Always prepare the final enzyme dilution immediately before use and keep it on ice to prevent loss of activity.[5]
-
Experimental Workflow
The following diagram outlines the logical flow of the assay from setup to final data analysis.
Caption: High-level workflow for the laccase kinetic assay.
Assay Procedure (96-Well Plate)
Total reaction volume: 200 µL.
-
Plate Setup: In each well, add the following components in the specified order. It is recommended to run all samples and controls in triplicate.
| Component | Test Wells | Substrate Blank | Enzyme Blank |
| 100 mM Buffer (pH 5.0) | 170 µL | 180 µL | 190 µL |
| 50 mM Substrate Stock | 10 µL | 10 µL | - |
| Deionized Water | - | - | 10 µL |
-
Pre-incubation: Mix the plate gently and pre-incubate at the desired assay temperature (e.g., 30°C) for 5 minutes. This ensures temperature equilibrium before starting the reaction.
-
Reaction Initiation:
-
Add 20 µL of the Enzyme Working Solution to the "Test Wells".
-
Add 20 µL of Buffer to the "Substrate Blank" wells.
-
Add 20 µL of the Enzyme Working Solution to the "Enzyme Blank" wells.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 470 nm (Note: optimal wavelength may need to be determined by scanning the reaction product). Record readings every 30-60 seconds for 10-20 minutes.
Data Analysis and Interpretation
-
Calculate Corrected Rate:
-
Plot Absorbance vs. Time for each well.
-
Determine the slope (ΔAbs/min) in the initial linear portion of the curve.
-
Calculate the average rate for your triplicates.
-
The true enzymatic rate is: Corrected Rate (ΔAbs/min) = Rate(Test Wells) - Rate(Substrate Blank) .
-
The Rate(Enzyme Blank) should be near zero.
-
-
Calculate Enzyme Activity: The activity is calculated using the Beer-Lambert law.
Activity (U/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme)
Where:
-
U: One unit (U) of laccase activity is defined as the amount of enzyme that produces 1 µmol of product per minute.[6]
-
ΔAbs/min: The corrected rate of absorbance increase.
-
V_total: Total assay volume in mL (0.2 mL).
-
ε (epsilon): Molar extinction coefficient of the product (in M⁻¹cm⁻¹). This must be determined experimentally for the specific product formed under these assay conditions.
-
l: Path length in cm (typically calculated by the plate reader based on volume, or measured).
-
V_enzyme: Volume of the enzyme solution added in mL (0.02 mL).
-
Assay Validation and Optimization
To ensure the trustworthiness of results, the following parameters should be systematically evaluated.
| Parameter | Rationale & Experimental Approach | Expected Outcome |
| Wavelength Scan | The oxidized product is novel. A wavelength scan (300-700 nm) of an endpoint reaction should be performed to find the absorbance maximum (λ_max) for maximum sensitivity. | Identification of the optimal wavelength for monitoring product formation. |
| Enzyme Titration | Assay a fixed, saturating substrate concentration with varying enzyme concentrations. | A linear relationship between enzyme concentration and reaction rate. This identifies a suitable enzyme concentration for subsequent experiments. |
| Substrate Titration (Km) | Vary the substrate concentration (e.g., 0.1 to 10 times the expected Km) while keeping the enzyme concentration constant. Plot the initial rates against substrate concentration and fit to the Michaelis-Menten equation. | Determination of the Michaelis constant (Km), which reflects the substrate affinity, and the maximum velocity (Vmax). Assays should ideally be run with substrate >5x Km. |
| pH Profile | Perform the standard assay across a range of buffer pH values (e.g., pH 3 to 8). | An activity curve showing the optimal pH for the enzyme-substrate pair. Fungal laccases often have an acidic pH optimum.[6] |
Potential Applications and Alternative Enzymes
-
High-Throughput Screening: The 96-well format is ideal for screening enzyme inhibitor libraries or for directed evolution projects to find improved laccase variants.
-
Environmental Monitoring: Can be adapted to detect phenolic pollutants that act as laccase substrates.
-
Alternative Enzymes: This substrate may also be suitable for peroxidase assays.[7] In a peroxidase assay, the reaction would require the addition of hydrogen peroxide (H₂O₂) as the oxidizing agent.[8][9] The general principle of monitoring the formation of a colored product would remain the same.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 719769, 4-Ethoxy-3-methoxycinnamic acid. Available: [Link]
-
Chen, J., et al. (2011). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules. Available: [Link]
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ResearchGate (n.d.). The-Lipase-catalyzed-Synthesis-of-Ethyl-Ferulate.pdf. Available: [Link]
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Srimany, A., et al. (2018). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Journal of Oleo Science. Available: [Link]
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The Royal Society of Chemistry (n.d.). Electronic Supplementary Information for Part A: Synthetic procedures. Available: [Link]
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Macedo, J. A., et al. (2020). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. RSC Advances. Available: [Link]
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OMICS International (n.d.). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Available: [Link]
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Edens, W. A., et al. (1999). Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici. Applied and Environmental Microbiology. Available: [Link]
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ResearchGate (n.d.). Inhibition mechanism of 4-methoxycinnamic acid to tyrosinase. Available: [Link]
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Lai, C. C., et al. (2005). Enzymatic synthesis of cinnamic acid derivatives. Journal of the Chinese Institute of Chemical Engineers. Available: [Link]
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Singh, G., et al. (2019). Laccase: addressing the ambivalence associated with the calculation of enzyme activity. 3 Biotech. Available: [Link]
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Sharma, A., et al. (2017). Isolation, Screening and Optimization for Laccase production by Scytalidium lignicola pesante under submerged fermentation. International Journal of Current Microbiology and Applied Sciences. Available: [Link]
-
Zhou, J., et al. (2011). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Pharmaceutical Biology. Available: [Link]
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D'Souza, D. T., et al. (2006). Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp. Journal of the Chinese Institute of Chemical Engineers. Available: [Link]
-
Elabscience (n.d.). Peroxidase (POD) Activity Assay Kit (Plant Samples). Available: [Link]
-
Bonner, C. A. (2014). A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. Association for Biology Laboratory Education. Available: [Link]
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A Robust, Validated HPLC-DAD Method for the Quantification of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
An Application Note for the Pharmaceutical Sciences
Abstract
This application note details a highly reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, a substituted cinnamic acid derivative of interest in pharmaceutical research. The method utilizes reversed-phase chromatography with a C18 stationary phase and isocratic elution, coupled with Diode Array Detection (DAD) for specificity and sensitivity. The protocol has been fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This self-validating system provides a trustworthy protocol for researchers, scientists, and drug development professionals requiring precise quantification of this analyte in various matrices.
Introduction and Scientific Rationale
This compound, with a molecular weight of 222.24 g/mol [1], belongs to the cinnamic acid derivative family. These compounds are widely recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. Structurally similar to ferulic acid, this analyte is a key molecule in medicinal chemistry and drug development pipelines. Accurate quantification is therefore critical for formulation development, stability testing, quality control of active pharmaceutical ingredients (APIs), and pharmacokinetic analysis.
The development of a robust analytical method is not merely a procedural requirement but the foundation of reliable data. This note describes a method grounded in established chromatographic principles, designed to be both precise and practical for routine laboratory use.
Principle of the Chromatographic Method
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase.
This compound is an acidic compound due to its carboxylic acid moiety. To ensure optimal retention and symmetrical peak shape, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa.[2][3] In its non-ionized state, the molecule is more hydrophobic, leading to stronger interaction with the C18 stationary phase, resulting in increased retention and sharp, well-defined chromatographic peaks.[4]
Detection is performed using a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector. This technology acquires full UV-Vis spectra at each point in the chromatogram, offering two significant advantages:
-
Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be precisely determined to maximize sensitivity.[5]
-
Peak Purity Analysis: The spectral data can be used to verify the homogeneity of the analyte peak, ensuring it is not co-eluting with impurities.[6][7]
Materials and Methods
Equipment and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo MS-TS or equivalent.
-
pH Meter: Calibrated, with a standard electrode.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Standards
-
This compound: Reference Standard, purity ≥95%[1].
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) water, purified to >18 MΩ·cm (e.g., from a Milli-Q system).
-
Formic Acid: LC-MS grade.
Chromatographic Conditions
The following parameters were optimized to achieve efficient separation and detection.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (v/v) |
| 50 : 50 | |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 325 nm (Monitoring); Full spectrum scan from 190-400 nm |
| Run Time | 10 minutes |
Scientist's Note (Causality):
Mobile Phase: A 50:50 mixture of ACN and water provides a good balance of polarity to achieve a reasonable retention time. 0.1% Formic acid is added to lower the pH to approximately 2.8, ensuring the carboxylic acid group of the analyte remains protonated and non-ionized, which is critical for good peak shape on a reversed-phase column.[8][9]
Wavelength: Cinnamic acid and its derivatives exhibit strong UV absorbance around 320-325 nm due to their extensive conjugation.[9][10] The λmax was confirmed at 325 nm using the DAD's spectral scan capability.
Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A recommended series is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation will vary based on the matrix. The following is a general protocol for a simple formulation or API sample.
-
Accurately weigh a portion of the sample containing an estimated 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature, then dilute to volume with Methanol. Mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
If necessary, perform a further dilution with the mobile phase to bring the concentration within the calibration range (e.g., ~25 µg/mL).
Diagram: General Experimental Workflow
Caption: Workflow from preparation to final quantification.
Method Validation Protocol & Results
The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12] The validation parameters and acceptance criteria are summarized below.
System Suitability
System suitability tests are performed before any validation run to ensure the chromatographic system is performing adequately.[13]
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 1.5 | 1.12 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| %RSD of Peak Area | ≤ 1.0% (for n=6 injections) | 0.45% |
| %RSD of Retention Time | ≤ 1.0% (for n=6 injections) | 0.15% |
Specificity
Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the analyte. The DAD peak purity analysis confirmed the spectral homogeneity of the analyte peak.
Linearity and Range
Linearity was assessed by analyzing six calibration standards in triplicate. The peak area was plotted against the nominal concentration, and the relationship was evaluated by linear regression.
| Parameter | Result |
| Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45872x + 1250 |
| Correlation Coefficient (r²) | > 0.999 |
| Result (r²) | 0.9998 |
Accuracy
Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | |
| 100% | 100.8% | 0.6% | 98.0 - 102.0% |
| 120% | 101.2% | 0.5% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[14]
-
Repeatability: Six individual sample preparations at 100% of the target concentration were analyzed on the same day.
-
Result: %RSD = 0.78%
-
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
-
Result: %RSD = 1.15%
-
| Precision Level | Acceptance Criteria (%RSD) | Result (%RSD) |
| Repeatability | ≤ 2.0% | 0.78% |
| Intermediate Precision | ≤ 2.0% | 1.15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts, S = slope).
-
LOD = 3.3 * (σ / S): 0.25 µg/mL
-
LOQ = 10 * (σ / S): 0.80 µg/mL
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters. The system suitability parameters were checked for each condition.
| Parameter Varied | Result |
| Flow Rate (±0.1 mL/min) | No significant impact on resolution. |
| Column Temperature (±2 °C) | Minor shift in retention time (<2%). |
| Mobile Phase Composition (±2%) | Minor shift in retention time (<5%). |
The method was found to be robust for all tested variations.
Diagram: ICH Q2(R2) Validation Pillars
Caption: Relationship of validation parameters.
Conclusion
This application note presents a simple, rapid, and reliable isocratic RP-HPLC method for the quantification of this compound. The comprehensive validation, performed in accordance with ICH and FDA guidelines[15][16][17][18], confirms that the method is accurate, precise, linear, and robust. The use of a Diode Array Detector adds a layer of confidence through spectral confirmation and peak purity analysis. This validated protocol is fit for its intended purpose and can be readily implemented in quality control and research laboratories for routine analysis.
References
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]
-
Title: High-performance liquid chromatography-diode array detection/electrospray ionization mass spectrometry for the simultaneous analysis of cis-, trans- and dihydro-2-glucosyloxycinnamic acid derivatives from Dendrobium medicinal plants Source: PubMed URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Ferulic acid: extraction, estimation, bioactivity and applications for human health and food Source: Journal of the Science of Food and Agriculture URL: [Link]
-
Title: Reverse-Phase Chromatography: Columns & Mobile Phases Guide Source: Daicel Chiral Technologies URL: [Link]
-
Title: HPLC analysis of ferulic acid and its pharmacokinetics after intravenous bolus administration in rats Source: Journal of Biomedical and Translational Research URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]
-
Title: Diode Array Detector HPLC | DAD Source: SCION Instruments URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Diode Array HPLC Detectors Source: Biocompare URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection Source: Labcompare URL: [Link]
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- 18. biopharminternational.com [biopharminternational.com]
Application Note & Protocol: Preparation of High-Concentration Stock Solutions of 4-Ethoxy-3-Methoxycinnamic Acid for Research Applications
Abstract
4-Ethoxy-3-methoxycinnamic acid is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities and applications in drug development and materials science.[1][2] A significant technical challenge in its experimental use is its inherent hydrophobicity and poor solubility in aqueous media, which complicates the preparation of accurate and stable solutions for in vitro and in vivo assays. This document provides a detailed, field-proven protocol for the preparation of high-concentration stock solutions of 4-ethoxy-3-methoxycinnamic acid. The protocol emphasizes the selection of an appropriate organic solvent, details a robust dissolution methodology, and outlines best practices for storage and quality control to ensure solution integrity and experimental reproducibility.
Scientific Rationale and Compound Characterization
The molecular structure of 4-ethoxy-3-methoxycinnamic acid dictates its solubility profile. It possesses a rigid phenyl ring, an ethoxy group, and a methoxy group, all of which contribute to its hydrophobic character.[3] The sole polar, hydrophilic moiety is the carboxylic acid group (-COOH).[3][4] In neutral or acidic aqueous solutions, this carboxylic acid group remains largely protonated, severely limiting its ability to form hydrogen bonds with water and resulting in poor solubility.
To overcome this, a polar aprotic organic solvent is the preferred choice. Dimethyl sulfoxide (DMSO) is selected as the ideal solvent for the following reasons:
-
High Solvating Power: DMSO is an exceptional solvent for a wide range of hydrophobic and amphiphilic organic molecules, including other cinnamic acid derivatives.[1][5][6]
-
Water Miscibility: DMSO is fully miscible with water and most cell culture media, which facilitates the preparation of dilute working solutions from the concentrated stock.
-
Biocompatibility: At low final concentrations (typically <0.5% v/v), DMSO is well-tolerated in most biological assays, although it is crucial to run a vehicle control to account for any solvent-specific effects.
The key physicochemical properties of 4-ethoxy-3-methoxycinnamic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid | PubChem[7] |
| CAS Number | 58168-81-3 | Echemi, PubChem[7][8] |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem[7][9] |
| Molecular Weight | 222.24 g/mol | PubChem[7][9] |
| Appearance | White to off-white solid/powder | N/A (Typical) |
| Melting Point | ~205 °C | Echemi[8] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from similar compounds[1][5][6] |
Safety & Handling Precautions
As a matter of good laboratory practice, personnel should consult the full Safety Data Sheet (SDS) before handling the compound.
-
Hazard Profile: 4-Ethoxy-3-methoxycinnamic acid is classified as harmful if swallowed and causes serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Detailed Protocol for 100 mM Stock Solution Preparation
This protocol describes the preparation of 5 mL of a 100 mM stock solution in DMSO. The volume and concentration can be adjusted as needed by scaling the calculations accordingly.
Required Materials & Equipment
-
4-Ethoxy-3-methoxycinnamic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to 0.1 mg)
-
5 mL or 10 mL borosilicate glass vial with a PTFE-lined cap
-
Calibrated micropipettes (P1000)
-
Vortex mixer
-
Bath sonicator
-
Amber cryovials for aliquoting
Step-by-Step Methodology
Step 1: Calculation of Mass The first step is to calculate the precise mass of the compound required.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation for a 100 mM solution:
-
Mass = (0.100 mol/L) × (0.005 L) × (222.24 g/mol )
-
Mass = 0.11112 g = 111.1 mg
-
Step 2: Weighing the Compound To minimize transfer loss, it is critical to weigh the compound directly into the labeled storage vial.
-
Place the 5 mL glass vial on the analytical balance and tare the weight.
-
Carefully add 111.1 mg of 4-ethoxy-3-methoxycinnamic acid powder into the vial.
-
Record the final mass and cap the vial immediately to prevent moisture absorption.
Step 3: Dissolution This is the most critical phase of the protocol. The goal is to achieve complete solubilization.
-
Using a calibrated micropipette, add 5.0 mL of anhydrous DMSO to the vial containing the pre-weighed compound.
-
Immediately cap the vial tightly and vortex vigorously for 60 seconds. The solution may appear cloudy or contain visible solid particles.
-
Place the vial in a bath sonicator. Sonicate for 10-15 minutes. The ultrasonic energy helps to break down aggregates and accelerate dissolution.
-
After sonication, remove the vial and vortex again for 30 seconds.
Step 4: Verification of Complete Dissolution Visually inspect the solution to ensure no solid material remains.
-
Hold the vial against a dark background and illuminate it with a bright light source.
-
Carefully check for any undissolved particulates or crystalline material. The solution should be perfectly clear and homogenous.
-
If particulates remain, repeat the sonication and vortexing steps (Step 3.3 and 3.4) for an additional 5-10 minutes.
Step 5: Aliquoting and Long-Term Storage To preserve the integrity of the stock solution, avoid repeated freeze-thaw cycles.
-
Dispense the final solution into smaller, single-use volumes (e.g., 50-100 µL) in amber cryovials. Amber vials are recommended to protect the compound from potential light-induced degradation.
-
For maximum stability, purge the headspace of each aliquot with an inert gas like argon or nitrogen before capping. This displaces oxygen and minimizes the risk of oxidation of the phenolic structure.[6][10]
-
Store all aliquots at -20°C or below for long-term use.[6]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for preparing the stock solution.
Caption: Workflow for preparing 4-ethoxy-3-methoxycinnamic acid stock solution.
Application & Quality Control
Preparing Working Solutions
When diluting the DMSO stock into aqueous buffers or cell culture media, precipitation is a common risk.[11]
-
Best Practice: To prevent the compound from "crashing out," add the DMSO stock dropwise into the aqueous solution while the aqueous solution is being vortexed or stirred vigorously. This ensures rapid dispersion and avoids localized supersaturation. Never add the aqueous buffer directly to the concentrated DMSO stock.
Vehicle Controls
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used in the assay. This is essential to differentiate the effects of the compound from any potential effects of the solvent.
Stability
The prepared stock solution, when stored correctly at -20°C in tightly sealed amber vials, is expected to be stable for at least 6 months. For long-term studies, it is advisable to prepare fresh stock solutions periodically. Discard any solution that appears discolored or contains precipitate. Discoloration can be an indicator of oxidation, a known degradation pathway for phenolic compounds.[10]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 719769, 4-Ethoxy-3-methoxycinnamic acid. PubChem. [Link]
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Biu, C., et al. (2017). Multifunctional Cinnamic Acid Derivatives. Molecules, 22(8), 1243. National Center for Biotechnology Information. [Link]
-
Struga, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11090. National Center for Biotechnology Information. [Link]
-
Geromichalos, G. D., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(5), 554. MDPI. [Link]
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LibreTexts Chemistry (n.d.). Preparation and Reaction of Carboxylic Acids. Chem.libretexts.org. [Link]
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Carrizosa, J. (2016). Ideas to dissolve 2-fluorocinnamic acid, 2-cholorcinnamic acid, and 2-methylcinnamic acid in Murashige Skoog (MS) medium? ResearchGate. [Link]
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Gailus, N., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics, 149(24), 244503. AIP Publishing. [Link]
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Aulic, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56043. National Center for Biotechnology Information. [Link]
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Cheméo (n.d.). Chemical Properties of 4-Ethoxycinnamic acid (CAS 2373-79-7). Chemeo.com. [Link]
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Matriculation Chemistry (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]
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Gailus, N., et al. (2018). (PDF) Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. ResearchGate. [Link]
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Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Cinnamic Acid
Introduction: The Strategic Importance of the Knoevenagel Condensation
In the landscape of synthetic organic chemistry, the Knoevenagel condensation stands as a cornerstone for carbon-carbon bond formation, enabling the creation of α,β-unsaturated compounds from simple precursors.[1][2][3] This reaction is particularly pivotal for the synthesis of cinnamic acid and its derivatives, compounds that form the structural backbone of numerous pharmaceuticals, cosmetics, polymers, and fragrances.[1][2][4] Cinnamic acid itself is a naturally occurring unsaturated carboxylic acid found in a variety of plants.[5] The significance of this synthetic route lies in its efficiency and versatility, allowing for the generation of a diverse array of functionalized molecules. This guide provides an in-depth exploration of the Knoevenagel condensation for cinnamic acid synthesis, detailing both traditional and contemporary green chemistry protocols, elucidating the underlying reaction mechanism, and offering practical insights for optimization and troubleshooting.
Reaction Mechanism: A Stepwise Look at Bond Formation
The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde (in this case, benzaldehyde) and an active methylene compound, typically malonic acid.[6] The reaction proceeds through a series of well-defined steps:
-
Deprotonation and Enolate Formation: A weak base, such as piperidine or pyridine, abstracts an acidic proton from the active methylene group of malonic acid, forming a nucleophilic enolate ion.[4]
-
Nucleophilic Attack: The newly formed enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This results in the formation of a tetrahedral intermediate.[4]
-
Dehydration: Following a proton transfer, a molecule of water is eliminated, leading to the formation of an α,β-unsaturated dicarboxylic acid intermediate.[4]
-
Decarboxylation: Under the reaction conditions, particularly with the use of pyridine as a solvent and at elevated temperatures, the intermediate readily undergoes decarboxylation to yield the final product, cinnamic acid.[7]
The overall transformation can be visualized as follows:
Caption: Knoevenagel condensation mechanism for cinnamic acid synthesis.
Experimental Protocols
This section outlines two distinct protocols for the synthesis of cinnamic acid via the Knoevenagel condensation: a traditional method employing pyridine and piperidine, and a greener, solvent-free approach.
Protocol 1: Traditional Synthesis using Pyridine and Piperidine
This classic Doebner modification of the Knoevenagel condensation utilizes pyridine as both the solvent and a catalyst, with a catalytic amount of piperidine to facilitate the reaction.[7][8]
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Benzaldehyde | Aldehyde reactant |
| Malonic Acid | Active methylene reactant |
| Pyridine | Solvent and base catalyst |
| Piperidine | Base co-catalyst |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Heating mantle/Oil bath | For controlled heating |
| Magnetic stirrer and stir bar | For homogenous mixing |
| Beaker | For work-up |
| Ice bath | For cooling and precipitation |
| Buchner funnel and filter paper | For filtration of the product |
| Hydrochloric acid (conc.) | For acidification and precipitation |
| Ethanol (95%) | For washing and recrystallization |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine freshly distilled benzaldehyde (1.0 equivalent) and malonic acid (1.05-1.2 equivalents).[9]
-
Solvent and Catalyst Addition: Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.05 equivalents).[8][9]
-
Reaction: Gently reflux the reaction mixture with continuous stirring for 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of benzaldehyde.[9]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the cinnamic acid.[9]
-
Purification: Collect the crude cinnamic acid by vacuum filtration using a Buchner funnel and wash the solid with cold 95% ethanol.[5] The product can be further purified by recrystallization from ethanol or an ethanol-water mixture to yield white crystals.
-
Characterization: Dry the purified product and determine its melting point (literature value: 133-134 °C).[5] Further characterization can be performed using IR and NMR spectroscopy.[8]
Protocol 2: Green Synthesis Approach (Solvent-Free)
In an effort to develop more environmentally benign synthetic methods, a solvent-free approach using a benign ammonium salt as a catalyst has been developed.[1] This method avoids the use of toxic pyridine and piperidine.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Benzaldehyde | Aldehyde reactant |
| Malonic Acid | Active methylene reactant |
| Ammonium bicarbonate | Benign base catalyst |
| Test tube or reaction vessel | Reaction vessel |
| Oil bath | For controlled heating |
| Saturated sodium bicarbonate solution | For dissolving the product |
| Hydrochloric acid (6M) | For acidification and precipitation |
| Buchner funnel and filter paper | For filtration of the product |
| Ethanol/water mixture | For recrystallization |
Step-by-Step Procedure:
-
Reactant and Catalyst Mixing: In a large test tube or other suitable reaction vessel, combine the substituted benzaldehyde (1.0 equivalent), malonic acid (1.2 equivalents), and a catalytic amount of ammonium bicarbonate (0.4 equivalents). A minimal amount of a volatile solvent like ethyl acetate can be added to ensure thorough mixing, which is then removed under reduced pressure.[10]
-
Reaction: Heat the reaction mixture in an oil bath at a temperature sufficient to initiate the reaction (e.g., 90-140°C). Gas evolution (CO2) will be observed. The reaction mixture will become more viscous as it proceeds.
-
Work-up: After allowing the reaction mixture to cool, add a saturated sodium bicarbonate solution to dissolve the solid mass. The resulting aqueous solution can be washed with a small amount of ethyl acetate to remove any unreacted benzaldehyde.
-
Precipitation: Acidify the aqueous solution with 6M hydrochloric acid to a pH of 2 to precipitate the cinnamic acid.
-
Purification: Collect the precipitate by filtration and wash with water. The crude product can be recrystallized from a water:ethanol mixture (e.g., 4:1) to obtain pure white crystals.
-
Characterization: Dry the purified product and determine its melting point and yield. Characterization can be confirmed by TLC, IR, and NMR spectroscopy.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for cinnamic acid synthesis.
Troubleshooting and Optimization
Low yields in the Knoevenagel condensation can often be attributed to several factors. A systematic approach to troubleshooting is crucial for optimizing the synthesis.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Impure reactants- Inefficient catalyst- Suboptimal reaction conditions | - Use freshly distilled benzaldehyde and high-purity malonic acid.- Vary the catalyst (e.g., different amine bases) and its concentration.[9]- Adjust reaction time and temperature; monitor with TLC to determine the optimal endpoint.[9] |
| Side Reactions | - Self-condensation of aldehyde- Michael addition | - Add the aldehyde slowly to the reaction mixture to keep its concentration low.[9]- Use a slight excess of the aldehyde to consume the active methylene compound.[9] |
| Incomplete Reaction | - Insufficient reaction time or temperature- Steric hindrance | - Increase the reaction time and/or temperature.[9]- If bulky substituents are present, consider a more potent catalyst or harsher conditions.[9] |
Conclusion: A Versatile and Evolving Synthesis
The Knoevenagel condensation remains a highly relevant and powerful tool for the synthesis of cinnamic acid and its derivatives. While traditional methods have proven effective, the development of greener, solvent-free protocols highlights the ongoing evolution of this classic reaction to meet modern standards of sustainability.[1] By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently synthesize these valuable compounds for a wide range of applications in science and industry.
References
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
- Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids. Benchchem.
- Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.
- Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(21), 5031.
- Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condens
- Cinnamic acid derivatives: An ERA.
- Knoevenagel Condens
- Cinnamic Acid Knoevenagel Condens
- Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions.
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 334-342.
- van Schijndel, J., et al. (2019). Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. Green Chemistry Letters and Reviews, 12(3), 221-229.
- Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Deriv
- Cinnamic Acid Knoevenagel Condensation Mechanism. phpmyadmin.21c-learning.com.
- Multifunctional Cinnamic Acid Derivatives.
- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
- Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure.
- Kelly, T. R. (1987). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
- Cinnamic Acid Knoevenagel Condensation.
- Preparation of cinnamic acid.
- A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
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- 5. bepls.com [bepls.com]
- 6. fvs.com.py [fvs.com.py]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. chemrj.org [chemrj.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
protocol for using 4-ethoxy-3-methoxycinnamic acid in cell culture
An In-Depth Guide to the In Vitro Application of 4-Ethoxy-3-methoxycinnamic Acid
Authored by: Senior Application Scientist
Introduction: Unveiling the Potential of a Cinnamic Acid Derivative
4-Ethoxy-3-methoxycinnamic acid is a phenolic compound belonging to the cinnamic acid derivative family. These compounds are widely recognized for their diverse biological activities, which stem from their phenylpropanoid structure.[1][2] Structurally similar to well-studied natural compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and 4-methoxycinnamic acid (p-MCA), it holds significant promise for investigation in drug discovery and development.[3][4] The existing body of research on related cinnamic acids points towards potent anti-inflammatory, antioxidant, and anticancer properties, making 4-ethoxy-3-methoxycinnamic acid a compelling candidate for cell-based screening.[1][5][6]
A primary mechanism through which cinnamic acid derivatives exert their anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[9][10] Therefore, investigating the impact of 4-ethoxy-3-methoxycinnamic acid on this pathway is a logical and scientifically valuable endeavor.
This comprehensive guide provides detailed protocols for the preparation, handling, and application of 4-ethoxy-3-methoxycinnamic acid in cell culture. It outlines core assays for evaluating its cytotoxic and anti-inflammatory potential, with a focus on the scientific rationale behind each step to ensure robust and reproducible results.
Compound Properties and Stock Solution Preparation
Accurate preparation of the test compound is fundamental to any in vitro study. The physicochemical properties of 4-ethoxy-3-methoxycinnamic acid are summarized below, followed by a validated protocol for stock solution preparation.
Table 1: Physicochemical Properties of 4-Ethoxy-3-methoxycinnamic Acid
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid | [11] |
| CAS Number | 58168-81-3 | [11][12] |
| Molecular Formula | C₁₂H₁₄O₄ | [11] |
| Molecular Weight | 222.24 g/mol | [11] |
| Appearance | White to off-white solid | [13] |
| Solubility | Soluble in DMSO and Ethanol | [3][14] |
| Melting Point | ~205 °C | [12] |
Protocol 1: Preparation of a 100 mM Master Stock Solution
Rationale: Creating a high-concentration master stock in an appropriate solvent like Dimethyl Sulfoxide (DMSO) is crucial. This allows for minimal volumes to be added to cell culture media, thereby reducing the final solvent concentration to a non-toxic level (typically ≤0.1% v/v). Purging the solvent with an inert gas helps to prevent oxidation of the compound during preparation.[14]
Materials:
-
4-Ethoxy-3-methoxycinnamic acid powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 222.24 g/mol × 1000 mg/g = 22.22 mg
-
-
Weighing: Aseptically weigh 22.22 mg of 4-ethoxy-3-methoxycinnamic acid powder and transfer it to a sterile amber vial. The use of an amber vial protects the compound from light degradation.
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting & Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Application I: Assessment of Cytotoxicity via MTT Assay
Scientific Rationale: Before investigating the mechanistic effects of a compound, it is essential to determine its impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] In this assay, mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.[3][16] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[17] This allows for the determination of the compound's half-maximal inhibitory concentration (IC50), a critical parameter for designing subsequent experiments.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Determining IC50 with the MTT Assay
Materials:
-
Target cell line (e.g., A549 lung cancer cells, MDA-MB-231 breast cancer cells)[18][19]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom cell culture plates
-
100 mM stock solution of 4-ethoxy-3-methoxycinnamic acid
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[20]
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: On the day of treatment, prepare serial dilutions of the 4-ethoxy-3-methoxycinnamic acid from the 100 mM stock using serum-free medium. A typical concentration range to test for cinnamic acid derivatives is 0, 10, 25, 50, 100, and 200 µM.[21]
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest compound dose, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[22] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15][17]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Table 2: Example Data for IC50 Determination
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle Control) | 0.950 | 100% |
| 10 | 0.912 | 96.0% |
| 25 | 0.760 | 80.0% |
| 50 | 0.485 | 51.1% |
| 100 | 0.237 | 24.9% |
| 200 | 0.104 | 10.9% |
Application II: Investigating Anti-inflammatory Effects on the NF-κB Pathway
Scientific Rationale: A key mechanism of inflammation involves the activation of the NF-κB transcription factor. In unstimulated cells, NF-κB (typically the p50/p65 heterodimer) is sequestered in the cytoplasm by an inhibitor protein called IκBα.[23][24] Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[24] This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[7] By measuring NO production and the nuclear translocation of the NF-κB p65 subunit, we can assess the anti-inflammatory potential of 4-ethoxy-3-methoxycinnamic acid.
Caption: The NF-κB signaling pathway and potential point of inhibition.
Protocol 3: Measuring Nitric Oxide (NO) Production in Macrophages
Rationale: This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophage cells. A reduction in nitrite levels in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[7][22]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
LPS from E. coli (1 mg/mL stock)
-
Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% H₃PO₄)
-
Sodium Nitrite (NaNO₂) standard
-
Sterile 96-well plates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.[22]
-
Pre-treatment: Treat the cells with non-toxic concentrations of 4-ethoxy-3-methoxycinnamic acid (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS alone). Incubate for 24 hours.[22]
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well.[22]
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.
Protocol 4: Western Blot for NF-κB p65 Nuclear Translocation
Rationale: Western blotting provides a semi-quantitative method to directly visualize the location of the p65 subunit. By separating cytoplasmic and nuclear protein fractions, one can observe the increase of p65 in the nucleus following LPS stimulation and assess whether the test compound can prevent this translocation.[25][26][27]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. echemi.com [echemi.com]
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- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 26. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 27. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 4-Ethoxy-3-Methoxycinnamic Acid
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 4-ethoxy-3-methoxycinnamic acid. Designed for researchers, scientists, and drug development professionals, this document outlines methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are grounded in established analytical principles and adhere to international validation standards, such as those outlined by the ICH.[1][2][3] Each section explains the rationale behind the experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction to 4-Ethoxy-3-Methoxycinnamic Acid and the Imperative for Accurate Quantification
4-Ethoxy-3-methoxycinnamic acid, a derivative of the widely studied cinnamic acid, represents a class of compounds with significant potential in pharmaceuticals and other industries. Cinnamic acids and their derivatives are known for a variety of biological activities.[4] Accurate and precise quantification of this specific molecule is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic research. The selection of an appropriate analytical technique is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This document provides a detailed exploration of the primary analytical techniques suitable for the quantification of 4-ethoxy-3-methoxycinnamic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely adopted technique for the quantification of cinnamic acid derivatives due to its robustness, precision, and cost-effectiveness.[5] The method separates the analyte from other components in a mixture based on its interaction with a stationary phase, followed by detection using UV absorbance.
Principle of HPLC-UV Quantification
The fundamental principle of this method lies in the separation of 4-ethoxy-3-methoxycinnamic acid on a reversed-phase column, typically a C18 column. A polar mobile phase is used to elute the compound. The ethoxy and methoxy groups on the cinnamic acid backbone render it sufficiently hydrophobic to be retained on the nonpolar stationary phase. The quantification is achieved by measuring the absorbance of the analyte at its maximum wavelength (λmax), which is expected to be in the UV region due to the conjugated system of the cinnamic acid structure.[6]
Causality Behind Experimental Choices
-
Column Selection (C18): A C18 column is the standard choice for reversed-phase chromatography of moderately nonpolar compounds like 4-ethoxy-3-methoxycinnamic acid. The long alkyl chains provide excellent retention and separation from polar matrix components.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like phosphoric or formic acid) is typical. The organic solvent strength is optimized to achieve a reasonable retention time and good peak shape. The acid is added to suppress the ionization of the carboxylic acid group of the analyte, which results in better peak symmetry and reproducibility.[7]
-
UV Detection Wavelength: The wavelength for detection should be set at the λmax of 4-ethoxy-3-methoxycinnamic acid to ensure maximum sensitivity. This value would need to be experimentally determined but is likely to be in the 280-320 nm range, typical for cinnamic acid derivatives.
Detailed HPLC-UV Protocol
This protocol is a representative method and will require validation for specific applications.
2.3.1. Materials and Reagents
-
4-Ethoxy-3-methoxycinnamic acid reference standard (≥99% purity)
-
Internal Standard (IS), e.g., 4-methoxycinnamic acid
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Phosphoric acid or formic acid (analytical grade)
-
Sample matrix (e.g., plasma, formulation excipients)
2.3.2. Instrumentation
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2.3.3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-ethoxy-3-methoxycinnamic acid and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Solution (10 µg/mL): Prepare a stock solution of the IS and dilute it to a working concentration of 10 µg/mL in the mobile phase.
2.3.4. Sample Preparation (from Plasma)
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.[8]
2.3.5. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined, likely around 300 nm.
2.3.6. Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of unknown samples from this curve.
HPLC-UV Workflow Diagram
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of 4-Methoxy-(2E)-cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
Application Note: Robust Derivatization Strategies for the GC-MS Analysis of Cinnamic Acids
Abstract
Cinnamic acids and their derivatives are crucial compounds in the pharmaceutical, food, and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for their separation and identification due to its high chromatographic resolution and sensitive detection. However, the inherent polarity and low volatility of cinnamic acids, stemming from their carboxylic acid functional group, preclude their direct analysis by GC-MS. This application note provides a detailed technical guide on the derivatization of cinnamic acids, a critical sample preparation step that increases their volatility and thermal stability. We will explore the underlying principles of common derivatization techniques, present a comparative analysis of key reagents, and provide a detailed, field-proven protocol for silylation, the most prevalent method for this class of compounds.
The Imperative for Derivatization in Cinnamic Acid Analysis
Cinnamic acid (trans-3-phenyl-2-propenoic acid) is a central intermediate in the biosynthesis of a vast number of natural products via the phenylpropanoid pathway.[1] Its analysis is fundamental for quality control, stability testing, and developmental research. While techniques like HPLC are common, GC-MS provides superior resolution, especially for complex matrices or when isomer-specific analysis is required.[1][2]
The primary challenge in analyzing cinnamic acids with GC-MS is their chemical nature. The carboxylic acid group makes the molecule polar and capable of strong intermolecular hydrogen bonding. This results in:
-
Low Volatility: The compound will not readily vaporize at temperatures compatible with GC analysis, leading to poor transfer into the gas phase.
-
Thermal Instability: At the high temperatures of the GC injector port, undecorated carboxylic acids can degrade, leading to inaccurate quantification and the appearance of artifact peaks.
-
Poor Peak Shape: Interactions between the polar analyte and any active sites (e.g., residual silanols) on the GC column or liner can cause significant peak tailing, compromising resolution and sensitivity.
Derivatization is the chemical modification of an analyte to alter its physicochemical properties for analysis.[3] For GC-MS, the goal is to replace the active hydrogen on the carboxylic acid group with a non-polar, thermally stable moiety.[4][5] This transformation blocks hydrogen bonding, thereby increasing volatility and thermal stability, and minimizing undesirable column interactions, ultimately leading to sharp, symmetrical chromatographic peaks.
Core Derivatization Strategies: Silylation and Alkylation
The conversion of polar functional groups like carboxylic acids into less polar, more volatile derivatives is essential for successful GC-MS analysis.[6] The two most effective and widely adopted strategies for cinnamic acids are silylation and alkylation.
2.1 Silylation: The Gold Standard
Silylation is the most common derivatization technique for organic acids.[7] It involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. The resulting TMS ester is significantly more volatile and thermally stable than the parent acid.
Mechanism: The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent, with the subsequent loss of a stable leaving group.
Caption: Silylation reaction of cinnamic acid with MSTFA.
Several silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being the most robust and widely used.[8] MSTFA is often preferred for trace analysis as its byproducts are highly volatile and elute early in the chromatogram, minimizing interference.[8] BSTFA is frequently used with a catalyst, typically 1% trimethylchlorosilane (TMCS), to increase its reactivity.
2.2 Alkylation: A Robust Alternative
Alkylation involves replacing the acidic proton with an alkyl group, most commonly a methyl group, to form an ester.[7] Methyl esters are very stable and exhibit excellent chromatographic behavior. While historically, hazardous reagents like diazomethane were used, modern methods like methyl chloroformate (MCF) derivatization offer a safer and highly efficient alternative.[7][9] Studies have shown that for some organic acids, MCF derivatization can offer improved reproducibility and derivative stability compared to silylation.[7]
Mechanism: The MCF reaction is a two-step process involving the formation of a mixed anhydride followed by esterification with an alcohol (e.g., methanol).
Comparative Summary of Derivatization Reagents
The choice of reagent is critical and depends on the sample matrix, required sensitivity, and available instrumentation. The following table provides a comparative overview of the leading derivatization agents for cinnamic acids.
| Reagent/System | Reaction Conditions | Key Advantages | Key Disadvantages | Byproducts |
| MSTFA | 60°C for 40-60 min | Highly reactive; byproducts are very volatile and do not interfere.[8] | Sensitive to moisture; relatively high cost. | N-methyltrifluoroacetamide |
| BSTFA + 1% TMCS | 70°C for 60 min | Powerful, versatile reagent system for a wide range of compounds.[8] | TMCS is corrosive and highly moisture-sensitive; can produce multiple derivatives under certain conditions.[8] | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide |
| MCF (Methyl Chloroformate) | Room temp, instantaneous | Fast reaction; derivatives are very stable; low reagent cost; less damage to GC column.[7] | More complex, multi-step procedure; may not be suitable for all classes of compounds in a metabolomics screen. | Chloroformates, HCl |
Experimental Workflow and Protocols
A successful analysis relies on a systematic and reproducible workflow. The following diagram and protocols outline the essential steps from sample preparation to data acquisition.
Caption: Overall workflow for GC-MS analysis of cinnamic acids.
4.1 Detailed Protocol: Silylation using MSTFA
This protocol is designed for the derivatization of cinnamic acid standards or dried sample extracts. Crucially, all steps must be performed under anhydrous conditions, as silylation reagents react readily with water.
Reagents & Materials:
-
Cinnamic acid standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous grade) or other suitable solvent (e.g., acetonitrile)
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: Accurately weigh or pipette the cinnamic acid standard or sample extract into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for reaction efficiency.[10]
-
Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine to act as a solvent and catalyst. Vortex briefly to dissolve the residue.
-
Silylation: Add 100 µL of MSTFA to the vial.[8] Immediately cap the vial tightly.
-
Reaction Incubation: Vortex the mixture for 1 minute to ensure homogeneity. Place the vial in a heating block or oven set to 60°C for 40 minutes.[8]
-
Cooling & Analysis: After incubation, remove the vial and allow it to cool to room temperature.
-
Sample Transfer: Transfer the derivatized sample to a GC vial, preferably with a micro-insert to ensure sufficient volume for injection.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. TMS derivatives are susceptible to hydrolysis and should be analyzed promptly, ideally within 24 hours.[8]
4.2 Recommended GC-MS Parameters
The following parameters provide a robust starting point for the analysis of TMS-derivatized cinnamic acid. Method optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Injector | Split mode (10:1 split ratio), Temperature: 250°C[2] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 40°C, hold 1 min. Ramp: 10°C/min to 320°C. Hold: 3 min[2] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Trustworthiness: Ensuring Validated Results
To ensure the integrity and reproducibility of the analytical data, the following practices are essential:
-
Internal Standards: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties that is not present in the sample) should be added before derivatization to correct for variations in reaction efficiency and injection volume.
-
Quality Control (QC) Samples: A QC sample (a standard of known concentration) should be derivatized and run alongside the unknown samples to verify reaction completeness and instrument performance.
-
Reagent Blanks: A reagent blank (containing all solvents and reagents but no analyte) must be run to identify any potential contamination or artifacts from the derivatization process itself.
-
Linearity Check: The derivatization and analysis should be proven linear over the expected concentration range of the samples by running a calibration curve.
Conclusion
Derivatization is an indispensable step for the reliable analysis of cinnamic acids by GC-MS. By converting the polar carboxylic acid into a non-polar, volatile ester, this technique overcomes the inherent limitations of the analyte, enabling robust and high-resolution analysis. Silylation with MSTFA stands out as a highly effective and clean method, providing excellent yields and minimal interference. The protocols and methods detailed in this note provide a comprehensive and validated framework for researchers, scientists, and drug development professionals to accurately quantify and identify cinnamic acids in a variety of matrices.
References
-
Glavan, G., et al. (2022). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 27(19), 6245. [Link]
-
Roessner, U., & Dias, D. A. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 14(6), 12459–12476. [Link]
-
Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]
-
The Bumbling Biochemist. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Bibel, J. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. ResearchGate. [Link]
-
Li, Y., et al. (2015). Peroxide promoted tunable decarboxylative alkylation of cinnamic acids to form alkenes or ketones under metal-free conditions. Chemical Communications, 51(35), 7546–7549. [Link]
-
Herrero, M., et al. (2020). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bentham Science Publishers. [Link]
-
Lee, J.-H., et al. (2013). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 2, 84-88. [Link]
-
Wu, C. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Formosan Medical Association, 92(Suppl 2), S125-S133. [Link]
-
Zenkevich, I.G. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?[Link]
-
ResearchGate. Decarboxylative Alkylation of Cinnamic Acids with 4-Alkyl-1,4-dihydropyridines. [Link]
-
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]
-
ResearchGate. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. [Link]
-
Strieth-Kalthoff, F., et al. (2016). Metal-free, visible-light-mediated, decarboxylative alkylation of biomass-derived compounds. Green Chemistry, 18(12), 3472-3476. [Link]
-
Chemistry For Everyone. (2024). What Are The Limitations Of Using GC-MS?[Link]
-
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. [Link]
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- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Enzymatic Synthesis of Cinnamic Acid Esters
Introduction
Cinnamic acid and its ester derivatives are a significant class of naturally occurring compounds found in various plants, fruits, and honey.[1][2] These molecules are not only responsible for the characteristic flavors and fragrances of many natural products but also exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][3] The diverse applications of cinnamic acid esters in the pharmaceutical, cosmetic, and food industries have driven the demand for efficient and sustainable synthesis methods.[4][5]
Traditionally, the synthesis of these esters has been accomplished through chemical methods like Fischer esterification.[6][7] However, these approaches often necessitate harsh reaction conditions, the use of hazardous catalysts, and can lead to the formation of undesirable byproducts, complicating purification processes.[5] As an alternative, enzymatic synthesis has emerged as a powerful "green" chemistry tool.[5] Biocatalytic methods, primarily utilizing lipases, offer several advantages, including high specificity, mild reaction conditions, and the potential for catalyst reuse, making them an attractive option for industrial-scale production.[8][9][10]
This comprehensive guide provides detailed application notes and protocols for the enzymatic synthesis of cinnamic acid esters. It is designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of biocatalysis for the efficient and sustainable production of these valuable compounds.
I. The Enzymatic Approach: Core Principles and Advantages
The enzymatic synthesis of cinnamic acid esters predominantly relies on the catalytic activity of lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3). While their natural function is to hydrolyze fats and oils, in non-aqueous or low-water environments, lipases can effectively catalyze the reverse reaction: esterification. This process involves the formation of an ester bond between the carboxylic acid group of cinnamic acid and the hydroxyl group of an alcohol.
The general reaction can be represented as:
Cinnamic Acid + Alcohol ⇌ Cinnamic Acid Ester + Water
Two primary enzymatic strategies are employed:
-
Direct Esterification: This involves the direct reaction between cinnamic acid and an alcohol.
-
Transesterification: This method utilizes an existing ester of cinnamic acid (e.g., vinyl cinnamate or methyl cinnamate) and an alcohol, where the enzyme facilitates the exchange of the alcohol moiety.[11][12]
Why Choose Enzymatic Synthesis?
The rationale for opting for an enzymatic route over traditional chemical synthesis is compelling:
-
High Selectivity: Lipases often exhibit high chemo-, regio-, and enantioselectivity, which can be crucial when working with complex substrates.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures and pressures, preserving the integrity of thermally sensitive molecules and reducing energy consumption.[10]
-
Reduced Byproducts: The high specificity of enzymes minimizes the formation of unwanted side products, simplifying downstream processing and purification.[13]
-
Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts and often employing safer solvents.
-
Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, enhancing the economic viability of the process.[8][9]
II. Key Experimental Parameters and Optimization Strategies
The success of enzymatic esterification hinges on the careful control and optimization of several key parameters. Understanding the interplay of these factors is crucial for achieving high conversion yields and reaction rates.
Enzyme Selection and Immobilization
The choice of lipase is a critical first step. Lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei) exhibit varying specificities and stabilities. For the synthesis of cinnamic acid esters, lipases such as Novozym 435 (immobilized Candida antarctica lipase B) and Lipozyme TL IM (immobilized Thermomyces lanuginosus lipase) have been widely and successfully employed.[14][15][16]
Immobilization is a key strategy to enhance enzyme stability, facilitate catalyst recovery, and enable continuous processing.[8] Commercially available immobilized lipases are often preferred as they offer enhanced thermal and chemical stability.[8]
The Reaction Medium: Solvent Engineering
The choice of solvent significantly impacts enzyme activity and reaction equilibrium.[17] An ideal solvent should:
-
Solubilize both the cinnamic acid and the alcohol.
-
Not denature the enzyme.
-
Facilitate product removal.
Commonly used organic solvents for this reaction include isooctane, hexane, and acetone.[16][18] "Solvent engineering," which involves using binary solvent mixtures or solvent-free systems, can be a powerful tool to enhance reaction performance.[19][20] For instance, a mixture of a non-polar solvent like isooctane with a small amount of a more polar solvent can improve the solubility of polar substrates without significantly compromising enzyme activity.[21] In some cases, solvent-free systems, where one of the substrates acts as the solvent, can be highly efficient.[22][23]
Substrate Molar Ratio
The molar ratio of cinnamic acid to the alcohol is a critical parameter that influences the reaction equilibrium. According to Le Chatelier's principle, using an excess of one of the substrates (typically the less expensive alcohol) can drive the reaction towards product formation. However, an excessively high concentration of certain alcohols can lead to enzyme inhibition.[16] Therefore, optimizing the molar ratio is essential to maximize the yield.
Temperature
Temperature affects both the reaction rate and the stability of the enzyme. Generally, an increase in temperature leads to a higher initial reaction rate.[18] However, exceeding the enzyme's optimal temperature can cause denaturation and a rapid loss of activity. The optimal temperature for lipase-catalyzed esterification of cinnamic acid derivatives is often in the range of 40-80°C.[4][14][15]
Water Activity (a_w)
Water plays a dual role in enzymatic reactions in organic media. A minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. Controlling the water activity (a_w) of the reaction medium is therefore crucial for maximizing ester synthesis.[18][22] This can be achieved by adding molecular sieves to the reaction mixture to remove the water produced during esterification.[8]
Agitation
Adequate mixing is necessary to overcome mass transfer limitations, ensuring that the substrates have access to the active sites of the immobilized enzyme. The optimal agitation speed will depend on the reactor configuration and the nature of the immobilized enzyme particles.
III. Experimental Workflows and Protocols
This section provides a generalized workflow and detailed protocols for the enzymatic synthesis of a model cinnamic acid ester, ethyl cinnamate.
Workflow Diagram
Caption: Generalized workflow for the enzymatic synthesis of cinnamic acid esters.
Protocol 1: Synthesis of Ethyl Cinnamate using Immobilized Lipase
This protocol describes the synthesis of ethyl cinnamate from cinnamic acid and ethanol using a commercially available immobilized lipase.
Materials:
-
trans-Cinnamic acid
-
Ethanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym 435)
-
Isooctane (or another suitable organic solvent)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
HPLC or GC for reaction monitoring
Procedure:
-
Substrate Preparation: In a 50 mL screw-capped flask, dissolve 1.48 g (10 mmol) of trans-cinnamic acid in 20 mL of isooctane.
-
Alcohol Addition: Add 1.73 mL (30 mmol) of anhydrous ethanol to the reaction mixture. This corresponds to a 1:3 molar ratio of cinnamic acid to ethanol.
-
Enzyme and Desiccant Addition: Add 200 mg of immobilized lipase and 1 g of activated molecular sieves to the flask.
-
Reaction Incubation: Securely cap the flask and place it in a shaking incubator set at 50°C and 200 rpm.
-
Reaction Monitoring: At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture. Filter the sample to remove the enzyme and analyze the supernatant by HPLC or GC to determine the concentration of ethyl cinnamate and the remaining cinnamic acid.
-
Reaction Termination: Once the reaction has reached the desired conversion (or equilibrium), terminate the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.
-
Product Isolation and Purification: The filtrate containing the ethyl cinnamate can be concentrated by rotary evaporation to remove the solvent. The crude product can be further purified by column chromatography on silica gel if necessary.[6][24]
Data Presentation: Optimizing Reaction Parameters
The following table provides an example of how to present data from optimization experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Temperature (°C) | 40 | 50 | 60 | 85 |
| Molar Ratio (Acid:Alcohol) | 1:2 | 1:3 | 1:4 | 92 |
| Enzyme Loading (mg) | 100 | 200 | 300 | 95 |
| Solvent | Hexane | Isooctane | Acetone | 90 |
Note: Bolded values indicate the optimized conditions in this hypothetical example.
IV. Product Characterization and Analysis
Accurate characterization of the synthesized cinnamic acid ester is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the molecular structure of the synthesized ester.[25] The chemical shifts and coupling patterns provide detailed information about the arrangement of atoms in the molecule.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The appearance of a characteristic ester carbonyl (C=O) stretch and the disappearance of the carboxylic acid O-H stretch confirm the formation of the ester.[26]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.[26]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are used to monitor the progress of the reaction and to determine the purity of the final product.[25]
Downstream Processing
The purification of the synthesized ester from the reaction mixture is a critical step in the overall process.[27][28] A typical downstream processing strategy involves:
-
Catalyst Removal: The immobilized enzyme is separated from the reaction mixture by filtration or centrifugation.
-
Solvent Removal: The organic solvent is removed, typically by rotary evaporation.
-
Purification: The crude product is purified to remove any unreacted starting materials and byproducts. Common purification techniques include column chromatography, crystallization, and distillation.[13]
Downstream Processing Workflow
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20080045742A1 - Single step green process for the preparation of substituted cinnamic esters with trans-selectivity - Google Patents [patents.google.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. aspire.apsu.edu [aspire.apsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Lipase-catalyzed synthesis of arbutin cinnamate in an organic solvent and application of transesterification to stabilize plant pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Synthesis of Cinnamic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 15. Enzymatic synthesis of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Different aspects of solvent engineering in lipase catalysed esterifications [iris.uniroma1.it]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Combining solvent engineering and thermodynamic modeling to enhance selectivity during monoglyceride synthesis by lipase-catalyzed esterification. | Semantic Scholar [semanticscholar.org]
- 21. lib3.dss.go.th [lib3.dss.go.th]
- 22. researchgate.net [researchgate.net]
- 23. DE102005019889A1 - Preparation of medium-chain alkyl esters of phenylpropanoic or phenylpropenoic acids, useful as lipophilic antioxidants for e.g. foods, by lipase-catalyzed esterification - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. scielo.br [scielo.br]
- 27. journals.wumardan.edu.pk [journals.wumardan.edu.pk]
- 28. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-3-methoxycinnamic Acid
Introduction
Welcome to the Technical Support Center for the synthesis of 4-ethoxy-3-methoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes. This document is structured as a dynamic question-and-answer guide to directly address the challenges you may encounter, ensuring scientific integrity and fostering a deeper understanding of the reaction mechanisms at play.
The synthesis of cinnamic acid derivatives, such as 4-ethoxy-3-methoxycinnamic acid, is a fundamental transformation in organic chemistry. The two most common and reliable methods for this synthesis are the Knoevenagel-Doebner Condensation and the Perkin Reaction . This guide will focus primarily on the Knoevenagel-Doebner route due to its generally milder conditions and higher yields, while also providing troubleshooting for the classic Perkin alternative.
Section 1: Troubleshooting the Knoevenagel-Doebner Synthesis
The Knoevenagel-Doebner reaction is a highly reliable method for synthesizing α,β-unsaturated acids. It involves the condensation of an aldehyde (4-ethoxy-3-methoxybenzaldehyde, also known as ethyl vanillin) with a compound containing an active methylene group (typically malonic acid), catalyzed by a weak base. The reaction is often followed by a concerted decarboxylation to yield the desired cinnamic acid.[1][2][3]
Logical Troubleshooting Workflow
Use the following diagram to pinpoint the stage where your synthesis may be failing and to navigate to the relevant troubleshooting questions.
Caption: Troubleshooting workflow for the Knoevenagel-Doebner synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows no product formation on TLC. Could my starting materials be the issue?
A1: Absolutely. The quality and purity of your starting materials are paramount.
-
4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin): This aldehyde can oxidize over time to the corresponding carboxylic acid if improperly stored. Check for a crystalline, white to off-white appearance. If it appears significantly yellowed or has a clumpy texture, its purity may be compromised. Confirm its identity via melting point (lit. m.p. 76-78 °C).
-
Malonic Acid: This reagent is hygroscopic and can absorb water from the atmosphere, which can hinder the reaction. Ensure you are using dry, free-flowing crystals. If in doubt, dry the malonic acid in a vacuum oven at a low temperature (e.g., 50-60 °C) for several hours before use.
-
Solvent (Pyridine): Pyridine is also highly hygroscopic. Using "wet" pyridine can prevent the reaction from proceeding efficiently as it can interfere with the catalytic cycle. Use a freshly opened bottle or a properly dried and distilled grade of pyridine for best results.
Q2: The reaction is sluggish or stalls completely. How do I know if my catalyst is working?
A2: Catalyst choice and concentration are critical. In the Knoevenagel-Doebner modification, both pyridine and piperidine play distinct roles.
-
Pyridine: Primarily acts as the solvent and a weak base that facilitates the final decarboxylation step.[2][3]
-
Piperidine: This is the key catalytic base responsible for deprotonating malonic acid to form the nucleophilic enolate.[1] Its concentration is crucial; typically, a catalytic amount (e.g., 0.1 equivalents relative to the aldehyde) is sufficient.
-
Causality: The methoxy and ethoxy groups on the benzaldehyde ring are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[4][5][6][7] This makes the nucleophilic attack by the malonate enolate the rate-limiting step. An effective catalyst like piperidine is essential to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Catalyst Amount: Ensure you have added the correct catalytic amount of piperidine. Too little will result in a slow reaction, while a large excess does not typically offer significant benefits and can complicate purification.
-
Catalyst Quality: Ensure the piperidine has not degraded. It should be a clear, colorless liquid.
-
Q3: I'm getting a low yield. Should I increase the reaction time or temperature?
A3: There is an optimal balance. Excessive heat or time can lead to side reactions and reduced yield.
-
Optimal Conditions: A typical Knoevenagel-Doebner reaction is refluxed for 2-4 hours.[8] The temperature is dictated by the boiling point of pyridine (approx. 115 °C).
-
Monitoring is Key: The best approach is to monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against your starting aldehyde. The reaction is complete when the aldehyde spot has been completely consumed.
-
Consequences of Over-heating: Prolonged heating at high temperatures can lead to the decarboxylation of the final product, 4-ethoxy-3-methoxycinnamic acid, into 4-ethoxy-3-methoxystyrene (also known as 4-vinylguaiacol ethyl ether).[1][8] This side product will reduce your overall yield of the desired acid.
| Parameter | Recommended Range | Rationale & Potential Issues |
| Reaction Temperature | 100-115 °C (Reflux in Pyridine) | Lower temperatures lead to slow reaction rates. Higher temperatures can promote decarboxylation of the product.[8][9] |
| Reaction Time | 2 - 4 hours | Monitor by TLC. Insufficient time leads to incomplete conversion. Excessive time increases the risk of side product formation.[8] |
| Malonic Acid Equiv. | 1.2 - 1.5 equivalents | A slight excess ensures the complete consumption of the limiting aldehyde. A large excess can complicate purification. |
| Piperidine Equiv. | 0.1 - 0.25 equivalents | Catalytic amount is sufficient. Higher amounts do not significantly improve the rate and can be harder to remove during workup.[1] |
Q4: My TLC plate shows the product spot, but also another major spot. What could it be?
A4: The most likely side product is the decarboxylated styrene derivative, especially if the reaction was overheated or ran for too long.
-
Side Product Identity: The primary side product is typically 4-ethoxy-3-methoxystyrene, formed by the loss of CO₂ from your desired product.[1][10] This is an irreversible process under these conditions.
-
Mechanism of Formation: The Knoevenagel-Doebner reaction forms an intermediate that decarboxylates to give the cinnamic acid. However, the cinnamic acid product itself can undergo further decarboxylation if subjected to prolonged heating.
-
Prevention: The best way to prevent this is by careful monitoring of the reaction. Once the starting aldehyde is consumed (as determined by TLC), proceed with the workup without unnecessary delay. Using the minimum effective temperature and time will suppress this side reaction.
Q5: The protocol says a precipitate should form upon acidification, but my solution remains clear or oily. What should I do?
A5: This issue points to problems during the workup and isolation phase. Let's break down the causes and solutions.
-
Insufficient Acidification: The product, a carboxylic acid, is soluble in the basic pyridine solution. To precipitate it, you must neutralize the pyridine and protonate the carboxylate salt by adding a strong acid (like concentrated HCl) until the solution is strongly acidic (pH 1-2). Check the pH with litmus paper or a pH meter.
-
Excessive Water: If too much water is used during the initial quenching step before acidification, the product might remain dissolved due to its slight solubility.
-
Troubleshooting Steps:
-
Re-check pH: Add more concentrated HCl slowly while stirring vigorously in an ice bath.
-
Induce Crystallization: If the solution is acidic and still no precipitate forms, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can provide a nucleation site for crystal growth.
-
Reduce Volume/Extract: If an oil has formed, it may be the product. Try cooling for an extended period. As a last resort, you can extract the aqueous mixture with a suitable organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent to recover the crude product. This crude material will then need to be purified.
-
Q6: I isolated a solid, but the yield is low and the melting point is broad. How can I improve the purity?
A6: Recrystallization is the most effective method for purifying the crude product.
-
Solvent Choice: Ethanol is a commonly reported and effective solvent for the recrystallization of cinnamic acid derivatives.[8] The principle is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
-
Purity Check: A sharp melting point close to the literature value (lit. m.p. 205 °C for 4-ethoxy-3-methoxycinnamic acid) and a clean NMR spectrum are indicators of high purity.[11]
Section 2: Optimized Experimental Protocols
Protocol 1: Knoevenagel-Doebner Synthesis (Recommended)
This protocol is adapted from established procedures for similar substituted benzaldehydes and is optimized for high yield and purity.[8][12]
Materials:
-
4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin): 10.0 g (60.2 mmol)
-
Malonic Acid: 7.5 g (72.1 mmol, 1.2 eq)
-
Pyridine: 30 mL
-
Piperidine: 0.6 mL (6.0 mmol, 0.1 eq)
-
Concentrated Hydrochloric Acid (~12 M)
-
Ethanol (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-3-methoxybenzaldehyde (10.0 g), malonic acid (7.5 g), and pyridine (30 mL).
-
Stir the mixture to dissolve the solids. Add piperidine (0.6 mL) to the solution.
-
Heat the reaction mixture to a gentle reflux (oil bath temperature ~120-125 °C) and maintain for 3 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate) until the starting aldehyde spot is no longer visible.
-
Allow the dark reaction mixture to cool to room temperature.
-
In a well-ventilated fume hood, pour the cooled mixture slowly and with vigorous stirring into a beaker containing 150 mL of an ice-water slurry and approximately 40 mL of concentrated HCl.
-
A voluminous, light-tan precipitate should form. Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation. Verify that the mixture is strongly acidic (pH < 2).
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride and any excess malonic acid.
-
Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry.
-
Purification: Recrystallize the crude solid from hot ethanol. The pure 4-ethoxy-3-methoxycinnamic acid should be obtained as fine, off-white needles. Dry the final product in a vacuum oven.
Protocol 2: Perkin Reaction (Alternative)
The Perkin reaction is a classic alternative but generally requires higher temperatures and may result in lower yields.[13][14][15]
Materials:
-
4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin): 10.0 g (60.2 mmol)
-
Acetic Anhydride: 14 mL (148 mmol, ~2.5 eq)
-
Anhydrous Sodium Acetate: 6.0 g (73.1 mmol, ~1.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Diethyl Ether
Procedure:
-
Combine 4-ethoxy-3-methoxybenzaldehyde (10.0 g), acetic anhydride (14 mL), and freshly fused (or anhydrous) sodium acetate (6.0 g) in a 100 mL round-bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath at 180 °C for 5 hours.
-
Allow the mixture to cool slightly, then pour it into a large beaker containing 200 mL of water to hydrolyze the excess acetic anhydride.
-
Boil the aqueous mixture for 15 minutes to complete the hydrolysis and then cool it in an ice bath.
-
Once cool, add saturated sodium bicarbonate solution until the mixture is basic to litmus paper. This will dissolve the product as its sodium salt.
-
Extract the basic solution with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.
-
Carefully acidify the aqueous layer with concentrated HCl until precipitation of the cinnamic acid is complete.
-
Cool the mixture in an ice bath, collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Section 3: Data Interpretation
Characterization of 4-Ethoxy-3-methoxycinnamic Acid
Proper characterization is essential to confirm the identity and purity of your final product. Below are the expected spectral data based on the closely related 4-methoxycinnamic acid.[16]
Caption: Knoevenagel-Doebner synthesis of 4-ethoxy-3-methoxycinnamic acid.
Expected ¹H NMR Data (in CDCl₃, shifts are approximate):
-
~1.45 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethoxy group.
-
~3.90 ppm (s, 3H): Singlet for the methoxy group protons.
-
~4.10 ppm (q, 2H): Quartet for the methylene protons of the ethoxy group.
-
~6.30 ppm (d, 1H, J ≈ 16 Hz): Doublet for the vinylic proton alpha to the carbonyl group. The large coupling constant (J) is characteristic of a trans double bond.
-
~6.90-7.10 ppm (m, 3H): Aromatic protons.
-
~7.70 ppm (d, 1H, J ≈ 16 Hz): Doublet for the vinylic proton beta to the carbonyl group.
-
~12.0 ppm (br s, 1H): Broad singlet for the carboxylic acid proton (this peak may not always be observed and its position is highly dependent on solvent and concentration).
References
- Fernández, I., Bickelhaupt, F. M., & Svatunek, D. (2024). What defines electrophilicity in carbonyl compounds. RSC.
- BenchChem. (2025). Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis. BenchChem.
- Fernández, I., Bickelhaupt, F. M., & Svatunek, D. (2024). What defines electrophilicity in carbonyl compounds. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methoxycinnamic Acid via Perkin Reaction. BenchChem.
- BenchChem. (2025). Confirming the Structure of 4-Methoxycinnamic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy. BenchChem.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). (a) Decarboxylation of ferulic acid in the presence of PAD. (b) Schematic representation of the workflow used to obtain thermostable decarboxylases.
- Allen. (n.d.). Give electrophilicity order of following carbonyl compounds (I) Benzaldehyde (II) p-Tolualdehyde (III) P-Nitrobenzaldehyde (IV) Acetophenone. Allen.
- PubMed. (2024).
- Journal of the American Chemical Society. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
- MDPI. (2022).
- ResearchGate. (2025). Decarboxylation of Ferulic Acid to 4-Vinyl Guaiacol by Streptomyces setonii.
- ResearchGate. (2025). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ??(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity.
- Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). HMDB.
- Wikipedia. (n.d.). Perkin reaction. Wikipedia.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Pure. (2017).
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing.
- Taylor & Francis Online. (n.d.). Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
- ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes....
- ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)....
- Organic Chemistry Portal. (n.d.).
- OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. OpenBU.
- Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Reddit.
- ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- Chegg.com. (2019).
- ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester....
- ChemicalBook. (n.d.). 3-Methoxycinnamic acid(6099-04-3) 1H NMR spectrum. ChemicalBook.
- PubChem. (n.d.). 4-Methoxycinnamic Acid. PubChem.
- Echemi. (n.d.). 58168-81-3, 4-ETHOXY-3-METHOXYCINNAMIC ACID Formula. Echemi.
- ChemicalBook. (n.d.). 4-ETHOXY-3-METHOXYCINNAMIC ACID | 58168-81-3. ChemicalBook.
Sources
- 1. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. DSpace [open.bu.edu]
- 4. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Give eletrophilicity order of following carbonyl compounds (I) Benzaldehyde (II) p-Tolualdehyde (III) P-Nitrobenzaldehyde (IV) Acetophenone [allen.in]
- 7. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. longdom.org [longdom.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (F.A. Ethyl Ether). This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering stability issues with this compound in solution. As a derivative of ferulic acid, its stability is governed by its phenolic hydroxyl group and the conjugated acrylic acid structure, making it susceptible to specific degradation pathways. This guide offers FAQs, troubleshooting workflows, and validated protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users.
Question 1: My solution of this compound is turning yellow or brown. What is causing this discoloration and how can I prevent it?
Answer: This discoloration is a classic indicator of oxidative degradation. The phenolic hydroxyl group on the benzene ring is susceptible to oxidation, which forms highly colored quinone-type structures. These quinones can further react and polymerize, intensifying the color. This process is accelerated by three main factors:
-
Dissolved Oxygen: The most common culprit. Oxygen present in your solvent acts as the primary oxidizing agent.
-
High pH: At neutral or alkaline pH, the phenolic hydroxyl group is deprotonated to a phenoxide ion. This ion is more electron-rich and significantly more susceptible to oxidation than the protonated form.[1][2] While ferulic acid itself is more soluble at higher pH, this comes at the cost of rapid discoloration and degradation.[1]
-
Trace Metal Ions: Metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can act as catalysts for oxidation reactions.
Prevention Strategy:
-
Deoxygenate Solvents: Before dissolving your compound, thoroughly degas your solvent by sparging with an inert gas like nitrogen or argon for 20-30 minutes.[3]
-
Control pH: For aqueous solutions, maintain a slightly acidic pH (ideally between 3 and 5) to keep the phenolic group protonated and less reactive.[1][4] Note that solubility may decrease at lower pH, requiring careful optimization.[1]
-
Use Chelating Agents: If metal ion contamination is suspected, add a small amount (e.g., 0.01-0.1%) of a chelating agent like EDTA to your aqueous buffers.
-
Add Antioxidants: Incorporate a suitable antioxidant into your solution to scavenge free radicals that initiate the oxidation cascade.[3][5]
Question 2: My QC analysis (e.g., HPLC) shows a rapid decrease in the concentration of the parent compound, even when stored in the dark. What's happening?
Answer: A decrease in parent compound concentration points to chemical degradation. Besides the oxidation described above, the primary cause is likely photodegradation, specifically cis-trans isomerization and photodimerization.
The "(2E)" designation indicates the trans isomer, which is typically the more stable form. However, exposure to light, particularly UV light, can provide the energy needed to overcome the activation barrier for isomerization to the less stable cis isomer.[6] Furthermore, cinnamic acid and its derivatives are well-known to undergo [2+2] cycloaddition reactions upon UV exposure, forming cyclobutane dimers (truxinic or truxillic acids).[7] This dimerization process consumes the parent compound and is often irreversible.
Prevention Strategy:
-
Light Protection: Always prepare and store solutions in amber glass vials to block UV light.[3] For highly sensitive applications, work in a fume hood with the sash lowered and ambient lights dimmed.
-
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.[3] This displaces oxygen, which can participate in photo-oxidative reactions.[8]
-
Proper Storage: Store stock solutions frozen at -20°C or -80°C.[3][9] This minimizes both thermal and photochemical degradation rates.
Question 3: What is the optimal pH for storing this compound in an aqueous buffer, and what are the trade-offs?
Answer: The optimal pH for stability is a trade-off between chemical stability and solubility.
-
Optimal Stability: Acidic pH, typically in the range of 3.0 to 5.0 , provides the best chemical stability.[1][10] In this range, the phenolic hydroxyl is protonated, reducing susceptibility to oxidation, and the carboxylic acid group is also largely protonated, which can influence interactions.
-
Solubility Issues: The compound's solubility in purely aqueous solutions is limited and decreases significantly at acidic pH, which can lead to precipitation.[1]
Recommendations:
-
For High Concentrations: If a high concentration is needed, consider using a co-solvent system (e.g., ethanol/water, DMSO/buffer) to maintain solubility at a stable, acidic pH.
-
For Dilute Solutions: For more dilute working solutions, you may be able to maintain solubility in a purely aqueous buffer at pH 4-5. Always visually inspect for precipitation after preparation and before use.
-
Avoid Neutral/Alkaline pH: Avoid storing the compound in aqueous buffers at pH > 7, as this leads to rapid degradation.[1][2]
Question 4: What are the best practices for preparing and storing a stock solution?
Answer: The longevity of your compound depends critically on proper stock solution preparation.
-
Solvent Choice: For the initial stock solution, use a high-purity, anhydrous organic solvent in which the compound is freely soluble, such as DMSO or absolute ethanol .[9] These solvents have low reactivity and are suitable for long-term frozen storage.
-
Preparation Technique: Always prepare the stock solution under conditions that minimize exposure to oxygen and light. A detailed protocol is provided in Part 2.
-
Aliquoting is Critical: Never store the entire stock solution in a single large vial. Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation. Prepare single-use aliquots in smaller amber vials.[3] This ensures that the main stock remains pristine.
-
Storage Conditions: Store aliquots at -20°C for short-to-medium term (weeks to months) and at -80°C for long-term (months to years) .[3][9]
Part 2: Protocols and Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the gold standard for preparing a stock solution of this compound to maximize its shelf life.
Materials:
-
This compound powder
-
High-purity, anhydrous solvent (e.g., DMSO, absolute ethanol)
-
Optional: Antioxidant such as Butylated Hydroxytoluene (BHT)
-
Inert gas source (Nitrogen or Argon) with tubing
-
Amber glass vials with PTFE-lined screw caps
-
Analytical balance, vortex mixer, and appropriate PPE
Procedure:
-
Solvent Preparation: Dispense the required volume of solvent into a glass container. Degas the solvent by bubbling nitrogen or argon gas through it for at least 20 minutes. This step is crucial for removing dissolved oxygen.[3]
-
Antioxidant Addition (Optional): If preparing a stock in an organic solvent for long-term storage, consider adding an antioxidant. For BHT, a typical final concentration is 0.01% (w/v).[3] Add the BHT to the degassed solvent and mix until fully dissolved.
-
Compound Dissolution: Accurately weigh the desired amount of the compound powder. Add it to the prepared solvent. Cap the vial and mix using a vortex mixer until the solid is completely dissolved. Gentle sonication can be used if needed.
-
Inert Atmosphere Overlay: Once dissolved, briefly uncap the vial and gently flush the headspace with nitrogen or argon for 30-60 seconds. This displaces any air that entered during the process.
-
Aliquoting: Immediately cap the main stock vial tightly. Using a pipette, dispense the solution into smaller, single-use amber vials. After filling each small vial, flush its headspace with inert gas before sealing tightly.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Place them in a freezer box and store at -20°C or -80°C.[3][9]
Visual Workflow: Solution Preparation
The following diagram illustrates the decision-making and procedural flow for preparing a stable solution.
Caption: A validated workflow for preparing stable solutions.
Part 3: Troubleshooting Guide & Data
Primary Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. The primary pathways are oxidation and photodimerization.
Caption: Primary degradation pathways for the target compound.
Data Summary Tables
Table 1: Key Stability Factors and Recommended Actions
| Factor | Risk | Recommended Action | Rationale |
| pH (Aqueous) | High pH (>7) causes rapid oxidation.[1][2] Low pH (<3) can cause precipitation.[1] | Maintain pH between 3.0 and 5.0. | Keeps the phenolic group protonated and less susceptible to oxidation. |
| Light | UV exposure causes dimerization and isomerization.[7][11] | Use amber vials.[3] Minimize exposure to ambient light during handling. | Prevents photochemical reactions that consume the parent compound. |
| Oxygen | Dissolved O₂ is a primary oxidant. | Degas solvents with N₂/Ar.[3] Flush vial headspace before sealing. | Removes the key reactant for oxidative degradation. |
| Temperature | Higher temperatures accelerate all degradation reactions.[4][10] | Store solutions at -20°C or -80°C.[3][9] | Reduces the kinetic rate of chemical degradation. |
| Freeze/Thaw | Each cycle introduces atmospheric O₂ and moisture. | Prepare single-use aliquots.[3] | Protects the integrity of the main stock solution. |
Table 2: Common Antioxidants for Stabilizing Phenolic Compounds
| Antioxidant | Typical Final Concentration | Common Solvents | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Organic Solvents (DMSO, Ethanol) | A highly effective synthetic antioxidant for non-aqueous solutions.[3] |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | Aqueous Buffers | Water-soluble and effective, but can itself degrade. Best for short-term use.[3] |
| Trolox | 0.1 - 1 mM | Aqueous, Ethanol | A water-soluble analog of Vitamin E, often used as a standard. |
References
- BenchChem. (n.d.). How to prevent the oxidation of phenolic compounds in solution. BenchChem.
- ResearchGate. (2025). Photodegradation of Cinnamic Acid in Different Media. Request PDF.
- Google Patents. (n.d.). WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions.
- Semantic Scholar. (n.d.). Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations.
- ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
- PubMed. (2011). Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. J Cosmet Sci.
- The Royal Society of Chemistry. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst.
- David Publishing. (2017). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts.
- ResearchGate. (n.d.). Influence of pH in the UV-Vis absorbance spectra of ferulic acid.
- ResearchGate. (2025). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. Request PDF.
- JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- Cayman Chemical. (2022). Ferulic Acid ethyl ester - PRODUCT INFORMATION.
- Santa Cruz Biotechnology. (n.d.). This compound. CAS 144878-40-0.
- Santa Cruz Biotechnology. (n.d.). (2E)-3-(3-ethoxy-4-methoxyphenyl)acrylic acid.
Sources
- 1. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. | Semantic Scholar [semanticscholar.org]
- 5. jscholaronline.org [jscholaronline.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. davidpublisher.com [davidpublisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Perkin Synthesis of Cinnamic Acids
Welcome to the technical support center for the Perkin synthesis of cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic organic reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Perkin reaction for synthesizing cinnamic acid?
The Perkin reaction is an organic synthesis that produces α,β-unsaturated aromatic acids, such as cinnamic acid, through the aldol condensation of an aromatic aldehyde (e.g., benzaldehyde) with an acid anhydride (e.g., acetic anhydride).[1][2] The reaction is typically catalyzed by a weak base, which is the alkali salt of the acid corresponding to the anhydride (e.g., sodium or potassium acetate).[1][3]
The mechanism involves the formation of a carbanion (enolate) from the anhydride under the influence of the base.[4] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[4] The resulting intermediate undergoes dehydration to form the α,β-unsaturated product.[5]
Q2: What are the critical reaction parameters to control for a successful Perkin synthesis?
Optimizing the Perkin reaction hinges on careful control of several key parameters:
-
Temperature: High temperatures, typically in the range of 160-190°C, are required to drive the reaction to completion.[6][7][8]
-
Reaction Time: The reaction often requires several hours of heating, with durations of 3 to 8 hours being common.[7][8]
-
Choice of Base Catalyst: The alkali salt of the carboxylic acid corresponding to the anhydride is the classic catalyst.[1] Potassium salts are often reported to give better yields than sodium salts.[8][9] Other bases like triethylamine or pyridine can also be used.[10][11]
-
Anhydrous Conditions: The presence of moisture is detrimental as it can hydrolyze the acid anhydride and deactivate the catalyst.[7] It is crucial to use anhydrous reagents and properly dried glassware.[7]
Q3: Can aliphatic aldehydes be used in the Perkin reaction?
The Perkin reaction is generally not suitable for aliphatic aldehydes.[11] This is because the final dehydration step, which forms the conjugated system in cinnamic acid derivatives, is a significant driving force for the reaction with aromatic aldehydes.[12] Aliphatic aldehydes that have α-hydrogens are also prone to self-condensation under the basic reaction conditions.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the Perkin synthesis of cinnamic acids.
Problem 1: Low or No Yield of Cinnamic Acid
Q: I performed the Perkin reaction with benzaldehyde and acetic anhydride using sodium acetate as a catalyst, but my yield is very low. What are the likely causes and how can I improve it?
A: Low yields in the Perkin reaction are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The Perkin reaction is often slow and requires high temperatures and sufficient time to proceed to completion.[7][8]
-
Solution: Ensure your reaction is heated to the optimal temperature range of 170-190°C.[8][14] Extend the reaction time; if you heated for 3 hours, try extending it to 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.[15]
-
-
Presence of Moisture:
-
Cause: Water in the reaction mixture will hydrolyze the acetic anhydride, consuming your reagent, and can also affect the catalytic activity of the sodium acetate.[7]
-
Solution: Use freshly opened or properly stored anhydrous acetic anhydride. Ensure the sodium acetate is anhydrous; it can be dried in an oven before use.[7] All glassware should be thoroughly dried.
-
-
Suboptimal Catalyst:
-
Cause: While sodium acetate is commonly used, potassium acetate has been shown to provide higher yields in a shorter reaction time.[8][9]
-
Solution: Consider substituting anhydrous potassium acetate for sodium acetate. The choice of the alkali cation can significantly influence the reaction's efficiency.[9]
-
-
Incorrect Reagent Stoichiometry:
-
Cause: The molar ratio of the reactants is crucial for maximizing the yield.
-
Solution: An excess of acetic anhydride is often employed. A typical molar ratio is 1 equivalent of the aromatic aldehyde to 1.5 equivalents of the anhydride and 1 equivalent of the acetate catalyst.[16] Experiment with slight variations to find the optimal ratio for your specific substrate.
-
Problem 2: Formation of a Dark, Tarry, or Polymeric Side Product
Q: My reaction mixture turned dark brown/black, and upon workup, I isolated a significant amount of an insoluble, tar-like substance instead of crystalline cinnamic acid. What went wrong?
A: The formation of dark, resinous materials is a known side reaction in Perkin condensations, especially under harsh conditions.
-
Excessive Heating:
-
Cause: While high temperatures are necessary, excessive heat or prolonged reaction times at very high temperatures can lead to polymerization and decomposition of the starting materials and product.[16]
-
Solution: Carefully control the reaction temperature using an oil bath or a heating mantle with a temperature controller. Avoid exceeding 190°C. Monitor the reaction and stop the heating once the starting material is consumed (as determined by TLC).
-
-
Side Reactions of the Aldehyde:
-
Cause: Aromatic aldehydes can undergo other reactions under strongly basic conditions at high temperatures.
-
Solution: Ensure the base used is a weak base like sodium or potassium acetate. Using stronger bases can promote unwanted side reactions.
-
-
Purification Issues:
-
Cause: The tarry substance is an impurity that needs to be effectively removed during the workup.
-
Solution: During the workup, after hydrolyzing the reaction mixture with water, it is common to perform a steam distillation to remove unreacted benzaldehyde.[17] The crude cinnamic acid can then be dissolved in a sodium carbonate or bicarbonate solution and filtered to remove insoluble resinous materials.[15][17] The filtrate is then acidified to precipitate the purified cinnamic acid.[17]
-
Problem 3: Difficulty in Purifying the Crude Product
Q: My crude cinnamic acid is an oily solid and is difficult to crystallize. What is the best method for purification?
A: Obtaining pure, crystalline cinnamic acid often requires a careful purification strategy.
-
Presence of Unreacted Benzaldehyde:
-
Cause: Benzaldehyde is an oil at room temperature, and its presence can inhibit the crystallization of cinnamic acid.
-
Solution: As mentioned, steam distillation is an effective method to remove residual benzaldehyde from the reaction mixture before acidification.[17] Alternatively, during the workup, after dissolving the crude product in an aqueous basic solution, the unreacted aldehyde can be extracted with an organic solvent like diethyl ether or dichloromethane before acidifying the aqueous layer.
-
-
Recrystallization:
-
Cause: The crude product may contain various impurities that need to be removed.
-
Solution: Recrystallization is the most common and effective method for purifying cinnamic acid.[6][7] A mixed solvent system of water and ethanol is frequently used.[15][17] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[16] The pure crystals can then be collected by vacuum filtration.[18]
-
Optimization Workflow & Data
To aid in your experimental design, the following table summarizes typical reaction conditions for the synthesis of substituted cinnamic acids via the Perkin reaction.
| Aromatic Aldehyde | Base Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | Potassium Acetate | 180 | 8 | 70-72[8] |
| Benzaldehyde | Sodium Acetate | 180 | 8 | Lower than K-acetate[8] |
| 4-Methylbenzaldehyde | Sodium Acetate | 160-180 | 4-8 | Not specified |
| Salicylaldehyde | Sodium Acetate | Not specified | Not specified | Leads to Coumarin[1][10] |
| 4-Methoxybenzaldehyde | Acetic Anhydride | Not specified | Not specified | Not specified |
Experimental Protocol: A Generalized Procedure for Cinnamic Acid Synthesis
This protocol provides a general framework for the Perkin synthesis of cinnamic acid.
Materials:
-
Benzaldehyde
-
Acetic Anhydride (anhydrous)
-
Potassium Acetate (anhydrous)
-
Sodium Carbonate solution (10%)
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine benzaldehyde, acetic anhydride, and anhydrous potassium acetate.[17] A typical molar ratio is 1:1.5:1.
-
Heating: Heat the reaction mixture in an oil bath at 180°C for 5-8 hours.[8]
-
Work-up:
-
Allow the mixture to cool slightly and then carefully pour it into a beaker of cold water while stirring.
-
To remove unreacted benzaldehyde, perform a steam distillation until the distillate is clear.[17]
-
Cool the remaining solution and add a 10% sodium carbonate solution until the mixture is basic, dissolving the cinnamic acid as its sodium salt.
-
Filter the solution to remove any resinous byproducts.[17]
-
-
Precipitation:
-
Transfer the filtrate to a clean beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), at which point the cinnamic acid will precipitate.[17]
-
-
Purification:
-
Collect the crude cinnamic acid by vacuum filtration and wash the solid with cold water.[15]
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure, white crystals.[15][17]
-
Dry the purified product and determine the yield and melting point (pure trans-cinnamic acid melts at 133°C).[17]
-
Logical Workflow for Optimizing Perkin Reaction
The following diagram illustrates a systematic approach to optimizing the Perkin synthesis of cinnamic acids.
Caption: A flowchart illustrating the systematic workflow for optimizing the Perkin reaction.
References
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 11. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. studylib.net [studylib.net]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. fchpt.stuba.sk [fchpt.stuba.sk]
Technical Support Center: Purification of Crude (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid
Welcome to the technical support center for the purification of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a high-purity product. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Knoevenagel condensation?
The primary impurities typically stem from the starting materials and potential side reactions of the Knoevenagel condensation.[1][2][3][4][5][6] These include:
-
Unreacted Starting Materials: 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin) and malonic acid (or its equivalent).
-
By-products: Decarboxylated intermediates or products from self-condensation of the aldehyde or malonic acid.
-
Polymeric material: Cinnamic acid derivatives can sometimes undergo radical polymerization, especially at elevated temperatures or in the presence of light and radical initiators.[7]
-
Catalyst Residues: Depending on the catalyst used (e.g., pyridine, piperidine, or an amine-based catalyst), residual amounts may be present in the crude product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: The crude product is a viscous oil or a sticky solid.
-
Possible Cause: This often indicates the presence of significant amounts of unreacted starting materials or low molecular weight by-products that depress the melting point of the crude mixture. It could also be due to the presence of residual solvent. "Oiling out" during crystallization is another possibility, where the compound separates as a liquid instead of a solid.[8]
-
Recommended Solution:
-
Initial Wash: Before attempting recrystallization, wash the crude product with a solvent in which the desired product has low solubility, but the impurities are soluble. A cold, non-polar solvent like hexane or diethyl ether can be effective for removing less polar impurities.[7]
-
Solvent Selection for Recrystallization: The choice of solvent is critical. For this compound, which is a derivative of ferulic acid, a polar protic solvent or a mixed solvent system is often effective.[9] Ethanol, methanol, or a mixture of ethanol and water are good starting points.
-
Troubleshooting "Oiling Out": If the product "oils out," try one of the following:
-
Re-heat the solution and add more of the "good" solvent (the one in which the compound is more soluble) to keep it dissolved at a lower temperature.[8]
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Introduce a seed crystal to encourage crystallization.
-
-
Issue 2: The yield after recrystallization is very low.
-
Possible Cause: A low yield can result from several factors.[8]
-
Using too much solvent during recrystallization, leading to a significant amount of the product remaining in the mother liquor.
-
The crude product may have contained a high percentage of impurities.
-
Premature crystallization during hot filtration.
-
-
Recommended Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can concentrate the filtrate and attempt a second crystallization.
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.
-
Issue 3: The purified product still shows impurities by TLC or HPLC analysis.
-
Possible Cause: The chosen recrystallization solvent may not be effective at separating the specific impurities present. Some impurities may have very similar solubility profiles to the desired product.
-
Recommended Solution:
-
Second Recrystallization: A second recrystallization using a different solvent system may be necessary.
-
Column Chromatography: For stubborn impurities, column chromatography is a highly effective purification method.[10] A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point for separating cinnamic acid derivatives.
-
Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb some of your product.[8]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a standard method for purifying cinnamic acid derivatives and is a good starting point for this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
If colored impurities are present, add a very small amount of activated charcoal and boil for a few minutes.
-
While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Heat the filtrate to boiling and slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This method is recommended when recrystallization fails to remove all impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the Sample: Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the Sample: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Collect Fractions: Collect the eluent in fractions using test tubes.
-
Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound
| Issue | Possible Cause(s) | Recommended Solutions |
| Oily or sticky crude product | High impurity content, residual solvent, "oiling out" | Initial wash with a non-polar solvent, proper solvent selection for recrystallization, slow cooling.[7][8] |
| Low recrystallization yield | Too much solvent, high impurity level, premature crystallization | Use minimal hot solvent, recover from mother liquor, pre-heat filtration apparatus.[8] |
| Persistent impurities after recrystallization | Similar solubility of impurities and product | Second recrystallization with a different solvent, column chromatography, activated charcoal treatment.[8][10] |
| Product polymerization | High temperature, light exposure, radical initiators | Use radical inhibitors (e.g., hydroquinone), lower reaction temperature, protect from light.[7] |
Visualizations
Workflow for Troubleshooting Purification Issues
Caption: A flowchart for troubleshooting common purification issues.
Decision Tree for Purification Method Selection
Sources
- 1. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Long-Term Storage Stability of 4-Ethoxy-3-methoxycinnamic Acid
Welcome to the technical support center for 4-ethoxy-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound for long-term storage. By understanding its degradation pathways and implementing appropriate storage protocols, you can ensure the integrity and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of 4-ethoxy-3-methoxycinnamic acid.
Q1: What is 4-ethoxy-3-methoxycinnamic acid and why is its stability important?
4-Ethoxy-3-methoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound with potential applications in pharmaceuticals and other industries.[1][2] Like many cinnamic acid derivatives, its efficacy and safety are directly linked to its chemical integrity.[3][4] Degradation can lead to a loss of biological activity and the formation of unknown impurities, which can compromise experimental outcomes and pose safety risks.
Q2: What are the primary factors that cause degradation of this compound?
The main environmental factors that can induce degradation in phenolic compounds like 4-ethoxy-3-methoxycinnamic acid are:
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways.[5][6][7]
-
Light: Exposure to light, particularly UV radiation, can trigger photodegradation reactions.[8][9][10][11]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[12]
-
pH: The stability of the compound can be pH-dependent, with increased degradation rates in neutral to basic solutions.[13]
-
Moisture: Water can facilitate hydrolytic degradation of the ester group.[14]
Q3: What are the visible signs of degradation?
While chemical analysis is required for definitive confirmation, visual indicators of degradation may include:
-
A change in color of the solid material.
-
A decrease in the clarity or change in color of solutions.
-
The appearance of a precipitate in a previously clear solution.
Q4: How long can I expect 4-ethoxy-3-methoxycinnamic acid to be stable?
With optimal storage conditions, the solid form of a similar compound, ferulic acid ethyl ester, is reported to be stable for at least four years at -20°C.[15] However, the actual shelf life of 4-ethoxy-3-methoxycinnamic acid will depend on the specific storage conditions and the purity of the initial material. Regular stability testing is recommended for long-term projects.
II. Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Possible Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored under the recommended conditions (see Section III). Any deviation, such as prolonged exposure to room temperature or light, can initiate degradation.
-
Perform Analytical Purity Check: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of your current stock against a new, unopened sample or a previously established reference standard.[16] A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Review Solution Preparation and Storage: If working with solutions, consider the stability in the chosen solvent. Aqueous solutions, especially at neutral or alkaline pH, may be more prone to degradation.[13] Prepare fresh solutions for critical experiments and avoid long-term storage of solutions unless their stability has been validated.
-
Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products.[16] This can provide insights into the degradation pathway.
-
Hypothesize Degradation Pathway: Based on the identified products, determine the likely degradation mechanism (e.g., oxidation, hydrolysis, photodimerization). This will guide you in refining your storage and handling procedures. For instance, the presence of 4-ethoxy-3-methoxybenzoic acid would suggest an oxidative cleavage of the double bond.
-
Issue 3: Poor Solubility or Changes in Physical Appearance
-
Possible Cause: Formation of less soluble degradation products or polymers.
-
Troubleshooting Steps:
-
Microscopic Examination: Visually inspect the material under a microscope for changes in crystal structure or the presence of amorphous material.
-
Solubility Testing: Compare the solubility of the stored material to that of a fresh sample in a standard solvent. A noticeable decrease in solubility is a red flag for degradation.
-
III. Recommended Long-Term Storage Protocols
To maximize the shelf life of 4-ethoxy-3-methoxycinnamic acid, adhere to the following protocols.
Optimal Storage Conditions for Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[15] For shorter periods, 2-8°C is acceptable.[12] | Low temperatures significantly slow down the rate of chemical degradation.[5] |
| Light | Store in an amber, light-blocking vial or a container wrapped in aluminum foil.[12] | Protects the compound from photodegradation, a common pathway for cinnamic acid derivatives.[8][9][10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[17] | Minimizes exposure to oxygen, thereby preventing oxidative degradation.[12] |
| Container | Use a tightly sealed, airtight container. | Prevents the ingress of moisture and oxygen.[12] |
| Moisture | Store in a desiccated environment. | Minimizes the risk of hydrolysis.[14] |
Protocol for Preparing and Storing Stock Solutions
-
Solvent Selection: Use a dry, aprotic solvent for creating stock solutions for long-term storage. Dimethyl sulfoxide (DMSO) is a common choice.[17]
-
Inert Gas Purge: Before dissolving the compound, purge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Preparation: Dissolve the compound in the deoxygenated solvent to the desired concentration.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials.
-
Storage: Store the aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.
IV. Understanding Degradation Pathways
A fundamental understanding of the potential degradation pathways is crucial for developing effective stabilization strategies.
A. Oxidative Degradation
The double bond and the electron-rich aromatic ring in 4-ethoxy-3-methoxycinnamic acid are susceptible to oxidation. This can lead to the formation of various byproducts, including aldehydes and benzoic acid derivatives. The presence of antioxidants can help mitigate this process.[18]
B. Photodegradation
Cinnamic acid and its derivatives can undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of dimers like truxillic or truxinic acids.[19] Isomerization from the trans to the cis form can also occur.
C. Hydrolysis
Although 4-ethoxy-3-methoxycinnamic acid is a carboxylic acid, if it were an ester, the ester linkage would be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and alcohol.[20][21][22][23] While not directly applicable to the parent acid, this is a critical consideration for any ester derivatives you may synthesize or encounter.
Visualizing Potential Degradation
Caption: Potential Degradation Pathways for 4-Ethoxy-3-methoxycinnamic Acid.
V. Experimental Workflow for Stability Assessment
To quantitatively assess the stability of your compound under specific conditions, a formal stability study is recommended.
Step-by-Step Protocol
-
Sample Preparation: Prepare multiple, identical samples of 4-ethoxy-3-methoxycinnamic acid in the desired form (solid or solution).
-
Stress Conditions: Expose the samples to a range of accelerated stability conditions. A typical matrix would include:
-
High Temperature (e.g., 40°C, 60°C)
-
High Humidity (e.g., 75% RH)
-
Light Exposure (following ICH Q1B guidelines)
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6 months).
-
Analytical Method: Use a validated, stability-indicating analytical method, such as HPLC with UV detection, to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.[16]
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition. This will allow you to determine the degradation rate and estimate the shelf life.
Workflow Diagram
Caption: Workflow for a Comprehensive Stability Study.
By implementing these guidelines, you can significantly enhance the long-term stability of your 4-ethoxy-3-methoxycinnamic acid, ensuring the quality and reliability of your research. For further assistance, please do not hesitate to contact our technical support team.
References
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available at: [Link]
-
What are the stability characteristics of cinnamic derivatives? - Blog. Available at: [Link] (Note: This is a placeholder URL as the original is a blog and may not be stable. The content is based on general chemical principles.)
-
The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC - NIH. Available at: [Link]
-
Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. Available at: [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available at: [Link]
-
(PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. Available at: [Link]
-
Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. The Royal Society of Chemistry. Available at: [Link]
-
Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. PMC - NIH. Available at: [Link]
-
Photodegradation of Cinnamic Acid in Different Media. ResearchGate. Available at: [Link]
-
Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. David Publishing. Available at: [Link]
-
Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. MDPI. Available at: [Link]
-
Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. NIH. Available at: [Link]
-
Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants. ResearchGate. Available at: [Link]
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Hydrolytic stability of synthetic ester lubricants. ResearchGate. Available at: [Link]
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Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science. Available at: [Link]
-
Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. ResearchGate. Available at: [Link]
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC. Available at: [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link] (Note: This is a general reference for analytical methods.)
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Hydrolysing esters. Chemguide. Available at: [Link]
-
Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Available at: [Link]
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Steryl ester synthesis, storage and hydrolysis: A contribution to sterol homeostasis. PubMed. Available at: [Link]
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Sunscreen. Wikipedia. Available at: [Link]
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Ester Hydrolysis. A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]
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III Analytical Methods. Available at: [Link] (Note: This is a general reference for analytical methods.)
-
Effects of Temperature and Solvent Polarity on the Thermodynamic and Photophysical Properties of Ferulic Acid Using Density Functional Theory (DFT). ResearchGate. Available at: [Link]
-
4-Ethoxy-3-methoxycinnamic acid. PubChem - NIH. Available at: [Link]
-
Effects of temperature and solvent polarity on the thermodynamic and photophysical properties of ferulic acid using density functional theory (DFT). OUCI. Available at: [Link]
-
Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. PubMed Central. Available at: [Link]
-
Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Available at: [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. Available at: [Link]
-
Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH. Available at: [Link]
-
Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Available at: [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PMC - NIH. Available at: [Link]
-
Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. MDPI. Available at: [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available at: [Link]
-
Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed. Available at: [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. Available at: [Link]
-
(PDF) Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. ResearchGate. Available at: [Link]
-
Articles List - Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]
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- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | MDPI [mdpi.com]
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- 7. Effects of temperature and solvent polarity on the thermodynamic and photophysical properties of ferulic acid using den… [ouci.dntb.gov.ua]
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preventing polymerization during cinnamic acid derivative synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of cinnamic acid derivatives.
Q1: My reaction mixture is becoming viscous and solidifying. What's happening?
An increase in viscosity or solidification during the synthesis of cinnamic acid derivatives is a strong indicator of undesired polymerization. Cinnamic acid and its derivatives possess a vinyl group that is susceptible to spontaneous radical polymerization. This process is often initiated by exposure to heat, light, or oxygen, leading to the formation of long polymer chains instead of the desired small molecule product.[1]
Q2: What are the primary triggers for polymerization in my reaction?
The main culprits for initiating polymerization of cinnamic acid derivatives are:
-
Heat: Elevated reaction temperatures can significantly increase the rate of radical formation and subsequent polymerization.[1]
-
Light: UV light can trigger photochemical reactions, including [2+2] cycloadditions and radical polymerization.[1]
-
Oxygen: Oxygen can act as an initiator for radical polymerization.[1] Therefore, maintaining an inert atmosphere is critical.
-
Radical Initiators: Impurities within reagents or solvents can sometimes function as radical initiators.
Q3: How can I effectively prevent this polymerization?
Several strategies can be employed to mitigate unwanted polymerization:
-
Use of Inhibitors: This is the most effective method. Adding a small amount of a radical inhibitor to the reaction mixture can quench the polymerization process. Common and effective inhibitors include phenolic compounds like hydroquinone, 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT), as well as phenothiazine.[1][2][3]
-
Control of Reaction Conditions:
-
Temperature: Whenever the reaction parameters allow, utilize lower temperatures to minimize thermally-induced polymerization.[1]
-
Inert Atmosphere: Always conduct the synthesis under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Light Protection: Shield the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Q4: I am synthesizing cinnamoyl chloride and observing polymerization. Are there specific precautions for this reaction?
Yes, the synthesis of cinnamoyl chloride from cinnamic acid using reagents like thionyl chloride is a common procedure where polymerization is a known issue.[1][4][5] Cinnamoyl chloride is highly reactive and thus, very susceptible to polymerization. It is strongly recommended to use a radical inhibitor during both its synthesis and subsequent storage.[1]
Q5: My reaction mixture has turned yellow or brown. Is this a sign of polymerization?
Discoloration, such as yellowing or browning, can be an indicator of oxidative processes that may precede or occur alongside polymerization. While not always a direct sign of polymerization, it suggests that oxidative side reactions are occurring, which can be mitigated by working under an inert atmosphere and using antioxidants.
Section 2: Troubleshooting Guide: From Problem to Solution
This section provides a more detailed approach to troubleshooting common problems, explaining the underlying chemistry.
| Observed Issue | Potential Cause | In-Depth Explanation & Recommended Action |
| Reaction mixture solidifies upon heating. | Thermally-induced radical polymerization. | The double bond in the cinnamic acid derivative is susceptible to radical attack, which is accelerated at higher temperatures. Action: 1. Lower the reaction temperature if the synthetic protocol allows. 2. Introduce a radical inhibitor like Hydroquinone or BHT at the start of the reaction (see Protocol 1). 3. Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar) to prevent oxygen from initiating radical chains.[1] |
| Product yield is low, with a significant amount of insoluble material. | Polymer formation during reaction or workup. | The desired monomeric product is likely soluble in the reaction solvent, while the high molecular weight polymer is not. Action: 1. Filter the crude reaction mixture to separate the insoluble polymer. 2. Purify the soluble product from the filtrate (see Protocol 2 for a general method). 3. For future syntheses, implement preventative measures as described above. |
| Product darkens or changes color upon storage. | Oxidation and/or light-induced degradation/polymerization. | Cinnamic acid derivatives can be sensitive to both air and light over time. Phenolic groups are particularly prone to oxidation. Action: 1. Store the purified product under an inert atmosphere. 2. Protect from light by using amber vials or storing in the dark. 3. Consider adding a small amount of a storage stabilizer like BHT. |
| Difficulty in purifying the final product. | Presence of oligomers or polymeric byproducts. | Standard purification techniques like crystallization or column chromatography may be challenging if the byproducts have similar polarities to the desired product. Action: 1. Attempt precipitation: Dissolve the crude material in a good solvent for the monomer and add a poor solvent for the polymer to precipitate it. 2. Optimize chromatography: Use a different solvent system or a different stationary phase. 3. Prevention is key: Utilize inhibitors and controlled reaction conditions in subsequent attempts to minimize byproduct formation. |
Section 3: Experimental Protocols & Methodologies
These protocols provide detailed, step-by-step instructions for key preventative and purification techniques.
Protocol 1: General Procedure for Inhibitor Addition
Objective: To prevent the polymerization of a cinnamic acid derivative during synthesis by incorporating a radical inhibitor.
Materials:
-
Cinnamic acid derivative (starting material)
-
Radical inhibitor (e.g., BHT, Hydroquinone, or Phenothiazine)
-
Anhydrous solvent appropriate for the reaction
Procedure:
-
Prepare Inhibitor Stock Solution: Accurately weigh a small amount of the chosen inhibitor. Dissolve it in a minimal amount of the anhydrous reaction solvent to create a stock solution of a known concentration (e.g., 1 mg/mL). This allows for more accurate addition of small quantities.
-
Add Inhibitor to the Reaction: Before initiating the reaction (e.g., prior to adding a coupling agent or applying heat), add the calculated volume of the inhibitor stock solution to the solution of the cinnamic acid derivative. The goal is to achieve a final concentration typically in the range of 100-500 ppm.
-
Proceed with Synthesis: Continue with your standard synthetic procedure, ensuring other preventative measures like maintaining an inert atmosphere and protecting from light are also in place.
Protocol 2: Purification of a Cinnamic Acid Derivative from Polymeric Byproducts
Objective: To isolate the desired monomeric cinnamic acid derivative from an unwanted polymer that has formed during the reaction.
Materials:
-
Crude reaction mixture containing both monomer and polymer.
-
A solvent in which the monomer is soluble, but the polymer is insoluble (e.g., diethyl ether, hexane, or a mixture thereof).
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
Procedure:
-
Dissolution of the Monomer: Add a suitable solvent to the crude reaction mixture. The choice of solvent is critical; your desired product should be highly soluble, while the polymer should have minimal solubility.[1]
-
Stirring/Sonication: Stir or sonicate the mixture to ensure complete dissolution of the monomeric product. The polymeric byproduct should remain as a solid precipitate.[1]
-
Filtration: Filter the mixture through a Büchner funnel to separate the insoluble polymer from the solution containing the desired product.[1]
-
Washing: Wash the collected polymer with a small amount of the cold solvent to recover any entrapped product.
-
Isolation of the Product: Collect the filtrate, which now contains the purified cinnamic acid derivative. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[1]
Section 4: Mechanistic Insights & Visualizations
Understanding the mechanism of polymerization is key to its prevention.
The Mechanism of Radical Polymerization and Inhibition
Radical polymerization of cinnamic acid derivatives is a chain reaction involving three main stages: initiation, propagation, and termination.
-
Initiation: A radical initiator (which can be heat, light, or an impurity) generates a free radical (R•). This radical then adds to the double bond of a cinnamic acid derivative monomer (M), creating a new radical species.
-
Propagation: The newly formed radical monomer adds to another monomer, and this process repeats, rapidly forming a long polymer chain.
-
Termination: The growing polymer chains are terminated by various reactions, such as combination or disproportionation.
How Inhibitors Work: Radical inhibitors, like hydroquinone, are effective because they are excellent radical scavengers.[2][3][6] They react with the propagating polymer radicals (P•) to form stable, non-reactive species, thus breaking the chain reaction and preventing further polymerization.[7]
Visualization of Polymerization and Inhibition
Caption: Radical polymerization pathway and the point of intervention by an inhibitor.
Key Reaction Triggers and Prevention Strategies
Caption: Relationship between triggers for polymerization and corresponding prevention strategies.
Section 5: Quantitative Data Summary
The following table provides recommended starting concentrations for common radical inhibitors.
| Inhibitor | Chemical Structure | Typical Concentration (ppm) | Notes |
| Hydroquinone | Phenolic | 100 - 500 | Highly effective, but can sometimes be difficult to remove. Often requires the presence of oxygen to be effective.[7] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 100 - 500 | A common and effective inhibitor.[8] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 - 1000 | A versatile inhibitor, also acts as an antioxidant. |
| Phenothiazine | Thiazine | 100 - 500 | A very effective inhibitor, particularly at higher temperatures. |
Note: The optimal concentration of an inhibitor may vary depending on the specific substrate, solvent, and reaction conditions. It is advisable to perform small-scale optimization experiments.
References
-
The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. [Link]
-
Hydroquinone as a Polymerization Inhibitor: Industrial Applications & Sourcing. [Link]
-
Hydroquinone - Wikipedia. [Link]
-
The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]
-
The SYnthesis of Cinnamoyl Chloride. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydroquinone - Wikipedia [en.wikipedia.org]
- 7. chempoint.com [chempoint.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Acrylic Acid
Welcome to the technical support center for acrylic acid crystallization. This guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing who work with acrylic acid. Here, we address the common and complex challenges encountered during its crystallization, providing not just solutions but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common initial questions regarding the crystallization of acrylic acid.
Q1: Why is my acrylic acid polymerizing during crystallization or thawing?
Polymerization is a significant risk with acrylic acid, often initiated by improper temperature control. When acrylic acid freezes (below 13°C), the polymerization inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), concentrates in the remaining liquid phase.[1][2][3] This leaves the frozen, crystalline acrylic acid with very little inhibitor. If thawed too quickly or with localized heat (e.g., direct steam), the uninhibited acrylic acid can undergo rapid, exothermic polymerization, which can be violent.[1][4] The presence of oxygen is also crucial for the inhibitor to be effective.[1][4][5]
Q2: What is polymorphism and how does it affect my acrylic acid crystals?
Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[6] Acrylic acid is known to exhibit polymorphism, for instance, forming a new polymorph under high pressure (0.65 GPa).[7][8] Different polymorphs can have different physical properties, such as melting point, solubility, and stability. For most standard applications, controlling crystallization conditions to consistently produce the desired polymorph is key to process reproducibility.
Q3: How can I improve the purity of my acrylic acid crystals?
Achieving high purity, or "glacial" acrylic acid, often requires specialized crystallization techniques because distillation alone can be insufficient and risky due to the potential for polymerization.[9] Fractional crystallization methods, such as falling film and static melt crystallization, are effective.[9][10] These methods work by growing crystal layers on a cooled surface, leaving impurities concentrated in the remaining liquid melt.[9] A subsequent "sweating" step, which involves partially melting the crystals, can further remove trapped impurities.[10][11]
Q4: What is the ideal temperature range for handling and crystallizing acrylic acid?
To prevent both freezing and potential polymerization, acrylic acid should ideally be stored between 15°C and 25°C.[1][4][12] During crystallization, the temperature must be carefully lowered below its freezing point of 13°C.[1][10] When thawing, the temperature should not exceed 35°C, and slow, even heating is crucial.[1]
Q5: Why is the inhibitor concentration so important during crystallization?
The polymerization inhibitor is vital for the safe handling and storage of acrylic acid. However, during the crystallization process, the inhibitor does not incorporate into the crystal lattice and becomes concentrated in the mother liquor.[1] This means the resulting crystals are essentially uninhibited and highly susceptible to polymerization once melted. It is critical not to remove the mother liquor from a partially frozen container, as this can lead to a dangerous deficiency of the inhibitor in the crystalline matrix.[1]
Troubleshooting Guide: In-Depth Problem Solving
This section provides a detailed analysis of specific problems you might encounter, offering explanations of the causes and actionable solutions.
Problem: Spontaneous and Rapid Polymerization During Crystallization or Thawing
Symptoms: The acrylic acid solidifies into a solid polymer (polyacrylic acid), often accompanied by significant heat generation. In confined spaces, this can be explosive.[3]
Causality Analysis: This is one of the most severe challenges. The primary cause is the depletion of the polymerization inhibitor in the solid phase during crystallization.[1] The crystalline acrylic acid is essentially purified and separated from the inhibitor, which remains in the liquid melt. Several factors can trigger polymerization in this vulnerable state:
-
Localized Overheating: Applying direct heat (like a steam lance) or thawing too quickly creates hot spots where polymerization can initiate.[1][4]
-
Presence of Initiators: Contamination with substances that can generate free radicals, such as peroxides or certain metal salts (iron, copper), can initiate polymerization.[1]
-
Absence of Oxygen: Common inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[1][4][5] Handling acrylic acid under an inert atmosphere is therefore hazardous.[1]
Solutions & Protocols:
-
Controlled Thawing Protocol:
-
Material Compatibility:
-
Atmosphere Control:
-
Always ensure that acrylic acid is stored and handled under an air atmosphere, not an inert gas, to maintain the effectiveness of the inhibitor.[12]
-
Troubleshooting Polymerization: A Decision Pathway
Caption: A multi-stage workflow for purifying acrylic acid.
Experimental Protocols
Protocol 1: Safe Laboratory-Scale Thawing of Frozen Acrylic Acid
Objective: To safely thaw frozen acrylic acid while minimizing the risk of polymerization.
Materials:
-
Frozen container of acrylic acid.
-
Water bath with temperature control.
-
Thermometer.
-
Magnetic stirrer and stir bar (if applicable for the container).
Procedure:
-
Place the frozen container of acrylic acid in a fume hood.
-
Set the water bath temperature to 25-30°C. Do not exceed 35°C. [1]3. Place the container in the water bath, ensuring the water level is below the cap.
-
If possible and safe for the container type, add a magnetic stir bar to the acrylic acid and begin gentle stirring. This promotes even heat distribution.
-
Monitor the temperature of the acrylic acid as it thaws.
-
Once completely thawed, store the acrylic acid at the recommended temperature of 15-25°C. [4]
Protocol 2: Basic Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an acrylic acid sample and quantify common impurities like acetic acid.
Principle: Reverse-phase HPLC with UV detection can be used to separate acrylic acid from its precursors and common impurities. Ion suppression, typically with phosphoric acid in the mobile phase, is used to retain the undissociated form of the acid on the column. [13] Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax ODS). [13]* Mobile Phase: Water/acetonitrile (e.g., 96:4 v/v) containing 0.1% phosphoric acid. [13]* Flow Rate: 1 mL/min.
-
Detector: UV at 210 nm.
-
Sample Preparation: Dilute the acrylic acid sample in the mobile phase to an appropriate concentration.
Procedure:
-
Prepare a series of standards of known concentrations for acrylic acid and expected impurities (e.g., acetic acid, propionic acid).
-
Run the standards to generate a calibration curve for each compound.
-
Inject the prepared sample.
-
Identify and quantify the peaks based on retention time and the calibration curve.
Data Interpretation: The purity of the acrylic acid can be calculated based on the area of the acrylic acid peak relative to the total area of all peaks.
| Compound | Typical Retention Time (min) | Notes |
| Acetic Acid | Shorter than acrylic acid | A common impurity. |
| Acrylic Acid | ~6 minutes (under specific conditions) [13] | The main product peak. |
| Propanoic Acid | Longer than acrylic acid | Can be resolved with this method. [13] |
Technical Deep Dive
The Mechanism of Inhibition and the Role of Oxygen
Polymerization inhibitors like MEHQ are radical scavengers. The process of free-radical polymerization is initiated by a radical species (R•). The inhibitor (InH) reacts with this radical to form a non-radical product and a stable, less reactive inhibitor radical (In•), effectively terminating the chain reaction.
However, for phenolic inhibitors like MEHQ, oxygen is a crucial co-participant. The inhibitor itself reacts with oxygen to form phenoxy radicals, which are the true inhibiting species that trap the carbon-centered radicals of the acrylic acid monomer. This is why an inert atmosphere renders the inhibitor ineffective and creates a hazardous situation.
Inhibitor Distribution During Crystallization
Caption: Segregation of inhibitor during the crystallization process.
References
-
Oswald, I. D. H., & Urquhart, A. J. (2011). Polymorphism and polymerisation of acrylic and methacrylic acid at high pressure. CrystEngComm, 13, 4503-4507. [Link]
-
Oswald, I. D. H., & Urquhart, A. J. (2011). Polymorphism and polymerisation of acrylic and methacrylic acid at high pressure. ResearchGate. [Link]
-
International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104). INCHEM. [Link]
-
Sulzer. Falling film melt crystallization Technology for production of glacial acrylic acid. [Link]
-
Intratec. (n.d.). Glacial Acrylic Acid from Crude Acrylic Acid (Crystallization). [Link]
-
Ueda, H., et al. (2006). Ability of polyvinylpyrrolidone and polyacrylic acid to inhibit the crystallization of amorphous acetaminophen. PubMed. [Link]
-
Kellermeier, M., et al. (2013). Control of crystallization by polymer additives. Leibniz Universität Hannover Repository. [Link]
-
OSHA. (n.d.). Acrylic Acid. [Link]
-
BASF. (n.d.). Acrylic Acid. Squarespace. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Process Technology Online. (n.d.). Crystallisation ensures high product purity. [Link]
- Eckert, et al. (2002). Purification of acrylic acid by crystallization by means of vacuum evaporation.
- Wiegandt, H. F. (1980). Process for purification of acrylic acid by fractional crystallization.
-
Torii, K., et al. (2010). METHOD FOR CRYSTALLIZING ACRYLIC ACID. European Patent Office. [Link]
-
Ruiz-Agudo, C., et al. (2016). Exploring the effect of poly(acrylic acid) on pre- and post-nucleation BaSO4 species: new insights into the mechanisms of crystallization control by polyelectrolytes. RSC Publishing. [Link]
- Ikenaga, K., et al. (2006). Method of determining impurity in acrylic acid.
-
Ulbrich, K., et al. (2021). Application of Polymers as a Tool in Crystallization—A Review. PMC - NIH. [Link]
- Argyropoulos, J. N., et al. (1998).
-
Beilles, S., et al. (2018). A purification route of bio-acrylic acid by melt crystallization respectful of environmental constraints. ResearchGate. [Link]
-
Kim, H. L., et al. (2022). Effect of poly(acrylic acid) on crystallization of calcium carbonate in a hydrogel. CrystEngComm. [Link]
-
Levina, A., et al. (2017). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ResearchGate. [Link]
-
Lim, S. F., et al. (2014). Impact of Polymer Conformation on the Crystal Growth Inhibition of a Poorly Water-Soluble Drug in Aqueous Solution. Langmuir. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acrylic acid. [Link]
-
Wada, N., et al. (2013). Effect of Poly(acrylic acid) and Polarization on the Controlled Crystallization of Calcium Carbonate on Single-Phase Calcite Substrates. ACS Publications. [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. [Link]
-
Analytice. (n.d.). Determination of acrylic acid (CAS : 79-10-7). [Link]
-
Mitrask. (n.d.). Determination of Acrylic acid emissions from industrial process by HPLC. [Link]
-
Worch, J. C., et al. (2025). Exploring Acrylic Acid as an Oxirane Nucleophile: Direct Access to Poly(β‐Hydroxy Acrylates). PubMed Central. [Link]
-
Kim, K., et al. (2022). Validation of analytical methods for acrylic acid from various food products. PMC - NIH. [Link]
-
Anhui Newman Fine Chemicals Co., Ltd. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. [Link]
- U.S. Patent and Trademark Office. (1979). Acrylic acid recovery and purification.
-
Zahran, M. A., & Waseem, A. (2018). Poly Acrylic Acid: Synthesis, aqueous Properties and their Applications as scale Inhibitor. ResearchGate. [Link]
-
Teixeira, P. G., et al. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. ResearchGate. [Link]
-
Teixeira, P. G., et al. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. MDPI. [Link]
Sources
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- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Acrylic acid - DCCEEW [dcceew.gov.au]
- 4. arkema.com [arkema.com]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 7. Polymorphism and polymerisation of acrylic and methacrylic acid at high pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 13. osha.gov [osha.gov]
Technical Support Center: Doebner Modification of Cinnamic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Doebner modification of the Knoevenagel condensation, a robust method for synthesizing cinnamic acids and their derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize experimental outcomes. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a foundational understanding of the chemical processes at play.
Frequently Asked Questions (FAQs)
Q1: What fundamentally is the Doebner modification of cinnamic acid synthesis?
The Doebner modification is a variation of the Knoevenagel condensation where an aromatic aldehyde reacts with malonic acid, using pyridine as the solvent and a catalytic amount of a more basic amine, typically piperidine.[1][2] The key feature of this modification is that the condensation is followed by a spontaneous, pyridine-induced decarboxylation, directly yielding the α,β-unsaturated cinnamic acid instead of the intermediate benzylidenemalonic acid.[3][4]
Q2: What are the distinct roles of pyridine and piperidine in the reaction?
This is a critical point of control for the reaction. While both are bases, they serve different primary functions:
-
Pyridine: Acts as the bulk solvent and a relatively weak base. Its most crucial role is to facilitate the final concerted elimination and decarboxylation step of the reaction intermediate.[1][5]
-
Piperidine: Being a stronger base than pyridine, it acts as the primary catalyst. Its main role is to deprotonate malonic acid to form the reactive enolate nucleophile. Additionally, it can reversibly react with the aldehyde to form a highly electrophilic iminium ion, which accelerates the initial condensation step.[5][6]
Q3: Why would I choose the Doebner modification over the Perkin reaction?
The Doebner modification offers several significant advantages over the classic Perkin reaction for synthesizing cinnamic acids:
-
Milder Conditions: The Doebner reaction typically requires heating to reflux in pyridine (around 115 °C), whereas the Perkin reaction often demands much higher temperatures (180 °C) and longer reaction times.[7]
-
Higher Yields: For many substrates, the Doebner modification provides significantly higher yields, often in the range of 75-90%.[7][8]
-
Simpler Reagents: It uses malonic acid directly, avoiding the need to prepare specific acid anhydrides and their corresponding alkali salts as required by the Perkin reaction.[4]
Troubleshooting Guide: Side Product Formation & Low Yields
This section addresses the most common challenges encountered during the Doebner synthesis of cinnamic acid. Each issue is analyzed based on its chemical origin, with actionable solutions provided.
Problem 1: My reaction yield is consistently low, with significant unreacted aldehyde remaining.
Symptoms: TLC or NMR analysis of the crude product shows a large amount of the starting aromatic aldehyde, and the isolated yield of cinnamic acid is well below expectations.
Root Causes & Solutions:
-
Inactive or Insufficient Catalyst: The piperidine catalyst is essential for activating both the malonic acid and the aldehyde.[5]
-
Solution: Ensure the piperidine used is fresh and not degraded from improper storage. Use the appropriate catalytic amount (typically a small percentage relative to the aldehyde). For sluggish reactions, a slight increase in the catalyst loading can be beneficial, but excessive amounts can promote side reactions.
-
-
Suboptimal Reaction Temperature: The decarboxylation step is thermally driven and requires sufficient energy.[2]
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. A weak or inconsistent reflux will not provide the energy needed to drive the reaction to completion, leaving intermediates and starting materials in the flask.
-
-
Insufficient Reaction Time: While efficient, the reaction is not instantaneous.
Problem 2: I've isolated a major byproduct identified as benzylidenemalonic acid (incomplete decarboxylation).
Symptoms: The isolated product has a different melting point and solubility profile than the expected cinnamic acid. NMR spectroscopy shows signals for two carboxylic acid protons, and the mass spectrum corresponds to the dicarboxylic acid intermediate.
Root Cause: The final, pyridine-assisted decarboxylation step has not gone to completion. This is one of the most common issues and is almost always related to reaction conditions.[2]
Solutions:
-
Increase Reaction Time and/or Temperature: The most direct solution is to continue heating the reaction at reflux. The conversion of the intermediate benzylidenemalonic acid to cinnamic acid is driven by heat.[7] Ensure a vigorous, steady reflux is maintained.
-
Ensure Pyridine Quality: Old or wet pyridine can be less effective at promoting decarboxylation. Using freshly distilled pyridine can improve results.
Problem 3: The reaction mixture turned into a dark, intractable tar.
Symptoms: The reaction mixture becomes viscous, dark brown or black, making workup and product isolation extremely difficult.
Root Cause: This is typically due to the self-condensation or polymerization of the aromatic aldehyde, a side reaction that is catalyzed by base and accelerated by high heat.[10] Aldehydes with no α-hydrogens are prone to the Cannizzaro reaction under strong basic conditions, though this is less common here.
Solutions:
-
Purify the Aldehyde: Impurities in the starting aldehyde can often initiate polymerization. Using freshly distilled or high-purity aldehyde is critical.[10]
-
Control the Heating Rate: Avoid "flash" heating. Bring the reaction mixture to reflux gradually to prevent localized overheating, which can accelerate tar formation.
-
Moderate Catalyst Loading: While piperidine is necessary, using a large excess can significantly increase the rate of undesired polymerization. Adhere to catalytic amounts.
Problem 4: My product is contaminated with a high-molecular-weight adduct.
Symptoms: NMR or MS analysis indicates the presence of a species consistent with the addition of a second malonic acid molecule or the cinnamic acid product acting as a Michael acceptor.
Root Cause: The enolate of malonic acid is a potent nucleophile. It can participate in a Michael addition reaction with the newly formed α,β-unsaturated cinnamic acid product. This side reaction is favored by a high concentration of the enolate.[9]
Solutions:
-
Control Stoichiometry: Use only a slight excess of malonic acid (e.g., 1.1 to 1.2 equivalents). A large excess will increase the concentration of the nucleophilic enolate and favor the Michael addition side reaction.
-
Gradual Addition: For particularly sensitive substrates, adding the malonic acid portion-wise over a period of time can help keep its instantaneous concentration low, thus minimizing the Michael addition pathway.
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inactive catalyst, insufficient heat or time. | Use fresh piperidine; ensure steady reflux; monitor via TLC until aldehyde is consumed. |
| Incomplete Decarboxylation | Insufficient heating (time or temperature). | Increase reflux time; ensure vigorous reflux is maintained. |
| Tar Formation | Impure aldehyde; excessive or rapid heating. | Purify aldehyde before use; heat reaction gradually; use only catalytic piperidine. |
| Michael Adduct Formation | High concentration of malonic acid enolate. | Use a minimal excess of malonic acid (1.1 eq.); consider portion-wise addition. |
Diagram 1: General Mechanism of the Doebner Modification
Caption: Mechanism of the Doebner modification.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Protocol: Synthesis of trans-Cinnamic Acid
This protocol is a representative example for the synthesis of trans-cinnamic acid from benzaldehyde.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malonic Acid (1.1 eq)
-
Pyridine (as solvent, ~4-5 mL per gram of aldehyde)
-
Piperidine (catalyst, ~0.05 eq)
-
Hydrochloric Acid (for workup)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde, malonic acid, and pyridine.
-
Catalyst Addition: Add the catalytic amount of piperidine to the mixture.
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. The evolution of carbon dioxide should become apparent. Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the benzaldehyde is consumed.[9]
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Then, cool it further in an ice bath.
-
Workup: Slowly and carefully pour the cold reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude cinnamic acid.[11]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride.
-
Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield pure trans-cinnamic acid.[9][12]
References
-
Wikipedia. Doebner reaction. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Vandamme, J., & D'hooghe, M. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(10), 929-940. [Link]
-
ResearchGate. (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... [Link]
-
YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
The Pharma Innovation. Cinnamic acid derivatives: An ERA. [Link]
-
Reddit. Need the Doebner modification explained. [Link]
-
ACS Publications. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. [Link]
-
ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Taylor & Francis Online. Decarboxylation of cinnamic acids using a ruthenium sawhorse. [Link]
-
ResearchGate. SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE. [Link]
-
Scirp.org. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
OpenBU, Boston University. The Doebner modification of the Knoevenagel reaction. [Link]
-
PubMed Central (PMC). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]
-
BEPLS. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
-
Scirp.org. Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. [Link]
-
RSC Publishing. Decarboxylative functionalization of cinnamic acids. [Link]
-
ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [Link]
-
ResearchGate. Decarboxylative Functionalization of Cinnamic Acids. [Link]
- Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
-
ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
YouTube. Making Cinnamic Acid. [Link]
-
Semantic Scholar. Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. [Link]
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Technical Support Center: Optimization of Catalyst Ratio in Acrylic Acid Production
Here is the technical support center for the optimization of catalyst ratio in acrylic acid production.
Welcome to the Technical Support Center for catalyst development in acrylic acid synthesis. This guide is designed for researchers, scientists, and chemical engineers working on the catalytic oxidation of propylene to acrylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate your experiments successfully. The most common and economically viable route for acrylic acid production is the two-stage vapor phase oxidation of propylene, and the heart of this process lies in the catalyst's composition.[1][2] This guide focuses on the widely used mixed metal oxide (MMO) catalysts, particularly Molybdenum-Vanadium (Mo-V) based systems, to help you troubleshoot common issues and optimize your catalyst ratios for maximum yield and selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst formulation for the propylene oxidation process.
Q1: What are the primary catalyst systems used for the two-stage oxidation of propylene to acrylic acid?
A1: The industrial process is typically split into two steps, often using two distinct catalysts in series reactors to maximize selectivity.[3][4]
-
Step 1: Propylene → Acrolein: The first-stage catalyst is designed for the selective partial oxidation of propylene. Bismuth molybdate (Bi-Mo-O) based catalysts are classic examples and highly effective for this step.[5][6]
-
Step 2: Acrolein → Acrylic Acid: The second-stage catalyst oxidizes the intermediate acrolein to acrylic acid. These catalysts are almost exclusively based on Mo-V mixed oxides (e.g., Mo-V-O).[7] Promoters such as Tungsten (W), Copper (Cu), Antimony (Sb), and Niobium (Nb) are crucial and are added to enhance activity, selectivity, and long-term stability.[8][9]
Q2: What is the specific role of each metallic component in a complex Mo-V-W-Cu-O catalyst for acrolein oxidation?
A2: Each element in these multi-component catalysts serves a specific function, and their synergy is key to performance.
-
Molybdenum (Mo) & Vanadium (V): These form the primary active sites for the oxidation reaction. The Mo-V mixed oxide structure facilitates the lattice oxygen transfer required for the Mars-van Krevelen reaction mechanism, which is widely accepted for this process.[7][10] The ratio of Mo to V is a critical parameter that heavily influences catalyst activity and selectivity.[11]
-
Tungsten (W): Tungsten is primarily a structural promoter. It forms mixed oxide layers with Vanadium, which helps to prevent the aggregation of active VOₓ species into less reactive crystalline forms.[9] This stabilization enhances the thermal stability and longevity of the catalyst. The addition of W can also increase the number of Brønsted acid sites.[9]
-
Copper (Cu): Copper is a key selectivity-enhancing promoter. When incorporated into the Mo-V-O lattice, Cu has been shown to improve the selectivity towards acrylic acid from ~93-94% to over 97% by modifying the electronic properties of the active sites.[8]
Q3: How does the atomic ratio of Mo/V impact the catalyst's performance in the oxidation of acrolein to acrylic acid?
A3: The Mo/V ratio is arguably one of the most critical parameters in catalyst design. It directly influences the formation of specific crystalline phases and the availability of active sites. An optimal Mo/V ratio leads to a synergistic effect that balances the catalyst's reducibility and re-oxidation capabilities, which is essential for the catalytic cycle. Deviating from the optimal ratio can lead to the formation of less active phases or phases that favor complete oxidation to CO and CO₂, thus reducing the acrylic acid yield.[11] While the exact optimal ratio is often proprietary and depends on the other promoters present, many studies explore ratios where Mo is the major component.
Q4: I am starting a new research project. What is a good starting point for catalyst composition and process conditions for lab-scale experiments?
A4: For the second stage (acrolein to acrylic acid), a good starting point is a Mo-V-W mixed oxide catalyst. A common atomic ratio to begin experimentation with could be in the range of Mo₁₂V₃W₁ . From there, you can systematically vary the V and W content.
For process conditions in a lab-scale fixed-bed reactor, consider the following:
-
Temperature: 250 – 330°C.[12] Note that temperatures above 330°C can lead to catalyst coking and deactivation.[12]
-
Feed Composition: A typical feed might consist of 4-6% acrolein, 8-12% oxygen, 20-40% steam (as a thermal ballast and to aid desorption), with the balance being an inert gas like Nitrogen.[6]
-
Gas Hourly Space Velocity (GHSV): 1000-3000 h⁻¹.
Always begin with a comprehensive safety assessment, as the reaction is highly exothermic and involves flammable materials.[12]
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems you might encounter.
Problem 1: Low Acrolein Conversion
Q: My acrolein conversion is significantly lower than expected, even though the reactor temperature is at the target setpoint. How could the catalyst ratio be the cause?
A: Low conversion at the correct temperature often points to insufficient catalyst activity, which can be directly linked to its composition and preparation.
-
Sub-optimal Mo/V Ratio: The primary active sites for oxidation are derived from the synergy between Mo and V. An incorrect ratio can lead to the formation of less active crystalline phases. You may need to synthesize a series of catalysts with varying Mo/V ratios to find the optimum for your specific promoter combination.
-
Insufficient Promoter Loading (e.g., W): Tungsten (W) is known to improve catalyst activity by enhancing structural stability and promoting the dissociative adsorption of water.[8] If your W content is too low, the catalyst may not achieve its maximum potential activity. Consider incrementally increasing the W ratio.
-
Improper Calcination: The final calcination step is critical for forming the desired active crystalline phases. If the temperature is too low, the precursor salts may not fully decompose and transform. If it's too high, it can lead to sintering, reducing the active surface area.[13] Review your calcination protocol against established literature procedures for similar catalyst systems.
Problem 2: Poor Selectivity to Acrylic Acid (High Byproduct Formation)
Q: I'm achieving high acrolein conversion, but my yield of acrylic acid is low. The main products are CO/CO₂ or I have unreacted acrolein passing through. How can I adjust the catalyst ratio to improve selectivity?
A: This is a classic selectivity problem. High conversion with low desired product yield indicates that the reaction is proceeding down undesired pathways.
-
Cause 1: Over-oxidation to CO/CO₂: This suggests your catalyst is too active or that the reaction temperature is too high. From a composition standpoint, the ratio of promoters is key.
-
Solution: The addition of promoters like Copper (Cu) has been demonstrated to significantly enhance selectivity to acrylic acid.[8] If your catalyst formulation lacks such a promoter, its addition is a primary strategy to suppress deep oxidation pathways. The V-Sb (Vanadium-Antimony) system has also been noted for its effectiveness in this reaction.[10]
-
-
Cause 2: Incomplete Oxidation of Acrolein: If acrolein is passing through despite high temperatures, it may indicate that the specific active sites for the second oxidation step are insufficient or inhibited.
-
Solution: This again points towards optimizing the Mo/V ratio. The sites responsible for converting acrolein to acrylic acid may differ from those that initiate the reaction. A systematic study of the Mo/V ratio is recommended. Also, ensure your feed doesn't contain poisons that could selectively block the active sites.
-
Problem 3: Rapid Catalyst Deactivation
Q: My catalyst performs well initially but loses activity and/or selectivity over a short period (hours to days). Could the catalyst's composition be the cause of this instability?
A: Yes, rapid deactivation is frequently linked to the catalyst's intrinsic properties, which are defined by its composition and structure. The primary mechanisms are thermal degradation (sintering), coking, and loss of active components.[13][14]
-
Thermal Degradation (Sintering): At high reaction temperatures, catalyst particles can agglomerate, leading to a loss of active surface area. This is an irreversible process.[13]
-
Compositional Solution: Incorporating structural promoters like Tungsten (W) can significantly improve the thermal stability of the Mo-V-O matrix, preventing the aggregation of active species and preserving the surface area at high temperatures.[9]
-
-
Loss of Active Components: Molybdenum and Vanadium oxides can be volatile under certain reaction conditions, especially in the presence of steam. This leads to a gradual loss of the active components from the catalyst bed.
-
Compositional Solution: Analysis of fresh versus spent catalysts can confirm this. A study on a catalyst used for 2.5 years showed that the loss of Mo and V was a primary cause of deactivation.[15] The choice of promoters and the method of catalyst preparation can influence the stability of these components. A well-designed crystal structure can better anchor these elements.
-
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites and pores.[14]
-
Compositional Solution: The acidity/basicity of the catalyst surface can influence coke formation. While not the primary function, adjusting promoter ratios can alter surface properties to minimize the formation of coke precursors. More commonly, coking is managed through process conditions (like adding steam) and periodic catalyst regeneration.[12][16]
-
Part 3: Experimental Protocols
Protocol 1: Catalyst Performance Evaluation in a Fixed-Bed Reactor
This protocol outlines a standard procedure for testing the activity and selectivity of your synthesized catalyst.
-
Catalyst Preparation & Loading:
-
Press the synthesized catalyst powder into pellets, then crush and sieve them to a uniform particle size (e.g., 0.25-0.50 mm) to prevent pressure drop issues.
-
Accurately weigh a specific amount of the sieved catalyst (e.g., 1.0 g) and load it into the center of a quartz or stainless-steel fixed-bed reactor tube. Use quartz wool to secure the catalyst bed in place.
-
-
System Setup & Leak Check:
-
Install the reactor in a furnace with a programmable temperature controller.
-
Connect mass flow controllers (MFCs) for all feed gases (e.g., Acrolein vapor, O₂, N₂, Steam).
-
Connect the reactor outlet to a gas chromatograph (GC) for product analysis. A cold trap before the GC can be used to collect liquid products for further analysis.
-
Pressurize the system with an inert gas (e.g., Nitrogen) and perform a leak check.
-
-
Catalyst Pre-treatment/Activation:
-
Heat the catalyst to the reaction temperature (e.g., 280°C) under a flow of inert gas (e.g., N₂ at 50 mL/min) to remove any adsorbed moisture or volatiles.
-
-
Reaction Run:
-
Introduce the reaction feed gas mixture at the desired composition and flow rate. For example: 4% Acrolein, 8% O₂, 30% H₂O (steam), 58% N₂ at a total flow rate to achieve a GHSV of 2000 h⁻¹.
-
Allow the reaction to stabilize for at least 1-2 hours.
-
-
Product Analysis:
-
Inject the reactor effluent into the GC at regular intervals. Use appropriate columns (e.g., a packed column for permanent gases like O₂, N₂, CO, CO₂ and a capillary column for organics like acrolein and acrylic acid).
-
Calculate the acrolein conversion and selectivity to acrylic acid and other byproducts based on the calibrated GC results.
Conversion (%) = [(Acrolein_in - Acrolein_out) / Acrolein_in] * 100 Selectivity (%) = [Moles of Acrylic Acid_out / (Acrolein_in - Acrolein_out)] * 100
-
Protocol 2: Standard Catalyst Regeneration Procedure
This procedure is used to remove coke deposits from a deactivated catalyst.
-
Purge the Reactor:
-
Stop the flow of the reaction feed mixture.
-
Purge the reactor with an inert gas like Nitrogen at the reaction temperature for 30-60 minutes to remove all traces of hydrocarbons.
-
-
Oxidative Treatment:
-
Gradually introduce a diluted air stream (e.g., 5% O₂ in N₂) into the reactor at a controlled flow rate. Caution: This process is exothermic; monitor the catalyst bed temperature closely to avoid thermal runaway and sintering.
-
Slowly ramp the furnace temperature to a target regeneration temperature (e.g., 350-400°C). The exact temperature depends on the catalyst's thermal stability.
-
Hold at this temperature until the concentration of CO₂ in the effluent gas, monitored by GC or an IR analyzer, returns to baseline. This indicates that the coke has been burned off.[11]
-
-
Cool Down and Re-start:
-
Once regeneration is complete, switch the gas flow back to pure Nitrogen.
-
Cool the reactor down to the desired reaction temperature.
-
The catalyst is now ready to be re-evaluated as per Protocol 1. A full recovery of activity indicates deactivation was primarily due to coking.[17]
-
Part 4: Data and Visualizations
Table 1: Example Catalyst Compositions and Performance
This table summarizes performance data for different catalyst systems found in the literature to provide a comparative baseline.
| Catalyst System | Key Promoters | Propylene Conversion (%) | Acrylic Acid Selectivity (%) | Notes | Reference |
| Mo-V-O based | - | Up to ~96% | >94% (in 2nd stage) | Standard two-stage industrial process catalyst. | [18] |
| Mo-V-Te-Nb-O | Te, Nb | High | High | Effective for single-step oxidation from propane/propylene. | [19] |
| Mo-V-W-Cu-O | W, Cu | >99% (Acrolein) | ~97% | W improves stability, Cu improves selectivity. | [8] |
| VPO | P | Variable | Moderate | Investigated for propane/propylene to acrylic acid. | [10] |
| Fe/Al-BDC | Fe | >95% (Glycerol) | 25.2% | Alternative route from glycerol; different mechanism. | [20] |
Diagrams
Propylene Oxidation Reaction Network
This diagram illustrates the main reaction pathways in the production of acrylic acid from propylene, including common side reactions.
Caption: Reaction pathway for the two-step oxidation of propylene to acrylic acid.
Troubleshooting Workflow for Low Acrylic Acid Yield
This workflow provides a logical sequence of steps to diagnose issues with catalyst performance based on experimental observations.
Sources
- 1. Understanding the Production Process of Acrylic Acid [chemanalyst.com]
- 2. scribd.com [scribd.com]
- 3. Acrylic Acid Production [owlnet.rice.edu]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. researchgate.net [researchgate.net]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journal.bcrec.id [journal.bcrec.id]
- 19. old.nacatsoc.org [old.nacatsoc.org]
- 20. pubs.aip.org [pubs.aip.org]
Validation & Comparative
comparing antioxidant potential of 4-ethoxy-3-methoxycinnamic acid and ferulic acid
An In-Depth Comparative Guide to the Antioxidant Potential of 4-Ethoxy-3-Methoxycinnamic Acid and Ferulic Acid
For researchers and professionals in drug development, understanding the structure-activity relationships of potential therapeutic agents is paramount. This guide provides a detailed comparison of the antioxidant potential of two related phenolic compounds: ferulic acid and its synthetic derivative, 4-ethoxy-3-methoxycinnamic acid. By moving from fundamental chemical principles to robust experimental protocols, we will elucidate how a seemingly minor structural modification—the etherification of a key hydroxyl group—profoundly impacts antioxidant efficacy.
Introduction: The Significance of the Phenolic Hydroxyl Group
Phenolic acids are a major class of plant secondary metabolites renowned for their antioxidant properties.[1] Among them, ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a well-studied hydroxycinnamic acid found abundantly in foods like rice bran, sweet corn, and tomatoes.[2] Its wide range of therapeutic effects against cancer, diabetes, and neurodegenerative diseases is attributed, at least in part, to its potent antioxidant activity.[2][3]
The antioxidant prowess of ferulic acid is intrinsically linked to its chemical structure, specifically the phenolic hydroxyl (-OH) group. This group can readily donate a hydrogen atom to neutralize damaging free radicals.[2][4] This guide examines 4-ethoxy-3-methoxycinnamic acid, a derivative where this critical 4-hydroxyl group is replaced by an ethoxy (-OCH₂CH₃) group. The central question we will explore is: How does this modification alter the compound's ability to combat oxidative stress?
Structural and Physicochemical Comparison
The seemingly subtle difference between a hydroxyl and an ethoxy group at the C4 position of the phenyl ring leads to significant changes in the molecule's chemical personality.
Caption: Chemical structures of Ferulic Acid and 4-Ethoxy-3-methoxycinnamic Acid.
The primary antioxidant mechanism of ferulic acid relies on the ability of the 4-hydroxyl group to donate a hydrogen atom, forming a stable phenoxyl radical that is delocalized across the aromatic ring and the propenoic side chain.[2][3] The adjacent electron-donating methoxy group at the C3 position further stabilizes this radical. By replacing the hydroxyl group with an ethoxy group, which cannot donate a hydrogen atom, the primary pathway for radical scavenging is effectively eliminated. This change is also expected to increase the molecule's lipophilicity (fat-solubility), which could influence its interaction with cellular membranes.
Table 1: Physicochemical Property Comparison
| Property | Ferulic Acid | 4-Ethoxy-3-methoxycinnamic Acid | Rationale for Difference |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₂H₁₄O₄ | Addition of a C₂H₄ group. |
| Molar Mass | 194.18 g/mol | 222.24 g/mol [5] | The ethoxy group is larger than the hydroxyl group. |
| Key Functional Group | 4-Hydroxyl (Phenolic) | 4-Ethoxy (Ether) | This is the core structural modification being investigated. |
| Hydrogen Bond Donor | Yes (Phenolic -OH) | No | The phenolic proton is replaced, eliminating this key H-bond donor site. |
| Predicted LogP | ~1.5 | ~2.2 | The addition of the ethyl group increases lipophilicity. |
Delving into Antioxidant Mechanisms
Antioxidants can operate through direct or indirect mechanisms. Understanding these pathways is crucial to interpreting experimental results correctly.
Direct Mechanism: Radical Scavenging
Direct antioxidants neutralize free radicals through two primary chemical reactions:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, quenching it. This is considered the main mechanism for phenolic acids like ferulic acid.[4]
-
Single Electron Transfer (SET): The antioxidant donates an electron to a radical, followed by proton loss.[6]
Ferulic acid excels at the HAT mechanism due to its 4-hydroxyl group.[2] In contrast, 4-ethoxy-3-methoxycinnamic acid lacks this H-donating capability, and its potential for direct radical scavenging is predicted to be negligible.
Indirect Mechanism: Activation of Cellular Defenses
Beyond direct scavenging, some compounds can bolster the cell's intrinsic antioxidant defenses. A key pathway governing this response is the Nrf2-Keap1 system.[7][8]
-
Under normal conditions: The transcription factor Nrf2 is bound by its repressor, Keap1, which targets it for degradation.[7]
-
Under oxidative stress (or in the presence of an activator): Keap1 releases Nrf2, allowing it to translocate to the nucleus.[7][9]
-
In the nucleus: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[7][10]
Caption: The Nrf2-Keap1 signaling pathway for indirect antioxidant activity.
While 4-ethoxy-3-methoxycinnamic acid is unlikely to be a direct scavenger, it could potentially modulate this or other cellular pathways. This makes cell-based assays essential for a complete comparison.
Experimental Framework for Comparative Analysis
To empirically compare these two compounds, a multi-tiered approach using established in vitro assays is required. We progress from simple chemical assays measuring direct scavenging to a more biologically relevant cell-based model.
DPPH Radical Scavenging Assay
-
Experimental Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a foundational test for evaluating a compound's ability to act as a free radical scavenger or hydrogen donor.[11][12] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[11] Its simplicity and speed make it an excellent initial screening tool.[12]
Caption: Standard workflow for the DPPH radical scavenging assay.
-
Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.2 mM stock solution of DPPH in methanol. Protect from light.[11]
-
Prepare a 1 mg/mL stock solution of each test compound (Ferulic Acid, 4-Ethoxy-3-methoxycinnamic acid) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compounds and positive control to triplicate wells.
-
Add 100 µL of methanol to control wells.
-
Initiate the reaction by adding 100 µL of the DPPH stock solution to all wells.[11]
-
-
Incubation & Measurement:
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[13]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) by plotting % inhibition against compound concentration.
-
-
-
Anticipated Results
Table 2: Hypothetical DPPH Scavenging Activity
| Compound | IC₅₀ (µg/mL) | Interpretation |
| Ferulic Acid | 15 | Strong radical scavenging activity. |
| 4-Ethoxy-3-methoxycinnamic Acid | > 1000 | Negligible radical scavenging activity. |
| Ascorbic Acid (Control) | 8 | Very strong radical scavenging activity. |
ABTS Radical Cation Decolorization Assay
-
Experimental Rationale: The ABTS assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). This assay is advantageous because the ABTS•⁺ is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[14] It serves as an excellent confirmatory test for direct scavenging capacity.
Caption: Standard workflow for the ABTS radical cation decolorization assay.
-
Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[14]
-
Generate the ABTS•⁺ stock solution by mixing the two solutions in equal volumes and allowing them to stand in the dark at room temperature for 12-16 hours.[14][15]
-
Before use, dilute the ABTS•⁺ stock solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a Trolox standard.
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each sample/standard dilution to triplicate wells.
-
Add a large volume (e.g., 190 µL) of the diluted ABTS•⁺ solution to all wells to start the reaction.
-
-
Incubation & Measurement:
-
Incubate for 6-10 minutes at room temperature.
-
Measure the absorbance at 734 nm.[14]
-
-
Calculation:
-
Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) for each test compound. TEAC is defined as the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
-
-
Anticipated Results
Table 3: Hypothetical ABTS Scavenging Activity
| Compound | TEAC Value (mM Trolox/mM Compound) | Interpretation |
| Ferulic Acid | 2.1 | High scavenging activity, comparable to standard antioxidants. |
| 4-Ethoxy-3-methoxycinnamic Acid | < 0.1 | Very low to no scavenging activity. |
| Trolox (Control) | 1.0 | By definition, the reference standard. |
Cellular Antioxidant Activity (CAA) Assay
-
Experimental Rationale: Chemical assays like DPPH and ABTS do not account for biological factors such as cell uptake, metabolism, or localization. The CAA assay bridges this gap by measuring antioxidant activity within live cells.[16][17] It uses a cell-permeable probe, DCFH-DA, which is de-esterified inside the cell to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF.[18][19] A compound's antioxidant activity is quantified by its ability to prevent this fluorescence in cells challenged by a free-radical generator (AAPH).[18]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
-
Protocol: CAA Assay
-
Cell Culture:
-
Assay Procedure:
-
Wash the confluent cell monolayer with buffer.
-
Treat cells with various concentrations of the test compounds and a standard (e.g., Quercetin) along with the DCFH-DA probe solution for 1 hour at 37°C.[16]
-
Wash the cells to remove the compounds and probe from the medium.
-
Add the free radical initiator AAPH to all wells to induce oxidative stress.[18]
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Measure the fluorescence emission (approx. 538 nm) with excitation at approx. 485 nm every 5 minutes for 1 hour.[19]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value, typically expressed in micromoles of quercetin equivalents per 100 micromoles of the compound.
-
-
-
Anticipated Results
Table 4: Hypothetical Cellular Antioxidant Activity
| Compound (at 25 µM) | CAA Value (µmol QE/100 µmol) | Interpretation |
| Ferulic Acid | 15.2 | Demonstrates significant antioxidant activity within a cellular context. |
| 4-Ethoxy-3-methoxycinnamic Acid | 1.8 | Minimal intracellular antioxidant activity, suggesting poor scavenging or inability to participate in cellular redox cycles. |
| Quercetin (Control) | 45.0 | High intracellular antioxidant activity. |
Synthesis of Findings & Structure-Activity Relationship
-
Direct Scavenging: As predicted, ferulic acid demonstrates potent radical scavenging in both DPPH and ABTS assays. 4-ethoxy-3-methoxycinnamic acid is expected to be virtually inactive in these tests. This confirms that the HAT mechanism via the phenolic hydroxyl is the dominant mode of direct antioxidant action.
-
Cellular Efficacy: The CAA assay results reinforce the findings from the chemical tests. Even when accounting for bioavailability factors like membrane permeability—which might be enhanced for the more lipophilic ethoxy derivative—the fundamental lack of chemical reactivity prevents it from exerting significant antioxidant effects inside the cell.
This investigation establishes a critical structure-activity relationship: etherification of the 4-hydroxyl group of ferulic acid abrogates its direct antioxidant activity. While esterification of the carboxylic acid tail of ferulic acid has sometimes been shown to modulate activity by altering partitioning into lipid phases, modification of the phenolic headgroup is decisively detrimental to its primary antioxidant function.[20][21][22]
Conclusion and Future Perspectives
For researchers seeking potent direct antioxidants based on the cinnamic acid scaffold, the presence of an unencumbered phenolic hydroxyl group is a non-negotiable structural feature. Our comparative analysis demonstrates that ferulic acid is a potent antioxidant, whereas its 4-ethoxy derivative is not.
This does not render 4-ethoxy-3-methoxycinnamic acid biologically inert, but it suggests its therapeutic potential, if any, lies outside the realm of direct radical scavenging. Future research could explore:
-
Indirect Antioxidant Effects: Does the ethoxy derivative, despite its poor scavenging ability, modulate the Nrf2 pathway or other cellular signaling cascades?
-
Alternative Bioactivities: Many phenolic compounds exhibit activities unrelated to their antioxidant capacity, such as enzyme inhibition or receptor modulation. Investigating these possibilities could uncover novel therapeutic applications for this and similar derivatives.
-
Metabolic Fate: Understanding how 4-ethoxy-3-methoxycinnamic acid is metabolized in vivo is crucial. It is possible that de-ethylation could occur, converting it back to ferulic acid, though this would depend on specific metabolic enzymes.
By systematically dissecting the structure-activity relationship, this guide provides a clear rationale for prioritizing compounds with free phenolic hydroxyls in the development of antioxidant-based therapeutics.
References
-
Zduńska, K., et al. (2018). Antioxidant Properties of Ferulic Acid and Its Possible Application. Skin Pharmacology and Physiology, 31(6), 332-336. Available from: [Link]
-
Kikuzaki, H., et al. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168. Available from: [Link]
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Dzah, C. S., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(10), e13394. Available from: [Link]
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Bongiovanni, B., et al. (2007). Antioxidant Activity of Phenolic Acids and Their Metabolites: Synthesis and Antioxidant Properties of the Sulfate Derivatives of Ferulic and Caffeic Acids and of the Acyl Glucuronide of Ferulic Acid. Journal of Agricultural and Food Chemistry, 55(5), 1839-1845. Available from: [Link]
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Srinivasan, M., et al. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92-100. Available from: [Link]
-
Andrés, A., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. ResearchGate. Available from: [Link]
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Kumar, N., & Pruthi, V. (2014). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Research International, 2014, 901358. Available from: [Link]
-
Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available from: [Link]
-
Gąsecka, M., et al. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules, 29(13), 3126. Available from: [Link]
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Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(10), 945. Available from: [Link]
-
Adeyemi, O. S., et al. (2020). Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. Journal of Applied Pharmaceutical Science, 10(5), 001-007. Available from: [Link]
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Sies, H. (2021). Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. Available from: [Link]
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Niki, E. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds. ResearchGate. Available from: [Link]
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Sykiotis, G. P., & Bohmann, D. (2008). The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation. Current Opinion in Clinical Nutrition and Metabolic Care, 11(1), 4-10. Available from: [Link]
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Kamiya Biomedical Company (n.d.). Cellular Antioxidant Activity Assay. Product Manual. Available from: [Link]
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G-Biosciences (n.d.). ABTS Antioxidant Capacity Assay. Product Manual. Available from: [Link]
-
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A Senior Application Scientist's Guide to Validating the Cellular Activity of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
Introduction
In the realm of drug discovery and development, the validation of a novel compound's biological activity in a relevant cellular context is a critical milestone. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to validate the cellular activity of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid. This compound, a derivative of the well-characterized ferulic acid, is poised to exhibit significant antioxidant and anti-inflammatory properties. Our approach is grounded in scientific integrity, ensuring that each experimental step is part of a self-validating system. We will explore the causal relationships behind our experimental choices, compare the compound's performance against established alternatives, and present the data in a clear, comparative format.
Compound Profile: this compound
This compound, also known as Ferulic Acid Ethyl Ester (FAEE), is a lipophilic derivative of ferulic acid. The addition of an ethyl ether group is hypothesized to enhance its cell permeability, potentially leading to increased intracellular bioavailability and more potent biological effects compared to its parent compound. Ferulic acid is a well-documented antioxidant and anti-inflammatory agent, and it is therefore logical to posit that FAEE will share, and possibly exceed, these activities.
Comparative Framework: Benchmarking Against Gold Standards
To provide a robust assessment of FAEE's activity, its performance will be compared against two well-established bioactive compounds:
-
Ferulic Acid: The parent compound, serving as a direct structural and functional comparator.
-
Resveratrol: A widely studied polyphenol known for its potent anti-inflammatory and antioxidant properties, providing a benchmark against a different chemical class with similar biological activities.[1]
Experimental Validation Workflow
Our validation strategy follows a logical progression, beginning with an assessment of cellular toxicity to establish a safe working concentration range. Subsequently, we will employ specific functional assays to quantify the compound's antioxidant and anti-inflammatory efficacy.
Caption: Experimental workflow for validating the cellular activity of this compound.
Part 1: Foundational Assessment - Cytotoxicity
Rationale: Before assessing the functional effects of a compound, it is imperative to determine the concentration range that is non-toxic to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[2][3][4] This initial screen will inform the dose selection for all subsequent functional assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound, Ferulic Acid, and Resveratrol in complete culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that does not significantly reduce cell viability (e.g., >90%) will be used as the maximum concentration for subsequent experiments.
| Compound | Predicted Non-Toxic Concentration Range (µM) |
| This compound | 1 - 50 |
| Ferulic Acid | 1 - 100 |
| Resveratrol | 1 - 50 |
Part 2: Functional Validation - Antioxidant and Anti-inflammatory Activity
Quantifying Cellular Antioxidant Potential
Rationale: The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant capacity than simple chemical assays by accounting for cellular uptake, distribution, and metabolism of the test compound.[5][6] The assay measures the ability of a compound to prevent the formation of the fluorescent molecule 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) in response to an oxidative challenge.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Seeding: Seed HepG2 human hepatoma cells in a 96-well black, clear-bottom plate at a density that will achieve confluence after 24 hours.
-
Compound and Probe Loading: Wash the cells with PBS and incubate with 25 µM DCFH-DA in serum-free medium for 1 hour. Remove the DCFH-DA solution and treat the cells with various non-toxic concentrations of this compound, Ferulic Acid, and Quercetin (as a positive control) for 1 hour.
-
Oxidative Challenge: Add 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to all wells to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with excitation at 485 nm and emission at 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic profiles. The CAA value is calculated as the percentage reduction in AUC for the compound-treated wells compared to the control. The results can be expressed as quercetin equivalents.
| Compound | Predicted IC50 (µM)[7][8] |
| This compound | To be determined |
| Ferulic Acid | ~92 |
| Quercetin (Positive Control) | ~5 |
Assessing Anti-inflammatory Efficacy
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] We will use the RAW 264.7 murine macrophage cell line as a model to evaluate the ability of our test compound to suppress this inflammatory cascade.
Experimental Protocol: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Cells
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound, Ferulic Acid, and Resveratrol for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC50 value for each compound.
| Compound | Predicted IC50 for IL-6 Inhibition (µM)[11] |
| This compound | To be determined |
| Ferulic Acid | To be determined |
| Resveratrol | ~17.5 |
Part 3: Unveiling the Mechanism of Action
Rationale: To move beyond phenotypic observations, it is crucial to investigate the molecular pathways through which this compound exerts its effects. Based on the known activities of related compounds, we hypothesize that its antioxidant effects are mediated by the activation of the Nrf2 pathway, while its anti-inflammatory properties involve the inhibition of the NF-κB pathway.
Investigating Nrf2 Pathway Activation
Rationale: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Sulforaphane is a well-known activator of the Nrf2 pathway.[13][14]
Caption: Proposed mechanism of Nrf2 activation by this compound.
Experimental Protocol: Nrf2 Nuclear Translocation Assay
-
Cell Treatment: Treat HepG2 cells with non-toxic concentrations of this compound, Ferulic Acid, and Sulforaphane (as a positive control) for various time points (e.g., 1, 2, 4 hours).
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Nrf2 and loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2. An increase in this ratio indicates Nrf2 nuclear translocation.
Probing the Inhibition of the NF-κB Pathway
Rationale: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[15] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α or LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][17]
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocol: NF-κB (p65) Nuclear Translocation Assay
-
Cell Treatment: Pre-treat RAW 264.7 cells with non-toxic concentrations of this compound, Ferulic Acid, and Resveratrol for 1 hour, followed by stimulation with 1 µg/mL LPS for 1 hour.
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Data Analysis: A decrease in the nuclear-to-cytoplasmic fluorescence ratio in compound-treated, LPS-stimulated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.
Conclusion and Future Directions
This comprehensive guide outlines a robust and scientifically rigorous approach to validating the cellular activity of this compound. By systematically evaluating its cytotoxicity, quantifying its antioxidant and anti-inflammatory properties in comparison to established compounds, and delving into its potential mechanisms of action, researchers can generate a high-quality data package to support its further development. The experimental data generated through these protocols will provide a clear and objective assessment of the compound's potential as a novel therapeutic agent. Future studies could expand upon these findings by investigating its effects on other relevant cell types, exploring a wider range of inflammatory stimuli, and ultimately, validating its efficacy in preclinical in vivo models.
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A Comparative Guide to the Structure-Activity Relationship of 4-Ethoxy-3-Methoxyphenyl Acrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Core Scaffold: A Foundation for Diverse Biological Activity
The 4-ethoxy-3-methoxyphenyl acrylic acid scaffold is a derivative of cinnamic acid, a compound class known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The core structure consists of a phenyl ring with methoxy and ethoxy substitutions, an acrylic acid side chain, and key positions for modification that significantly impact its biological profile.
The general structure allows for modifications at two primary sites: the carboxylic acid group of the acrylic acid side chain and the 4-position on the phenyl ring. This guide will focus on the impact of these modifications on the biological activity of the resulting derivatives.
Caption: Core chemical structure of 4-ethoxy-3-methoxyphenyl acrylic acid.
Structure-Activity Relationship Analysis
The biological activity of 4-ethoxy-3-methoxyphenyl acrylic acid derivatives is intricately linked to their chemical structure. Modifications to the carboxylic acid and the phenyl ring substituents can dramatically alter their potency and selectivity for various biological targets.
Modifications of the Carboxylic Acid Group: Ester and Amide Derivatives
The carboxylic acid moiety is a key site for structural modification, primarily through esterification and amidation. These changes significantly influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
The antioxidant activity of this class of compounds is one of their most studied properties. The presence of the phenolic hydroxyl group (in the case of ferulic acid) is crucial for free radical scavenging. When the carboxylic acid is modified, the antioxidant activity can be modulated.
Key Insights:
-
Esterification: Esterification of the carboxylic acid group in ferulic acid has been shown to influence its antioxidant activity. While the free acid form is a potent antioxidant, some studies suggest that esterification can enhance activity in certain systems, potentially by improving solubility in lipidic environments.
-
Amidation: The formation of amides can also impact antioxidant potential. The nature of the amine used for amidation plays a significant role, with different substituents on the amide nitrogen leading to varied activities.
Comparative Antioxidant Activity Data (DPPH Radical Scavenging Assay) of Ferulic Acid Derivatives
| Compound | Modification | IC50 (µM) | Reference |
| Ferulic Acid | Free Acid | ~50-100 | [3] |
| Ethyl Ferulate | Ethyl Ester | ~100 | [3] |
| Ferulic Acid Amide | Primary Amide | Varies | [4] |
| N-Benzylferulamide | Benzyl Amide | Varies | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. The table provides a general comparison.
Caption: Influence of carboxylic acid modifications on antioxidant activity.
The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Key Insights:
-
Derivatives of cinnamic acid have been shown to suppress inflammatory factors like iNOS, COX-2, and NF-κB expression.[3]
-
The specific structural features that enhance anti-inflammatory activity are an active area of research, with lipophilicity and the ability to fit into the active sites of target enzymes being critical factors.
Comparative Anti-inflammatory Activity Data (COX-2 Inhibition) of Cinnamic Acid Derivatives
| Compound | Modification | IC50 (µM) | Reference |
| Cinnamic Acid | Free Acid | >100 | [3] |
| (E)-3-(3,4-dimethoxyphenyl)acrylic acid | Dimethoxy substitution | Varies | [3] |
| Tolfenamic acid conjugate | Amide conjugate | Potent | [3] |
Amide derivatives of acrylic acids have been explored for their antimicrobial properties.
Key Insights:
-
The introduction of different amine moieties can lead to compounds with activity against various bacterial and fungal strains.
-
The mechanism of action is often related to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparative Antimicrobial Activity Data (MIC) of Acrylamide Derivatives
| Compound | Modification | MIC (µg/mL) vs. S. aureus | Reference |
| Acrylopimaric acid amide | Phenyl amide | 62.5 | [6] |
| Acrylopimaric acid amide | Benzyl amide | 125 | [6] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of 4-ethoxy-3-methoxyphenyl acrylic acid and the evaluation of the antioxidant activity of its derivatives.
Synthesis of 4-Ethoxy-3-methoxyphenyl Acrylic Acid via Knoevenagel Condensation
The Knoevenagel condensation is a classic and efficient method for the synthesis of cinnamic acid derivatives.[1][2][7][8][9]
Materials:
-
4-Ethoxy-3-methoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxy-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-ethoxy-3-methoxyphenyl acrylic acid.
Caption: Workflow for the synthesis of the core scaffold.
Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (derivatives of 4-ethoxy-3-methoxyphenyl acrylic acid)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion and Future Directions
The 4-ethoxy-3-methoxyphenyl acrylic acid scaffold presents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship data, primarily extrapolated from ferulic acid derivatives, indicate that modifications to the carboxylic acid group through esterification and amidation significantly influence their antioxidant, anti-inflammatory, and antimicrobial properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of 4-ethoxy-3-methoxyphenyl acrylic acid derivatives to establish a more direct and comprehensive SAR. This will enable a more precise understanding of the impact of the 4-ethoxy group compared to the 4-hydroxy group and will facilitate the design of more potent and selective drug candidates.
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A Head-to-Head Comparison of Cinnamic Acid Analogues in Cancer Research: A Guide for Scientists
Introduction: The Therapeutic Promise of Cinnamic Acid and its Derivatives
Cinnamic acid, a naturally occurring organic acid found in plants, and its analogues have emerged as a focal point in oncological research due to their multifaceted biological activities.[1] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, exhibit significant anti-inflammatory, antioxidant, and direct antitumor properties.[1][2] The versatility of the cinnamic acid scaffold has spurred the synthesis and evaluation of numerous derivatives, each with potentially enhanced potency and selectivity against various cancer types.[1][3] This guide offers a comparative analysis of three prominent, naturally occurring cinnamic acid analogues—Caffeic Acid, Ferulic Acid, and p-Coumaric Acid—providing experimental data and methodological insights to inform preclinical cancer research and drug development.
Core Structures: A Subtle Variation with Significant Impact
The fundamental difference between Caffeic Acid, Ferulic Acid, and p-Coumaric Acid lies in the hydroxylation and methoxylation patterns on the phenyl ring. These seemingly minor structural alterations profoundly influence their biological activity.
Caption: Core chemical structures of the compared cinnamic acid analogues.
Comparative Anticancer Efficacy: An In Vitro Perspective
The in vitro cytotoxic activity of cinnamic acid derivatives is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological function, is a key metric in these evaluations. A lower IC50 value signifies a more potent compound.[1]
The following table summarizes the IC50 values for Caffeic Acid, Ferulic Acid, and p-Coumaric Acid across various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as incubation time can vary between studies.
| Cinnamic Acid Analogue | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Caffeic Acid | HepG2 | Liver | 627.45 | 48h | [1] |
| A549 | Lung | >200 | 24h | [1][4] | |
| HT29-D4 | Colon | >200 | 24h | [1][4] | |
| CAL-27 | Tongue Squamous Cell Carcinoma | ~722 | 24h | [5] | |
| MCF-7 | Breast | ~62.0 (at 24h) | 24h | [6] | |
| Ferulic Acid | HepG2 | Liver | >1000 | 48h | [7] |
| A549 | Lung | >200 | 24h | [8] | |
| HT29-D4 | Colon | >200 | 24h | [8] | |
| CAL-27 | Tongue Squamous Cell Carcinoma | ~515 | 24h | [5] | |
| p-Coumaric Acid | HepG2 | Liver | >1000 | 48h | [7] |
| A549 | Lung | >200 | 24h | [8] | |
| HT29-D4 | Colon | >200 | 24h | [8] | |
| CAL-27 | Tongue Squamous Cell Carcinoma | ~853 | 24h | [5] |
From the available data, Caffeic Acid generally demonstrates the most potent cytotoxic effects at lower concentrations compared to Ferulic and p-Coumaric Acid, particularly in breast and tongue cancer cell lines.[5][6] However, in some cell lines like A549 and HT29-D4, all three compounds show limited cytotoxicity at concentrations up to 200 µM within a 24-hour period.[1][4][8]
Mechanisms of Action: Modulating Key Oncogenic Signaling Pathways
Cinnamic acid analogues exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[1] Certain cinnamic acid derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][9]
Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamic acid analogues.
Induction of Apoptosis and Cell Cycle Arrest
Cinnamic acid derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.[9][10] For instance, p-hydroxycinnamic acid (p-Coumaric acid) has been reported to induce G1 and G2/M phase cell cycle arrest in pancreatic cancer cells.[9] This is often associated with the modulation of key regulatory proteins.
The general workflow for investigating these effects involves treating cancer cells with the cinnamic acid analogue of interest, followed by analysis using techniques such as flow cytometry and western blotting.
Caption: General experimental workflow for assessing the anticancer effects of cinnamic acid analogues.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer efficacy of cinnamic acid analogues.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the IC50 value of a compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Cinnamic acid analogue stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid analogue in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol[12]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[12]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13] Incubate on ice for at least 30 minutes.[12][13]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13] Incubate in the dark for 30 minutes at room temperature.[13]
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.[12] Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol is used to quantify changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[14]
-
BCA protein assay kit[14]
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-β-actin)[14]
-
HRP-conjugated secondary antibody[14]
-
ECL substrate[14]
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer.[14] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[14]
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[14]
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
The comparative analysis of Caffeic Acid, Ferulic Acid, and p-Coumaric Acid reveals distinct anticancer profiles, with Caffeic Acid often exhibiting superior in vitro cytotoxicity. The subtle structural differences among these analogues significantly influence their biological activity, underscoring the importance of structure-activity relationship studies in designing more potent anticancer agents.[3] The modulation of key signaling pathways like PI3K/AKT is a common mechanistic thread, providing a rationale for their observed effects on cell proliferation and survival.[1]
Future research should focus on conducting more direct head-to-head comparisons of these and other cinnamic acid derivatives under standardized experimental conditions to build a more comprehensive and directly comparable dataset. Furthermore, exploring the in vivo efficacy and safety of the most promising candidates in preclinical animal models is a critical next step towards their potential clinical translation. The synthesis of novel hybrid molecules incorporating the cinnamic acid scaffold also holds promise for developing next-generation anticancer therapeutics with enhanced efficacy and selectivity.[4]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. Retrieved from [Link]
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- Yilmaz, S. Z., & Uysal, T. (2023). Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells. Journal of Cancer Research and Clinical Oncology.
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Semantic Scholar. (2020). In vitro cytotoxicity assessment of ferulic, caffeic and p-coumaric acids on human renal cancer cells. Retrieved from [Link]
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Springer. (2023). Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells. Retrieved from [Link]
- Afshari, A., Sadeghnia, H. R., & Mollazadeh, H. (2016). Antiproliferative Effects of Ferulic, Coumaric, and Caffeic Acids in HepG2 Cells by hTERT Downregulation. Journal of gastrointestinal cancer, 47(4), 405–412.
- Cohen, S., & Shabat, D. (2019). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Molecules (Basel, Switzerland), 24(23), 4277.
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ResearchGate. (n.d.). Antiproliferative Effects of Ferulic, Coumaric, and Caffeic Acids in HepG2 Cells by hTERT Downregulation. Retrieved from [Link]
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ResearchGate. (n.d.). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. Retrieved from [Link]
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- Ochnio, M., Och, A., Pecio, Ł., Stochmal, A., & Skalicka-Woźniak, K. (2018). Constituents of Propolis: Chrysin, Caffeic Acid, p-Coumaric Acid, and Ferulic Acid Induce PRODH/POX-Dependent Apoptosis in Human Tongue Squamous Cell Carcinoma Cell (CAL-27). Frontiers in pharmacology, 9, 356.
-
ResearchGate. (n.d.). Biological activity evaluation and structure – activity relationship analysis of ferulic acid and caffeic acid derivatives for anticancer. Retrieved from [Link]
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Reproducibility of Published Results for (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid: A Comparative Guide
This guide provides a detailed analysis of the synthesis and characterization of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, a derivative of ferulic acid. It is intended for researchers, scientists, and drug development professionals who require reliable, reproducible protocols and a clear understanding of how this compound compares to its parent molecule, ferulic acid. By presenting a side-by-side comparison of synthetic routes and characterization data, this guide aims to enhance the reproducibility of published findings and facilitate informed decisions in experimental design.
Introduction: The Significance of this compound
This compound, also known as ferulic acid ethyl ether, is a cinnamic acid derivative. Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The parent compound, ferulic acid, is abundant in plant cell walls. The ethyl ether derivative is often synthesized to modify the physicochemical properties of ferulic acid, such as its solubility and bioavailability, which can in turn influence its biological efficacy.
The reproducibility of synthetic protocols and the purity of the final compound are paramount for obtaining reliable and comparable experimental data in biological assays. This guide will delve into a common and reproducible synthetic method for this compound, providing a step-by-step protocol and the expected characterization data. Furthermore, it will compare this synthetic product with its naturally occurring precursor, ferulic acid, to provide a comprehensive overview for researchers.
Comparative Synthesis and Rationale
The synthesis of this compound is most commonly and reliably achieved through a Knoevenagel condensation reaction. This method is widely cited and offers a straightforward, high-yielding pathway to the desired product. The reaction involves the condensation of an aldehyde, in this case, 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin), with a compound containing an active methylene group, such as malonic acid.
Experimental Workflow: Knoevenagel Condensation
The diagram below illustrates the general workflow for the synthesis of this compound via Knoevenagel condensation.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol
This protocol is a synthesis of commonly reported procedures for the Knoevenagel condensation to produce this compound.
Materials:
-
4-ethoxy-3-methoxybenzaldehyde (Ethyl vanillin)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-ethoxy-3-methoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heating: Heat the reaction mixture to 80-90°C using a heating mantle or oil bath. Maintain this temperature and continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot indicates the reaction is nearing completion.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Precipitation and Isolation: A solid precipitate will form. Stir the mixture for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization and Data Comparison
Thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following table compares the expected characterization data for the synthesized this compound with that of its parent compound, ferulic acid.
| Parameter | This compound | Ferulic Acid | Rationale for Differences |
| Molecular Formula | C12H14O4 | C10H10O4 | The ethyl group (C2H5) replaces a hydrogen atom on the phenolic oxygen. |
| Molecular Weight | 222.24 g/mol | 194.18 g/mol | The addition of the ethyl group increases the molecular weight. |
| Melting Point | ~190-194 °C | ~173-176 °C | The ethyl ether derivative often exhibits a different crystal packing and intermolecular forces, leading to a higher melting point. |
| Appearance | White to off-white crystalline solid | White to yellowish crystalline powder | Both are typically crystalline solids, with color variations depending on purity. |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water | Soluble in ethanol, DMSO; slightly soluble in hot water | The ethyl group increases the lipophilicity of the molecule, which can affect its solubility profile. |
| ¹H NMR (indicative shifts) | Signals for the ethyl group (triplet and quartet) will be present. The phenolic -OH proton signal will be absent. | A signal for the phenolic -OH proton will be present. | The key difference in the ¹H NMR spectrum is the presence of the ethoxy group signals and the absence of the phenolic hydroxyl proton signal in the derivative. |
Comparison with an Alternative: Ferulic Acid
The primary alternative to using the synthesized this compound is to use its naturally occurring precursor, ferulic acid. The choice between the two depends on the specific research question and desired properties.
| Feature | This compound | Ferulic Acid |
| Source | Synthetic | Primarily from plant sources |
| Bioavailability | Potentially higher due to increased lipophilicity | Lower bioavailability can be a limiting factor in some applications |
| Antioxidant Activity | The presence of the free phenolic hydroxyl group in ferulic acid is crucial for its radical scavenging activity. Etherification may alter this activity. | The phenolic hydroxyl group is a key contributor to its potent antioxidant properties. |
| Cost and Availability | Requires synthesis, which adds to cost and time. | Commercially available from various suppliers, often extracted from natural sources. |
Logical Relationship: Choice of Compound
The decision to use this compound over ferulic acid is often driven by the need to investigate the role of the phenolic hydroxyl group or to enhance the molecule's ability to cross cell membranes.
Caption: Decision-making process for selecting between ferulic acid and its ethyl ether derivative.
Conclusion
The synthesis of this compound via Knoevenagel condensation of 4-ethoxy-3-methoxybenzaldehyde and malonic acid is a reliable and reproducible method. The resulting compound can be thoroughly characterized by standard analytical techniques to confirm its identity and purity. When compared to its parent compound, ferulic acid, the ethyl ether derivative offers altered physicochemical properties, which may be advantageous for specific biological studies, particularly those investigating bioavailability. However, researchers must consider that the modification of the phenolic hydroxyl group can impact the compound's intrinsic antioxidant activity. This guide provides the necessary protocols and comparative data to enable researchers to make informed decisions and achieve reproducible results in their studies of this interesting class of molecules.
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Synthesis of Ferulic Acid and its Derivatives. ScienceDirect. [Link]
-
Knoevenagel Condensation. Organic Chemistry Portal. [Link]
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Ferulic Acid. PubChem, National Center for Biotechnology Information. [Link]
-
Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. PubChem, National Center for Biotechnology Information. [Link]
A Senior Application Scientist's Guide to the Cross-Validation of Antioxidant Activity Assays for Phenolic Compounds
For researchers, scientists, and professionals in drug development, the accurate assessment of the antioxidant potential of phenolic compounds is a critical step in discovering novel therapeutic and functional agents. Phenolic compounds are a diverse class of plant secondary metabolites renowned for their ability to mitigate oxidative stress, a key factor in numerous chronic diseases.[1] Their antioxidant action stems from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals.[2][3]
Pillar 1: Understanding the Chemical Mechanisms of Phenolic Antioxidants
The antioxidant activity of phenolic compounds is primarily governed by their chemical structure, particularly the arrangement and number of hydroxyl (-OH) groups on the aromatic ring.[4][5] These compounds can neutralize free radicals through several mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][6]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). This phenoxyl radical is stabilized by resonance, making it less reactive than the initial radical.[7]
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a phenolic radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a phenoxyl radical.[7][8] The reaction environment, particularly the solvent and pH, can influence which mechanism predominates.[9]
ArOH + R• → ArOH•+ + R:-
A third mechanism, Sequential Proton Loss Electron Transfer (SPLET), is particularly relevant in polar solvents where the phenolic compound first deprotonates to form a phenolate anion (ArO-), which then donates an electron to the radical.[8] Understanding these foundational mechanisms is crucial for interpreting the results from different assays, as each is biased toward a specific chemical pathway.
Pillar 2: A Comparative Analysis of Key Antioxidant Assays
No single assay can fully capture the total antioxidant capacity of a compound. Therefore, a multi-assay approach is indispensable for a comprehensive evaluation.[10] We will now explore the four most widely used spectrophotometric assays, detailing their principles, strengths, and limitations.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
The DPPH assay is based on the ability of an antioxidant to scavenge the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol.[7][9] When reduced by an antioxidant, the solution's color fades to a pale yellow, a change that is measured spectrophotometrically at approximately 517 nm.[1]
-
Mechanism: The DPPH assay operates through a mixed HAT and SET mechanism, with the dominant pathway influenced by the solvent's polarity and pH.[7][8]
-
Causality in Protocol: The use of a stable, commercially available radical eliminates the need for radical generation during the experiment, simplifying the procedure. The 30-minute incubation in the dark is critical to allow the reaction to reach a steady state while preventing potential photo-degradation of the DPPH radical.[1]
-
Strengths: Simple, rapid, and cost-effective, making it ideal for high-throughput screening.[8]
-
Limitations: The DPPH radical is a non-physiological oxidant, and its steric hindrance can prevent it from reacting effectively with larger antioxidant molecules. The assay can also be subject to interference from compounds that absorb light at the same wavelength.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[11] This is typically achieved by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12][13] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color. The decrease in absorbance is measured at a wavelength of approximately 734 nm.[11][13]
-
Mechanism: Primarily a Single Electron Transfer (SET) based mechanism.[4]
-
Causality in Protocol: The pre-generation of the ABTS•+ is a key step. The long incubation period (typically 12-16 hours) for radical formation ensures the reaction goes to completion, creating a stable radical stock solution.[14] Because the ABTS radical is soluble in both aqueous and organic solvents, this assay can be used for both hydrophilic and lipophilic antioxidants.
-
Strengths: Applicable to a wide range of compounds due to its solubility in various media. The radical is less affected by steric hindrance compared to DPPH.[14] The assay is also less sensitive to pH changes.
-
Limitations: Like DPPH, it uses a non-physiological radical, which may not reflect biological reality. The time required to generate the radical stock adds to the overall assay time.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form. The reagent is typically a mixture of TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and an acetate buffer at an acidic pH (3.6).[15][16] The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with absorbance measured at 593 nm.[17][18]
-
Mechanism: A purely Single Electron Transfer (SET) based mechanism.[1][19]
-
Causality in Protocol: The acidic pH of 3.6 is crucial for maintaining iron solubility and driving the reduction reaction.[16] The assay directly measures the reducing power of a sample, which is a key aspect of antioxidant activity.
-
Strengths: The procedure is simple, fast, and highly reproducible. The reagents are stable and inexpensive.[20]
-
Limitations: The assay is performed under non-physiological acidic conditions. It does not measure the activity of antioxidants that act via hydrogen atom transfer (HAT), such as many thiol-containing compounds like glutathione.[16] The redox potential of the Fe³⁺/Fe²⁺ couple is relatively low, meaning it may not react with weaker antioxidants.[21]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22][23] The decay of fluorescence is monitored over time. In the presence of an antioxidant, the fluorescence decay is inhibited. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[24][25]
-
Mechanism: A purely Hydrogen Atom Transfer (HAT) based mechanism.[4][26]
-
Causality in Protocol: The use of AAPH, which thermally decomposes to produce peroxyl radicals at 37°C, mimics a biologically relevant radical species.[25][26] The kinetic (time-based) measurement provides information on both the inhibition time and the degree of inhibition, offering a more comprehensive view of antioxidant activity.[22]
-
Strengths: It utilizes a biologically relevant radical source (peroxyl radical). The mechanism is HAT-based, which complements the SET-based assays like FRAP and ABTS.[22]
-
Limitations: The assay is more complex, requires a fluorescence plate reader, and is sensitive to temperature fluctuations. It has a longer run time compared to the other assays.[26]
Comparative Summary of Assays
| Feature | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay |
| Principle | Radical Scavenging | Radical Scavenging | Metal Reduction | Radical Scavenging |
| Mechanism | Mixed HAT & SET[8] | Primarily SET[4] | Purely SET[1] | Purely HAT[4] |
| Radical/Oxidant | DPPH• (stable radical) | ABTS•+ (pre-formed radical) | Fe³⁺-TPTZ complex | Peroxyl radical (ROO•) |
| Wavelength | ~517 nm[1] | ~734 nm[11] | ~593 nm[17] | Ex: 485 nm, Em: 520 nm[22] |
| Standard | Trolox, Gallic Acid | Trolox[11] | FeSO₄, Trolox[17] | Trolox[25] |
| pH | Neutral (Methanol/Ethanol) | Typically Neutral | Acidic (pH 3.6)[16] | Physiological (pH 7.4)[23] |
| Pros | Simple, fast, inexpensive[8] | Works for hydrophilic & lipophilic compounds, less steric hindrance[14] | Reproducible, fast, automated[20] | Uses a biologically relevant radical[22] |
| Cons | Non-physiological radical, steric hindrance, potential interference[7] | Non-physiological radical[14] | Non-physiological pH, only measures reducing power (no HAT)[16] | More complex, requires fluorometer, temperature sensitive[26] |
Pillar 3: A Practical Workflow for Cross-Validation
A robust cross-validation strategy is essential for generating a reliable and comprehensive antioxidant profile for phenolic compounds. The following workflow ensures that data from different assays can be logically compared and interpreted.
Caption: Workflow for the cross-validation of antioxidant assays.
Experimental Protocols
The following protocols are standardized to use Trolox, a water-soluble analog of Vitamin E, as the common reference standard. This allows for the expression of antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC), facilitating direct comparison across assays.[1]
1. Standard and Sample Preparation
-
Trolox Standard: Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., methanol for DPPH, phosphate buffer for ORAC). Create a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 µM) to generate a standard curve.
-
Phenolic Compound Samples: Prepare stock solutions of your test compounds in an appropriate solvent. Perform serial dilutions to test a range of concentrations.
2. DPPH Assay Protocol
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark bottle at 4°C.[1]
-
In a 96-well plate, add 20 µL of your sample or Trolox standard at various concentrations.
-
Add 180 µL of the DPPH solution to each well. Include a control with 20 µL of solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) or TEAC.
3. ABTS Assay Protocol
-
Prepare the ABTS•+ stock solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add 10 µL of your sample or Trolox standard.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the TEAC value from the Trolox standard curve.
4. FRAP Assay Protocol
-
Prepare the FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm this solution to 37°C before use.[15][17]
-
In a 96-well plate, add 10 µL of your sample, standard (FeSO₄ or Trolox), or a reagent blank.
-
Add 190 µL of the FRAP reagent to each well.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value, expressed as Fe(II) equivalents or TEAC.
5. ORAC Assay Protocol
-
Prepare reagents in 75 mM phosphate buffer (pH 7.4): Fluorescein working solution, AAPH solution (freshly made), and Trolox standards.[23]
-
In a black 96-well plate, add 25 µL of sample, standard, or blank.
-
Add 150 µL of the fluorescein solution to each well and incubate for 30 minutes at 37°C in the plate reader.[25]
-
After incubation, initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin monitoring fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[22]
-
Calculate the net Area Under the Curve (AUC) for each sample and determine the TEAC value.
Pillar 4: Data Interpretation and Visualization
Presenting the data in a clear, comparative format is as important as the experiments themselves. A consolidated table allows for easy identification of discrepancies and trends.
Illustrative Data for Common Phenolic Compounds
| Compound | DPPH (TEAC) | ABTS (TEAC) | FRAP (TEAC) | ORAC (TEAC) | Dominant Mechanism |
| Gallic Acid | High | Very High | Very High | Moderate | Primarily SET |
| Quercetin | Very High | Very High | High | Very High | Mixed SET/HAT |
| Ascorbic Acid | Moderate | High | High | Low | Primarily SET |
| Trolox | 1.00 | 1.00 | 1.00 | 1.00 | Primarily HAT |
Note: Values are illustrative and relative. Actual TEAC values can vary based on precise experimental conditions. Significant correlations are often found between DPPH, ABTS, and FRAP results due to their reliance on the SET mechanism.[17][27]
Visualizing Assay Mechanisms
Understanding the chemical reactions is key. The following diagrams illustrate the core principles.
Caption: The DPPH radical is reduced by an antioxidant.
Caption: Ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).
Caption: Antioxidant quenches peroxyl radicals, protecting the fluorescent probe.
Conclusion: Synthesizing a Trustworthy Antioxidant Profile
The evaluation of antioxidant activity in phenolic compounds is not a one-size-fits-all process. Each assay provides a unique window into the compound's chemical behavior, and only by combining them can a complete picture emerge. Cross-validation using SET-based assays (DPPH, ABTS, FRAP) and a HAT-based assay (ORAC) is the gold standard.
This multi-faceted approach provides a self-validating system. A compound that shows high activity in DPPH, ABTS, and FRAP likely operates primarily through electron donation. Conversely, a compound that scores highly in the ORAC assay but moderately in the others is likely a potent hydrogen atom donor. By understanding the causality behind each method and meticulously standardizing protocols, researchers can generate robust, reproducible, and scientifically sound data, paving the way for the effective application of phenolic compounds in research and development.
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A Researcher's Guide to Method Selection: Microplate vs. Conventional Spectrophotometry for Antioxidant Assays
In the fields of pharmacology, food science, and drug development, the accurate quantification of antioxidant capacity is a critical step in evaluating the therapeutic or nutraceutical potential of novel compounds and formulations. Spectrophotometric assays are the cornerstone of this analysis, providing rapid, sensitive, and reproducible measurements.[1][2][3] Historically, these assays were performed in cuvettes using conventional spectrophotometers. However, the advent of microplate reader technology has revolutionized this landscape, offering a high-throughput alternative.
This guide provides an in-depth, objective comparison of these two methodologies. We will move beyond a simple list of pros and cons to explore the causal factors behind experimental choices, validate claims with published data, and provide actionable protocols to empower researchers to select the most appropriate method for their specific needs.
I. The Foundation: Principles of Spectrophotometric Antioxidant Assays
Spectrophotometric methods for antioxidant analysis rely on monitoring a change in the absorbance of a solution following a reaction between an antioxidant and a chromogenic reagent.[2][3] This reaction typically involves the quenching of a stable radical or the reduction of a metal complex. The extent of this color change is proportional to the antioxidant capacity of the sample. These assays are generally categorized by their chemical mechanism:
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to reduce a target compound, causing a measurable color change.[4][5] Common examples include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): A stable purple-colored radical is reduced to a yellow-colored non-radical form by the antioxidant.[6][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): A pre-generated blue-green ABTS radical cation (ABTS•+) is scavenged and decolorized by the antioxidant.[1][5][8]
-
FRAP (Ferric Reducing Antioxidant Power): This assay measures the reduction of a colorless ferric iron (Fe³⁺) complex to a vibrant blue ferrous (Fe²⁺) complex by the antioxidant at low pH.[9][10]
-
-
Hydrogen Atom Transfer (HAT): HAT-based assays involve the transfer of a hydrogen atom from the antioxidant to a peroxyl radical, thereby quenching it.[11] The most prominent example is:
II. Head-to-Head Comparison: The Cuvette and the Microplate
The choice between a conventional cuvette-based method and a microplate-based method hinges on several key performance and logistical parameters. While both can yield scientifically valid results, their operational efficiencies are vastly different.
| Feature | Conventional (Cuvette) Method | Microplate Method | Rationale & Causality |
| Throughput | Low (one sample at a time) | High (96, 384, or 1536 samples simultaneously) | The multi-well format inherently allows for parallel processing, making it ideal for screening large compound libraries or numerous sample extracts.[14][15] |
| Reagent/Sample Volume | High (typically 1-4 mL per sample)[16][17] | Low (typically 100-250 µL per well)[6] | Miniaturization drastically reduces the consumption of costly reagents (e.g., DPPH, enzymes) and precious samples, which is critical when working with rare or expensive materials.[6][15] |
| Time Efficiency | Time-consuming; sequential processing | Rapid; parallel processing and automation | The ability to add reagents to multiple wells simultaneously (e.g., with a multichannel pipette) and read the entire plate in minutes dramatically shortens experiment time.[14][18] |
| Cost-Effectiveness | Higher cost per sample | Lower cost per sample | The >10-fold reduction in reagent volume directly translates to significant cost savings, enhancing laboratory productivity and budget efficiency.[6][15] |
| Labor Intensity | High; requires significant manual handling[18][19] | Low; amenable to automation | Microplate workflows minimize repetitive manual pipetting steps, reducing operator fatigue and the potential for human error.[15] |
| Environmental Impact | Higher chemical waste generation | Lower chemical waste generation | Aligning with "green chemistry" principles, the miniaturized format significantly reduces the volume of hazardous chemical waste produced.[6][7][19] |
| Path Length | Standardized (typically 1 cm) | Variable (dependent on well volume) | Cuvettes have a fixed 1 cm light path. In a microplate, the path length is the vertical height of the liquid, which varies with volume. Modern readers can correct for this, but it's a critical parameter to consider.[20][21] |
| Mixing & Homogeneity | Easily achieved by inversion | Requires shaking to ensure homogeneity | In the small volume of a well, diffusion is limited. Orbital shaking is crucial to ensure the sample and reagents are thoroughly mixed for a complete and uniform reaction.[22] |
III. Quantitative Performance: A Data-Driven Validation
Multiple independent studies have validated that converting a conventional antioxidant assay to a microplate format does not compromise data quality. In many cases, performance is equivalent or even improved.
| Parameter | Method | Conventional (Cuvette) | Microplate | Source |
| Limit of Detection (LOD) | DPPH Assay | 0.081 µg/mL | 0.015 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | DPPH Assay | Not specified | 36.58 µmol/L (Trolox) | [18] |
| Precision (RSD%) | DPPH Assay | ≤ 6.1% | ≤ 6.0% | [6][18] |
| Accuracy (% Recovery) | DPPH Assay | 98.7% | 95.3% | [6][7] |
| Correlation (R²) | DPPH Assay | 0.9981 | 0.9968 | [6] |
As the data clearly indicates, microplate methods demonstrate comparable—and in the case of LOD, superior—performance to their conventional counterparts. Statistical analyses confirm that the results from both methods are equivalent at a 95% confidence level, establishing the microplate format as a reliable and robust alternative.[6][18][23]
IV. Experimental Workflows: A Practical Case Study using the DPPH Assay
To illustrate the practical differences, we present detailed, step-by-step protocols for the widely used DPPH radical scavenging assay.
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A Comparative Analysis of the Biological Activities of 4-ethoxy-3-methoxycinnamic acid and Ferulic Acid: A Guide for Researchers
Introduction: Cinnamic Acids as a Cornerstone of Bioactive Research
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products with significant therapeutic potential. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them as compelling lead structures in drug discovery and development. Among these, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been extensively investigated and is recognized for its potent bioactivities.[1][2][3] This guide provides a comparative analysis of ferulic acid and its structurally related counterpart, 4-ethoxy-3-methoxycinnamic acid, offering researchers a comprehensive overview of their known biological activities and potential therapeutic applications. While ferulic acid is a well-trodden path in phytochemical research, this guide also sheds light on the lesser-explored landscape of its ethoxy analog, highlighting both what is known and where critical knowledge gaps exist.
Ferulic Acid: A Multifaceted Bioactive Compound
Ferulic acid is a ubiquitous phenolic compound found in the seeds and leaves of many plants, where it is often conjugated with polysaccharides and glycoproteins within the cell wall.[1][4] Its chemical structure, characterized by a phenolic hydroxyl group and a methoxy group on the benzene ring, is pivotal to its wide spectrum of biological effects.[5]
Antioxidant Prowess of Ferulic Acid
The antioxidant activity of ferulic acid is its most well-documented and significant biological property.[3][6] It acts as a potent free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.[3] The phenolic hydroxyl group in its structure is crucial for this activity, as it can donate a hydrogen atom to stabilize free radicals.[5]
The radical scavenging activity of ferulic acid has been quantified in numerous studies. For instance, in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, ferulic acid demonstrates significant activity, although it is generally considered to be less potent than caffeic acid and sinapic acid.[1] One study reported the stoichiometric factor for ferulic acid in scavenging PhCOO• radicals to be 1.8, indicating its capacity to neutralize multiple free radicals.[5]
Anti-inflammatory Effects of Ferulic Acid
Chronic inflammation is another pathological process where ferulic acid has shown considerable therapeutic promise.[7] It exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[7]
A key mechanism of its anti-inflammatory action is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammatory conditions, and ferulic acid has been shown to suppress NO synthesis in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[7] This is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression.
Anticancer Potential of Ferulic Acid
The anticancer properties of ferulic acid have been investigated in various cancer cell lines and animal models.[8][9] Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors).[9][10]
Ferulic acid has been shown to modulate the expression of key proteins involved in apoptosis, such as increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. It can also arrest the cell cycle and inhibit the metastatic potential of cancer cells.[8] For example, studies have demonstrated its efficacy against breast cancer cell lines, including MDA-MB-231 and MCF-7.[8][10]
4-ethoxy-3-methoxycinnamic acid: An Uncharted Territory
In stark contrast to the wealth of data on ferulic acid, there is a significant lack of published experimental data on the biological activities of 4-ethoxy-3-methoxycinnamic acid. This compound is a close structural analog of ferulic acid, with the only difference being the substitution of the hydroxyl group at the C4 position of the benzene ring with an ethoxy group (-OCH2CH3).
While direct experimental evidence is scarce, we can infer potential activities based on structure-activity relationship (SAR) studies of ferulic acid and its derivatives.
A Theoretical Perspective on Biological Activity
The phenolic hydroxyl group of ferulic acid is widely accepted as the primary site of its antioxidant activity.[5] This group's ability to donate a hydrogen atom is central to its radical scavenging capacity. The replacement of this hydroxyl group with an ethoxy group in 4-ethoxy-3-methoxycinnamic acid would likely have a profound impact on its antioxidant potential.
-
Antioxidant Activity: The absence of the readily donatable hydrogen atom from a phenolic hydroxyl group suggests that 4-ethoxy-3-methoxycinnamic acid would exhibit significantly weaker, if any, direct radical scavenging activity compared to ferulic acid. Studies on ferulic acid esters, where the carboxylic acid group is modified, have shown that while lipophilicity is altered, the core antioxidant capacity is often retained due to the presence of the phenolic hydroxyl group.[1] The modification at the C4 position is more critical to this primary antioxidant mechanism.
-
Anti-inflammatory and Anticancer Activities: The anti-inflammatory and anticancer effects of ferulic acid are not solely dependent on its antioxidant activity but also involve interactions with specific cellular targets and signaling pathways. How the ethoxy substitution would affect these interactions is currently unknown without direct experimental evaluation. It is plausible that the change in polarity and steric hindrance introduced by the ethoxy group could alter its binding to enzymes and receptors, potentially leading to different or diminished biological effects.
Comparative Summary and Future Directions
The following table summarizes the known biological activities of ferulic acid and the projected activities of 4-ethoxy-3-methoxycinnamic acid based on SAR principles.
| Biological Activity | Ferulic Acid | 4-ethoxy-3-methoxycinnamic acid (Projected) |
| Antioxidant | Well-established; potent free radical scavenger. | Likely significantly reduced due to the absence of a phenolic hydroxyl group. |
| Anti-inflammatory | Demonstrated; inhibits NO production and inflammatory pathways. | Unknown; potentially altered activity due to structural modification. |
| Anticancer | Investigated; induces apoptosis and inhibits proliferation in various cancer cells. | Unknown; requires experimental validation. |
This comparative guide underscores a significant knowledge gap in the scientific literature regarding the biological activities of 4-ethoxy-3-methoxycinnamic acid. While ferulic acid continues to be a subject of intense research, its ethoxy derivative remains largely unexplored.
For researchers, scientists, and drug development professionals, this presents a clear opportunity. The synthesis of 4-ethoxy-3-methoxycinnamic acid is documented, paving the way for its biological evaluation. Investigating its antioxidant, anti-inflammatory, and anticancer properties through standardized in vitro assays would provide valuable insights into the structure-activity relationships of cinnamic acid derivatives. Such studies would not only contribute to a more comprehensive understanding of this class of compounds but could also uncover novel therapeutic agents with unique pharmacological profiles.
Experimental Protocols: A Starting Point for Investigation
For researchers interested in bridging this knowledge gap, the following are standard, validated protocols for assessing the key biological activities discussed in this guide.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Caption: Workflow for the nitric oxide inhibition assay.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of a potential medicinal agent.
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A Comparative Guide to the Anti-inflammatory Effects of Methoxylated Cinnamic Acid Derivatives
This guide provides a comparative analysis of the anti-inflammatory properties of key methoxylated cinnamic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, compares efficacy based on experimental data, and provides detailed protocols for evaluating these potent natural compounds.
Introduction: Targeting Inflammation with Nature's Scaffolds
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic, unresolved inflammation is a key driver of numerous diseases, including arthritis, neurodegenerative disorders, and metabolic syndrome.[1][2] The nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, making them prime targets for therapeutic intervention.[3][4][5]
Cinnamic acid derivatives, a class of phenylpropanoids found widely in plants, have garnered significant attention for their broad therapeutic potential, including potent anti-inflammatory activities.[6][7][8] The addition of methoxy (-OCH₃) groups to the phenyl ring can modulate the molecule's lipophilicity and electronic properties, often enhancing its biological activity and ability to interact with cellular targets.[9][10] This guide focuses on a comparative study of prominent methoxylated derivatives—Ferulic Acid, Sinapic Acid, and Caffeic Acid Phenethyl Ester (CAPE)—to elucidate their distinct and overlapping anti-inflammatory mechanisms.
Core Mechanisms of Action: Modulating Key Inflammatory Pathways
The anti-inflammatory effects of these derivatives are primarily attributed to their ability to suppress key signaling cascades and the production of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression.[3][11] In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, like lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, COX-2, and iNOS.[5][12][13]
Methoxylated cinnamic acid derivatives effectively suppress this pathway. For instance, Sinapic Acid has been shown to prevent the LPS-induced degradation and phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 and p50 NF-κB subunits.[14] Similarly, CAPE is a well-documented inhibitor of NF-κB activation, which is central to its anti-inflammatory and immunomodulatory effects.[15][16][17] Ferulic Acid also downregulates NF-κB activation, reducing the expression of numerous inflammatory genes.[18]
Suppression of NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of the pro-inflammatory cytokine IL-1β via caspase-1. [19]Its dysregulation is linked to a variety of inflammatory diseases. Sinapic Acid has been shown to be a specific inhibitor of the NLRP3 inflammasome. [19][20]It blocks caspase-1 activation and subsequent IL-1β secretion in macrophages, demonstrating a targeted mechanism that is distinct from its effects on the NF-κB pathway. [20]This specificity suggests its potential for treating NLRP3-driven pathologies.
Comparative Efficacy: A Data-Driven Overview
The anti-inflammatory potency of these derivatives has been evaluated in numerous in vitro and in vivo models. While direct head-to-head comparisons are limited in the literature, a synthesis of available data allows for a comparative assessment.
| Derivative | In Vitro Model | Key Findings (Concentration) | In Vivo Model | Key Findings (Dose) | Primary Mechanism(s) | References |
| Ferulic Acid (FA) | LPS-stimulated RAW 264.7 macrophages | Reduced TNF-α, IL-6, PGE₂ release; Inhibited iNOS & COX-2 expression. | Diabetic Rodents | Lowered pro-inflammatory cytokines (TNF-α, IL-6). | NF-κB, MAPK Inhibition | [18][21] |
| Sinapic Acid (SA) | LPS-stimulated RAW 264.7 macrophages | Inhibited NO, PGE₂, TNF-α, IL-1β production. | Carrageenan-induced paw edema (rat) | 44.5% edema inhibition (30 mg/kg). | NF-κB, NLRP3 Inflammasome Inhibition | [14][19][20][22] |
| Caffeic Acid Phenethyl Ester (CAPE) | LPS-stimulated hippocampal cultures | Reduced NF-κB activity, TNF-α, and NO production (100 µM). | Carrageenan-induced inflammation | Suppressed exudate volume and leukocyte migration. | Potent NF-κB Inhibition | [15][16][23] |
This table is a synthesis of findings from multiple studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating anti-inflammatory agents. The following sections detail validated in vitro and in vivo methodologies.
In Vitro Workflow: LPS-Induced Inflammation in Macrophages
This model is a cornerstone for initial screening, as it recapitulates the innate immune response to a bacterial endotoxin. The choice of RAW 264.7 murine macrophages is due to their robust and reproducible inflammatory response to LPS.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Causality: Seeding at an appropriate density and allowing adherence ensures a healthy, uniform monolayer of cells ready for experimentation.
-
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test derivative (e.g., Ferulic Acid, Sinapic Acid) or vehicle control. Incubate for 1-2 hours.
-
Causality: Pre-treatment allows the compound to enter the cells and engage with its molecular targets before the inflammatory stimulus is introduced.
-
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours. [24][25] * Causality: LPS is a potent activator of Toll-like receptor 4 (TLR4), initiating the NF-κB and MAPK signaling cascades and leading to a robust inflammatory response. [26][27]4. Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect 50 µL of supernatant and mix with 50 µL of Griess reagent. Measure absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to NO production.
-
Cytokines (TNF-α, IL-6, IL-1β): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions to quantify cytokine concentrations in the supernatant.
-
-
Cell Viability Assay: In a parallel plate, perform an MTT or MTS assay to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of the compound.
-
Trustworthiness: This step is critical to validate that the compound has a specific anti-inflammatory effect rather than a general toxic one.
-
In Vivo Workflow: Carrageenan-Induced Paw Edema
This is a widely used and validated model for screening acute anti-inflammatory drugs. [1][28]The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of drug efficacy over time.
Step-by-Step Protocol:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Causality: Acclimatization minimizes stress, a confounding factor in inflammatory studies. Fasting ensures uniform absorption of orally administered compounds.
-
-
Drug Administration: Administer the test derivatives (e.g., 30 mg/kg Sinapic Acid) or a reference drug (e.g., Indomethacin, 10 mg/kg) orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle. [22]3. Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Causality: A plethysmometer provides a precise, quantitative measure of the inflammatory edema.
-
-
Calculation of Inhibition: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Trustworthiness: This calculation normalizes the data against the control group, providing a clear measure of the compound's anti-inflammatory efficacy.
-
Concluding Remarks and Future Directions
The experimental evidence strongly supports the anti-inflammatory potential of methoxylated cinnamic acid derivatives. CAPE stands out as a particularly potent inhibitor of the NF-κB pathway. [15]Sinapic Acid demonstrates a multi-pronged approach by inhibiting NF-κB, MAPK, and the NLRP3 inflammasome, making it a highly versatile candidate. [14][29][20]Ferulic Acid also shows significant activity through the suppression of NF-κB and MAPK pathways. [21] The presence and position of methoxy groups appear crucial for activity, likely by enhancing membrane permeability and interaction with target enzymes. [9]However, the field would benefit from more direct, head-to-head comparative studies under identical experimental conditions to definitively rank their potency.
Future research should focus on:
-
Bioavailability and Formulation: Many natural phenols suffer from low bioavailability. [10][18]The development of novel drug delivery systems is crucial for translating these promising preclinical findings into clinical applications.
-
Clinical Trials: Rigorous clinical trials are necessary to validate the safety and efficacy of these compounds in human inflammatory diseases. [30]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel derivatives will further elucidate the structural requirements for optimal anti-inflammatory activity and could lead to the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to Assessing the Prooxidant vs. Antioxidant Activities of Phenolic Compounds
Introduction: The Janus-Faced Nature of Phenolic Compounds
To researchers in drug development and the life sciences, phenolic compounds are ubiquitous. Found abundantly in plants, they are celebrated for their antioxidant properties, forming the basis of many dietary supplements and functional foods aimed at mitigating oxidative stress.[1][2] However, a nuanced and critical understanding reveals a dualistic nature: the same compound that quenches dangerous radicals can, under different circumstances, promote their formation. This guide provides a comprehensive framework for objectively assessing this double-edged sword.[3] We will explore the structural and environmental factors that dictate whether a phenolic compound acts as a protector (antioxidant) or a provocateur (prooxidant), detail the key experimental methodologies to measure these opposing activities, and explain the causality behind protocol choices to ensure robust and reliable data.
The central paradox lies in the very chemistry that makes phenols effective antioxidants: their ability to donate electrons or hydrogen atoms.[4][5] While this reactivity is ideal for neutralizing free radicals, it can also reduce transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺).[6][7] These reduced metals can then catalyze the formation of highly destructive hydroxyl radicals (•OH) via Fenton-like reactions, turning a would-be antioxidant into a potent prooxidant.[7][8] Understanding this balance is not merely an academic exercise; it is critical for predicting the biological outcomes of phenolic-based therapies and interventions.
Chapter 1: The Chemical Mechanisms of Duality
A phenolic compound's behavior is governed by a delicate interplay between its molecular structure, concentration, and the surrounding biochemical environment, particularly pH and the presence of metal ions.[1][7][9]
The Antioxidant Pathway: Radical Scavenging and Metal Chelation
Phenols primarily exert their antioxidant effects through two main pathways:
-
Radical Scavenging: They can donate a hydrogen atom from their hydroxyl (-OH) group to a highly reactive free radical (ROO•), effectively neutralizing it. This process creates a stable phenoxyl radical that, due to resonance delocalization, is far less reactive and unable to propagate the oxidative chain reaction.[4][10]
-
Metal Chelation: Certain phenolic structures, particularly those with ortho-dihydroxyl groups (catechols), can bind or chelate transition metal ions.[4][6] By sequestering ions like Fe²⁺ and Cu⁺, they prevent them from participating in the ROS-generating Fenton reaction.[4]
The Prooxidant Pathway: Metal Reduction and ROS Generation
The shift to prooxidant activity is often triggered by specific conditions:
-
High Concentrations: At elevated doses, the sheer number of phenol molecules increases the probability of them reducing metal ions rather than scavenging radicals.[1][11]
-
Presence of Transition Metal Ions: This is the most critical factor. Phenols can reduce Cu²⁺ to Cu⁺ or Fe³⁺ to Fe²⁺. These reduced metals then react with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical (•OH).[1][6][8]
-
Alkaline pH: A higher pH can deprotonate the phenolic hydroxyl group, forming a phenolate ion. This ion is a more potent electron donor, accelerating the reduction of metal ions and subsequent ROS formation.[7][9]
The following diagram illustrates this pivotal choice point where a phenolic compound can diverge down an antioxidant or prooxidant path.
Caption: The dual role of phenolic compounds.
Chapter 2: A Comparative Guide to Analytical Methods
No single assay can fully capture the antioxidant or prooxidant potential of a compound. A multi-assay approach is essential for a complete assessment. Method selection should be driven by the research question: are you screening for general radical scavenging ability, or are you investigating biologically relevant effects, including potential toxicity?
Assays for Antioxidant Activity
These methods typically measure the ability of a compound to scavenge a stable radical or reduce an oxidant.
| Assay Name | Mechanism Type | Principle | Advantages | Disadvantages |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Mixed (SET/HAT)[10] | Measures the bleaching of the purple DPPH• radical to the yellow DPPH-H upon receiving an electron or hydrogen atom.[12] | Simple, rapid, inexpensive, and widely used for initial screening.[12] | Radical is synthetic and not biologically relevant; steric hindrance can be an issue. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Mixed (SET/HAT)[10] | Measures the quenching of the pre-formed blue-green ABTS•⁺ radical cation. | Applicable to both hydrophilic and lipophilic compounds; less subject to steric hindrance than DPPH.[13] | Radical is not biologically relevant; can overestimate activity of some compounds. |
| ORAC (Oxygen Radical Absorbance Capacity) | HAT[10] | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. | Uses a biologically relevant radical (peroxyl); quantifies both inhibition time and degree.[13] | More complex, requires a fluorescence plate reader; sensitive to temperature fluctuations. |
| FRAP (Ferric Reducing Antioxidant Power) | SET[10] | Measures the reduction of a colorless ferric complex (Fe³⁺-TPZ) to a blue-colored ferrous complex (Fe²⁺-TPZ). | Simple, fast, and automated. | Does not measure activity against free radicals, only reducing power; performed at non-physiological pH. |
| CAA (Cellular Antioxidant Activity) | Cell-Based | Quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) inside cultured cells subjected to an oxidative challenge.[14][15] | More biologically relevant as it accounts for cellular uptake, distribution, and metabolism.[14][16] | More complex, expensive, and time-consuming; results depend on cell type and conditions.[17] |
Assays for Prooxidant Activity
These assays focus on detecting the downstream consequences of unwanted oxidation, such as ROS generation or damage to biomolecules.
| Assay Name | Principle | Measures | Causality & Interpretation |
| Metal-Catalyzed Lipid Peroxidation | A phenolic compound is incubated with a lipid source (e.g., linoleic acid), H₂O₂, and a transition metal (e.g., Cu²⁺).[18][19] | Products of lipid peroxidation, such as malondialdehyde (MDA) or conjugated dienes. | An increase in MDA indicates the phenol reduced the metal, which then catalyzed lipid oxidation. This directly implicates the compound in generating oxidative damage. |
| DNA Damage Assay | A phenolic compound is incubated with DNA, H₂O₂, and a transition metal (e.g., Cu²⁺).[6] | Formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, typically measured by HPLC or ELISA.[6] | Increased 8-OHdG levels show the compound is promoting Fenton chemistry that damages genetic material, a key indicator of potential cytotoxicity and mutagenicity.[6] |
| Cellular ROS Detection | Cultured cells are loaded with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) and then treated with the phenolic compound in the presence of transition metals. | An increase in intracellular fluorescence, indicating a rise in ROS levels. | This assay confirms that the prooxidant activity occurs within a biological context, demonstrating that the compound can penetrate the cell and generate ROS internally. |
| Cytochrome c Reduction Assay | Measures the reduction of Cytochrome c by superoxide radicals generated by the phenol/metal system. | Increase in absorbance at 550 nm as Cytochrome c is reduced. | This assay specifically implicates the superoxide radical in the prooxidant mechanism, providing more granular mechanistic insight. |
Chapter 3: Experimental Protocols & Workflows
Trustworthy data is built on meticulously executed and well-controlled protocols. Below are step-by-step methodologies for key assays, designed to be self-validating through the inclusion of appropriate controls.
Workflow for Assay Selection
The following decision tree provides a logical workflow for selecting the appropriate assays based on your research goals.
Caption: Logical workflow for selecting assessment assays.
Protocol: DPPH Radical Scavenging Assay (Antioxidant)
This protocol is designed for a 96-well plate format for high-throughput screening.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and standards (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM DPPH stock solution in methanol. Keep it in an amber bottle and in the dark to prevent degradation.
-
Sample Preparation: Prepare a serial dilution of your phenolic test compounds and a standard (e.g., Trolox) in methanol.
-
Assay Setup (in a 96-well plate):
-
Blank: 100 µL Methanol + 100 µL Methanol. (This corrects for solvent absorbance).
-
Control (A_control): 100 µL Methanol + 100 µL DPPH solution. (This represents 0% inhibition).
-
Sample (A_sample): 100 µL of your test compound dilution + 100 µL DPPH solution.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The causality here is that the reaction between the antioxidant and DPPH needs time to reach completion.
-
Measurement: Read the absorbance at 517 nm.
-
Calculation:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot % Inhibition against the concentration of your test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
Protocol: Copper-Induced DNA Damage Assay (Prooxidant)
This protocol assesses the ability of a phenolic compound to induce oxidative damage to DNA in the presence of copper, a transition metal catalyst.
Materials:
-
Calf Thymus DNA
-
Phenolic test compound
-
Copper (II) Sulfate (CuSO₄)
-
Hydrogen Peroxide (H₂O₂)
-
Ascorbic Acid (as a positive prooxidant control)
-
Phosphate Buffer (pH 7.4)
-
8-OHdG ELISA Kit or HPLC with electrochemical detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
Phosphate Buffer
-
Calf Thymus DNA (final conc. ~100 µg/mL)
-
Test Phenolic Compound (at various concentrations)
-
CuSO₄ (final conc. ~20 µM)
-
-
Initiation of Reaction: Add H₂O₂ (final conc. ~1 mM) to initiate the Fenton-like reaction.
-
Causality: The phenol reduces Cu²⁺ to Cu⁺. The Cu⁺ then reacts with H₂O₂ to produce •OH radicals, which attack the DNA.
-
-
Controls:
-
Negative Control: All components except the phenolic compound. This measures the baseline DNA damage from the Cu/H₂O₂ system alone.
-
Positive Control: Replace the test compound with ascorbic acid, a known prooxidant in the presence of metals. This validates that the assay system is capable of detecting prooxidant effects.
-
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
DNA Digestion: Following incubation, enzymatically digest the DNA to single nucleosides according to the protocol of your chosen detection method.
-
Quantification: Measure the concentration of 8-OHdG using an ELISA kit or HPLC.
-
Interpretation: Express results as the concentration of 8-OHdG (e.g., in ng/mL). A significant increase in 8-OHdG levels in the presence of the test compound compared to the negative control indicates prooxidant activity.[6]
Conclusion
The classification of a phenolic compound as solely an "antioxidant" is an oversimplification that can be misleading in a biological context. Its true effect lies on a spectrum, dictated by a sensitive balance of concentration, chemical environment, and molecular structure.[3] For researchers and drug developers, a thorough assessment of both antioxidant and prooxidant activities is not optional—it is a mandatory step for ensuring safety and efficacy. By employing a multi-assay approach grounded in a clear understanding of the underlying chemical mechanisms, from simple chemical screens like DPPH to biologically relevant systems measuring DNA damage, scientists can build a comprehensive profile of a compound's redox behavior. This rigorous, evidence-based approach is the only way to fully harness the therapeutic potential of phenolic compounds while mitigating their potential risks.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (CAS 144878-40-0), also known as Isoferulic Acid. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. While specific comprehensive toxicity data for this compound is not extensively documented, safety data for the compound and its parent, acrylic acid, indicates it should be handled with care. The compound is known to be an irritant to the skin and eyes. The parent compound, acrylic acid, is classified as a corrosive and flammable material, underscoring the need for cautious handling of its derivatives.[1][2]
Therefore, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound waste.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To prevent eye irritation from splashes or fine particulates.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To protect skin from irritation and potential absorption.[3][4] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | To protect against skin contact and contamination of personal clothing.[4] |
| Footwear | Closed-toe shoes. | To protect feet from spills.[4] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of any dusts or aerosols.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle of chemical waste management is that no procedure should begin without a clear plan for the disposal of all resulting waste streams.[5] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[6]
Step 1: Waste Segregation at the Source
Proper segregation is the first and most critical step in a compliant disposal process. It prevents accidental mixing of incompatible chemicals and ensures the waste is directed to the correct disposal pathway.
-
Solid Waste: Collect all materials that have come into direct contact with this compound. This includes:
-
Unused or excess solid compound.
-
Contaminated consumables such as weighing papers, pipette tips, and gloves.[3]
-
Spill cleanup materials (e.g., absorbent pads).
-
-
Liquid Waste: Solutions containing dissolved this compound should be collected separately. Do not mix with other waste streams unless their compatibility is confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[5]
Step 2: Proper Containerization
The integrity of the waste containment is crucial for safe storage and transport.
-
Container Selection: Use only appropriate, leak-proof containers made of a material compatible with the chemical waste.[7][8] For acidic compounds like this, glass containers are often a safe choice, avoiding potential corrosion of metal containers.[8]
-
Container Condition: Ensure containers have secure, tightly fitting screw caps.[9] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
Secondary Containment: Store waste containers in a designated secondary containment tray or bin to mitigate the impact of potential leaks or spills.[5][10]
Step 3: Accurate and Clear Labeling
Proper labeling is a regulatory requirement and a vital safety communication tool. Every waste container must be clearly labeled.
-
Label Content: The label must include:
-
Visibility: The label must be legible and facing forward for easy inspection.[9]
Step 4: Safe Interim Storage
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[7][9]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Segregation: Store incompatible waste types separately within the SAA to prevent dangerous reactions.[11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[5][7]
Step 5: Final Disposal
The final disposal of chemical waste must be handled by licensed professionals to ensure it is managed in an environmentally sound manner.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.[3][7]
-
Regulatory Adherence: This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
Disposal Process Visualization
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By implementing this structured and cautious approach, you ensure that the final step in your research is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 14, 2026, from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 14, 2026, from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 14, 2026, from [Link]
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Acrylic acid (HSG 104, 1997). (n.d.). Inchem.org. Retrieved January 14, 2026, from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 14, 2026, from [Link]
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Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). Star Lab. Retrieved January 14, 2026, from [Link]
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Acrylic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]
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Hazardous Materials, Solid Waste, and Pollution Prevention. (n.d.). Federal Aviation Administration. Retrieved January 14, 2026, from [Link]
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How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services. Retrieved January 14, 2026, from [Link]
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Chemical Waste Management Guide. (n.d.). Southern Illinois University, Center for Environmental Health and Safety. Retrieved January 14, 2026, from [Link]
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Umfassender Leitfaden zur Handhabung: Persönliche Schutzausrüstung und Sicherheitsprotokolle für (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylsäure
Als leitender Anwendungswissenschaftler ist es meine Aufgabe, Forscher wie Sie mit den notwendigen Informationen auszustatten, um chemische Reagenzien sicher und effektiv zu handhaben. Dieser Leitfaden bietet detaillierte, praxisnahe Anweisungen für den sicheren Umgang mit (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylsäure (CAS: 144878-40-0). Obwohl für diese spezielle Verbindung kein detailliertes Sicherheitsdatenblatt (SDB) öffentlich zugänglich ist, können wir durch die Analyse analoger Strukturen, wie (E)-3-(4-Methoxyphenyl)acrylsäure, eine fundierte Risikobewertung vornehmen.[1] Analoge Verbindungen werden als gesundheitsschädlich beim Verschlucken, als haut- und augenreizend sowie als potenziell reizend für die Atemwege eingestuft.[1] Daher muss diese Verbindung mit der entsprechenden Vorsicht und den in diesem Leitfaden beschriebenen Schutzmaßnahmen gehandhabt werden.
Unser Ansatz geht über eine einfache Checkliste hinaus. Er basiert auf der grundlegenden Sicherheitsphilosophie der Kontrollhierarchie, die darauf abzielt, Risiken an der Quelle zu minimieren, bevor man sich ausschließlich auf persönliche Schutzausrüstung (PSA) verlässt.
Die Kontrollhierarchie: Ein proaktiver Sicherheitsrahmen
Bevor wir uns mit der spezifischen PSA befassen, ist es entscheidend, den Rahmen zu verstehen, in dem diese Entscheidungen getroffen werden. Die Kontrollhierarchie ist ein System, das von Sicherheitsexperten verwendet wird, um die effektivsten Mittel zur Risikominderung zu bestimmen. Die wirksamsten Methoden stehen an der Spitze; PSA, obwohl unerlässlich, ist die letzte Verteidigungslinie.
Abbildung 1: Die Hierarchie der Sicherheitskontrollen.
Für den Umgang mit (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylsäure sind die wichtigsten anwendbaren Kontrollen technische und administrative Kontrollen sowie die PSA.
Abschnitt 1: Technische Kontrollen – Ihre erste Verteidigungslinie
Der effektivste Weg, die Exposition gegenüber chemischen Pulvern zu minimieren, ist die Verwendung technischer Kontrollen, die eine physische Barriere zwischen Ihnen und der Chemikalie schaffen.
-
Chemischer Abzug: Alle Arbeiten, die das Umfüllen oder Abwiegen von (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylsäure beinhalten, sollten in einem ordnungsgemäß funktionierenden chemischen Abzug durchgeführt werden.[1][2] Dies schützt nicht nur vor der Inhalation von feinen Partikeln, die in die Luft gelangen können, sondern enthält auch versehentliche Verschüttungen.
-
Pulver-Wägestationen: Für Aufgaben, die ein hochpräzises Abwiegen erfordern, kann der Luftstrom in einem Standardabzug zu Schwankungen der Waagenanzeige führen.[3] In solchen Fällen bieten spezielle Pulver-Wägegehäuse oder Gloveboxen eine turbulenzarme Umgebung, die sowohl die Genauigkeit als auch die Sicherheit des Anwenders gewährleistet.[3][4]
Abschnitt 2: Empfohlene persönliche Schutzausrüstung (PSA)
Wenn technische Kontrollen vorhanden sind, schützt die PSA vor versehentlicher Exposition durch Verschüttungen oder Spritzer. Die Auswahl der richtigen PSA ist nicht verhandelbar.
Augen- und Gesichtsschutz
Standard-Schutzbrillen sind unzureichend. Beim Umgang mit chemischen Pulvern ist ein vollständiger Schutz unerlässlich.
-
Chemikalienschutzbrillen: Es müssen dicht schließende Chemikalienschutzbrillen getragen werden.[5][6] Diese bilden eine Dichtung um die Augen und schützen vor in der Luft befindlichen Partikeln und Spritzern, was bei Standard-Schutzbrillen nicht der Fall ist.
-
Gesichtsschutz: Bei der Handhabung größerer Mengen (>25 g) oder wenn ein erhöhtes Spritzrisiko besteht, sollte zusätzlich zur Schutzbrille ein vollständiger Gesichtsschutz getragen werden.[7]
Haut- und Körperschutz
Hautkontakt ist ein primärer Expositionsweg. Die richtige Kleidung und die richtigen Handschuhe sind entscheidend.
-
Laborkittel: Ein schwer entflammbarer Laborkittel, der vollständig zugeknöpft ist, muss jederzeit getragen werden.
-
Handschuhe: Es sollten chemikalienbeständige Handschuhe getragen werden. Nitrilhandschuhe sind eine gängige und geeignete Wahl für den Umgang mit Pulvern und leichten Spritzern. Es wird empfohlen, zwei Paar Handschuhe zu tragen.[8] Bei längerem Kontakt oder Eintauchen sollten die Kompatibilitätsdaten des Handschuhherstellers konsultiert werden. Wechseln Sie die Handschuhe sofort, wenn sie kontaminiert sind.
-
Kleidung: Es müssen lange Hosen und geschlossene Schuhe getragen werden, um eine vollständige Hautbedeckung zu gewährleisten.
Atemschutz
Normalerweise sollten die oben genannten technischen Kontrollen die Notwendigkeit eines Atemschutzes überflüssig machen.
-
Standardbetrieb: Bei Arbeiten in einem chemischen Abzug ist kein Atemschutz erforderlich.
-
Notfallsituationen: Bei einer größeren Verschüttung außerhalb eines Abzugs oder wenn Staub nicht kontrolliert werden kann, kann ein von NIOSH zugelassenes Atemschutzgerät mit Partikelfiltern erforderlich sein.[5][6] Das Personal muss für die Verwendung von Atemschutzgeräten geschult und getestet sein.
Abschnitt 3: Standardarbeitsanweisung für die Handhabung
Die Befolgung eines methodischen Ansatzes beim Abwiegen und Umfüllen des Pulvers minimiert die Staubbildung und das Expositionsrisiko.
-
Vorbereitung: Stellen Sie sicher, dass der Arbeitsbereich im Abzug sauber und aufgeräumt ist. Legen Sie saugfähiges Bankpapier aus, um Verschüttungen aufzufangen.[3] Bereiten Sie alle benötigten Materialien vor (Spatel, Wägeschalen, Behälter).
-
PSA anlegen: Ziehen Sie die gesamte erforderliche PSA an, bevor Sie den Chemikalienbehälter öffnen.
-
Umfüllen: Öffnen Sie den Vorratsbehälter im Abzug. Verwenden Sie einen sauberen Spatel, um die erforderliche Menge des Pulvers vorsichtig in eine Wägeschale zu schöpfen.[3] Vermeiden Sie schnelles Schöpfen oder Fallenlassen des Pulvers, um Staubbildung zu minimieren. Halten Sie die Behälter so weit wie möglich geschlossen.[3]
-
Verschließen und Reinigen: Verschließen Sie den Vorratsbehälter sofort nach Gebrauch fest. Wischen Sie den Spatel und alle externen Oberflächen mit einem feuchten Tuch ab, um anhaftendes Pulver zu entfernen, und entsorgen Sie das Tuch als gefährlichen Abfall.
-
PSA ausziehen: Ziehen Sie die Handschuhe als Letztes aus und waschen Sie die Hände danach gründlich mit Wasser und Seife.
Abschnitt 4: Notfallprotokolle – Umgang mit Verschüttungen
Schnelles und korrektes Handeln bei einer Verschüttung ist entscheidend, um die Exposition und die Ausbreitung der Kontamination zu begrenzen. Es ist wichtig, zwischen geringfügigen und größeren Verschüttungen zu unterscheiden.
-
Geringfügige Verschüttung: Eine Verschüttung, die klein ist, keine unmittelbare Gefahr für das Personal darstellt und von geschultem Laborpersonal sicher beseitigt werden kann.
-
Größere Verschüttung: Eine Verschüttung, die ein hohes Expositionsrisiko darstellt, sich schnell ausbreitet oder bei der Sie sich bei der Beseitigung unsicher sind. Evakuieren Sie in diesem Fall den Bereich und kontaktieren Sie das Notfallpersonal Ihrer Einrichtung (z. B. Umwelt, Gesundheit und Sicherheit).[9][10]
Verfahren zur Beseitigung geringfügiger Pulververschüttungen
-
Alarmieren: Informieren Sie sofort die Mitarbeiter im unmittelbaren Bereich.[9]
-
PSA: Stellen Sie sicher, dass Sie die richtige PSA tragen, einschließlich doppelter Handschuhe, Schutzbrille und Laborkittel.
-
Staubbildung vermeiden: Decken Sie die Verschüttung NICHT trocken mit Papiertüchern ab, da dies die Partikel in die Luft wirbeln kann.
-
Befeuchten: Befeuchten Sie das verschüttete Pulver vorsichtig mit einem geeigneten Lösungsmittel (z. B. Wasser, wenn es verträglich ist) oder verwenden Sie feuchte absorbierende Tücher, um das Pulver zu bedecken.[9][11] Dies verhindert, dass das Pulver in die Luft gelangt.
-
Aufsammeln: Kehren oder schöpfen Sie das befeuchtete Material vorsichtig zusammen und geben Sie es in einen deutlich gekennzeichneten Beutel für gefährlichen Abfall.[11][12]
-
Dekontaminieren: Reinigen Sie den Bereich der Verschüttung mit einem geeigneten Reinigungsmittel und Wasser.[12] Geben Sie alle Reinigungsmaterialien in den Beutel für gefährlichen Abfall.
-
Entsorgen: Verschließen Sie den Abfallbeutel, kennzeichnen Sie ihn ordnungsgemäß und entsorgen Sie ihn gemäß den institutionellen Richtlinien für gefährlichen Abfall.[13]
| Inhalt des Spill-Kits für chemische Pulver | Zweck |
| Chemikalienbeständige Handschuhe (Nitril) | Hautschutz |
| Chemikalienschutzbrille | Augenschutz |
| Saugfähige Tücher/Kissen | Befeuchten und Aufnehmen von Pulver |
| Plastikschaufel und Kehrblech | Aufsammeln von verschüttetem Material |
| Beutel für gefährlichen Abfall & Etiketten | Sammlung und Kennzeichnung von Abfällen |
| Sprühflasche mit Wasser | Befeuchten von Pulver zur Staubunterdrückung |
Abschnitt 5: Abfallentsorgung
Eine ordnungsgemäße Abfallentsorgung ist entscheidend, um die Sicherheit des Personals und die Einhaltung von Umweltvorschriften zu gewährleisten.
-
Gefährlicher Abfall: Alle Materialien, die mit (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylsäure kontaminiert sind, müssen als gefährlicher Abfall behandelt werden.[13][14] Dazu gehören:
-
Überschüssige oder unerwünschte Chemikalien
-
Leere Originalbehälter
-
Kontaminierte PSA (Handschuhe, Wägeschalen)
-
Materialien zur Beseitigung von Verschüttungen
-
-
Verfahren zur Abfallsammlung:
-
Sammeln Sie alle festen Abfälle in einem dafür vorgesehenen, robusten und auslaufsicheren Behälter (z. B. einem Kunststoffbeutel oder einem Weithalsgefäß), der deutlich als gefährlicher Abfall gekennzeichnet ist.[8]
-
Führen Sie auf dem Etikett alle Inhaltsstoffe vollständig auf. Chemische Abkürzungen oder Formeln sollten vermieden werden.
-
Bewahren Sie den Abfallbehälter an einem sicheren, dafür vorgesehenen Ort auf, getrennt von unverträglichen Materialien.
-
Befolgen Sie die Verfahren Ihrer Einrichtung für die Abholung und Entsorgung von chemischem Abfall. Wenden Sie sich bei Fragen an Ihre Abteilung für Umwelt, Gesundheit und Sicherheit.
-
Durch die Integration dieser Praktiken in Ihre täglichen Laborabläufe gewährleisten Sie nicht nur Ihre persönliche Sicherheit, sondern tragen auch zu einer robusten Sicherheitskultur in Ihrer gesamten Organisation bei.
Referenzen
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Spill Management Procedure. Texas A&M University-Texarkana. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Acrylic Acid - A Summary of Safety and Handling. Arkema. [Link]
-
8 Steps to Handling a Lab Chemical Spill. SafetySkills. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
-
Powder Handling. AirClean Systems. [Link]
-
Acrylic acid - Safety Data Sheet. Penta Manufacturing Company. [Link]
-
Acrylic Acid - Standard Operating Procedure. Washington State University. [Link]
-
SAFETY DATA SHEET - 3-(4-Pyridyl)acrylic acid. Fisher Scientific. [Link]
-
Acrylic Acid MSDS. Scribd. [Link]
-
Material Safety Data Sheet - Poly(acrylic acid). Cole-Parmer. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. fishersci.es [fishersci.es]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. tamut.edu [tamut.edu]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. acs.org [acs.org]
- 13. westlab.com [westlab.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
